molecular formula C5H3BrN2S B1509612 2-(2-Bromothiazol-5-yl)acetonitrile CAS No. 1246554-99-3

2-(2-Bromothiazol-5-yl)acetonitrile

Cat. No.: B1509612
CAS No.: 1246554-99-3
M. Wt: 203.06 g/mol
InChI Key: BYQSYJDHZJUGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromothiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C5H3BrN2S and its molecular weight is 203.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQSYJDHZJUGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737287
Record name (2-Bromo-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246554-99-3
Record name (2-Bromo-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-(2-Bromothiazol-5-yl)acetonitrile is a heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, featuring a brominated thiazole ring coupled to an acetonitrile functional group, presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and formulation to pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data, this document focuses on the robust methodologies and protocols required for its characterization, offering a framework for researchers to generate reliable data. We delve into detailed experimental procedures for determining key parameters such as melting point, solubility, and spectral characteristics. Furthermore, we explore the utility of computational models for predicting these properties, providing a valuable in silico toolkit for early-stage research. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of this promising chemical entity.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1246554-99-3, is a member of the thiazole family of heterocyclic compounds.[1] Thiazole rings are prevalent in a wide array of biologically active molecules and approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry. The acetonitrile group at the 5-position can also be subjected to various chemical transformations, further enhancing the synthetic utility of this compound. Given its potential as a key intermediate, a comprehensive characterization of its physicochemical properties is essential for advancing its application in the development of new chemical entities.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

A preparation method for this compound has been disclosed in the patent literature, providing a foundational route for its synthesis. The described method involves a multi-step process, which is outlined below.

Synthesis_Workflow start Methyl 2-bromothiazole-4-carboxylate step1 Reduction with Sodium Borohydride start->step1 intermediate1 2-Bromothiazole-5-methanol step1->intermediate1 step2 Bromination with Phosphorus Tribromide intermediate1->step2 intermediate2 2-Bromo-5-bromomethyl-thiazole step2->intermediate2 step3 Cyanation with TMSCN intermediate2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Physicochemical Properties: Predicted and Comparative Data

Due to the limited availability of experimental data for this compound, a combination of predicted values and experimental data from structurally similar compounds is presented. This approach allows for an estimation of its physicochemical profile, which is crucial for guiding experimental design and anticipating its behavior in various applications.

PropertyPredicted Value for this compoundExperimental Value for 2-Bromo-5-methylthiazoleExperimental Value for 2-Bromothiazole-5-carbaldehydeExperimental Value for 2-Bromothiazole-5-carboxylic acid
Molecular Weight ( g/mol ) 203.06[1]178.05192.03208.04[2][3]
Melting Point (°C) Not availableNot available (liquid at room temp.)108-113182[2]
Boiling Point (°C) 304.7 ± 17.0 (Predicted)[1]195.073 (at 760 mmHg)Not available350.0 ± 15.0 (at 760 mmHg)[2]
Density (g/cm³) 1.773 ± 0.06 (Predicted)[1]1.702Not availableNot available
pKa -0.07 ± 0.10 (Predicted)[1]Not availableNot availableNot available
LogP Not availableNot availableNot available1.6038 (Predicted)[4]
Solubility Not availableSlightly soluble in waterNot availableNot available

Methodologies for Physicochemical Characterization

This section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A drop tube can be used for efficient packing.

    • The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

    • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.

    • For an accurate measurement, set the heating rate to 1-2°C per minute, starting at least 20°C below the approximate melting point.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).[6]

  • Self-Validation:

    • Repeat the measurement with a fresh sample at a slow heating rate to ensure reproducibility.

    • A sharp melting range is indicative of high purity.

Melting_Point_Workflow start Dry, Powdered Sample step1 Pack 2-3 mm of sample into a capillary tube start->step1 step2 Insert capillary into Mel-Temp apparatus step1->step2 step3 Heat at a controlled rate (1-2°C/min) step2->step3 decision Observe for melting step3->decision record_start Record temperature of first liquid droplet decision->record_start Melting begins record_end Record temperature of complete liquefaction decision->record_end Melting complete record_start->decision result Melting Point Range record_end->result

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and biological assays. A systematic approach using a range of solvents with varying polarities and pH is recommended.

Experimental Protocol: Qualitative Solubility Testing

  • General Procedure:

    • In a small test tube, add approximately 2-3 mg of this compound.

    • Add 0.1 mL of the chosen solvent.

    • Stir or vortex the mixture for 30 seconds.

    • Observe if the solid dissolves completely. If not, add another 0.9 mL of the solvent and stir/vortex again.

    • Record the compound as soluble, partially soluble, or insoluble.

  • Solvent Series:

    • Water (Polar, Neutral): To assess hydrophilicity.

    • 5% aq. HCl (Acidic): To test for the presence of basic functional groups (e.g., amines). The thiazole nitrogen is weakly basic.

    • 5% aq. NaHCO₃ (Weakly Basic): To test for the presence of strongly acidic functional groups (e.g., carboxylic acids).

    • 5% aq. NaOH (Strongly Basic): To test for the presence of weakly acidic functional groups (e.g., phenols).

    • Organic Solvents:

      • Methanol/Ethanol (Polar, Protic): Good general solvents for polar organic molecules.

      • Acetone/Ethyl Acetate (Polar, Aprotic): Common solvents for a wide range of organic compounds.

      • Dichloromethane/Chloroform (Nonpolar, Aprotic): Effective for less polar compounds.

      • Hexane/Toluene (Nonpolar, Aprotic): To assess solubility in nonpolar environments.

  • Causality and Interpretation:

    • Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

    • Solubility in 5% HCl indicates the presence of a basic nitrogen that can be protonated to form a more soluble salt.

    • Insolubility in the aqueous solutions but solubility in organic solvents is typical for many organic compounds. The choice of organic solvent provides insight into the compound's overall polarity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8]

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.[8][9]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (e.g., 5 seconds) may be necessary, especially for quaternary carbons. Proton decoupling is standard.

  • Expected Spectral Features:

    • ¹H NMR: Expect signals corresponding to the thiazole proton and the methylene (-CH₂-) protons. The chemical shifts and coupling patterns will be characteristic of the electronic environment of these protons.

    • ¹³C NMR: Expect signals for the carbon atoms of the thiazole ring, the methylene carbon, and the nitrile carbon. The chemical shifts will be indicative of their hybridization and proximity to electronegative atoms.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.[10]

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.

  • Expected Spectral Features:

    • C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

    • C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the thiazole ring.

    • C-H stretches: Absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the methylene group.

    • C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[11]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

  • Expected Spectral Features:

    • Molecular Ion Peak: In positive ion mode, expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although less likely for this structure.

    • Isotope Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This is a key diagnostic feature.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel chemical entities for various applications, particularly in drug discovery. While experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate reliable and reproducible data. Furthermore, the use of computational prediction tools can offer valuable insights in the early stages of research, aiding in the prioritization of synthetic targets and the design of experimental workflows. A thorough understanding and documentation of these fundamental properties will be instrumental in unlocking the full potential of this compound in the development of next-generation therapeutics and other advanced materials.

References

  • Brainly. (2023, September 14). Because melting points are given as ranges, how do you determine the melting point using a Mel-Temp apparatus?
  • ChemicalBook. (n.d.). This compound.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
  • Guidechem. (n.d.). 2-Bromo-5-methylthiazole 41731-23-1 wiki.
  • Santa Clara University. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • ChemicalBook. (2025, August 8). 2-Bromo-5-methylthiazole.
  • PCC. (2006, May). INSTRUCTIONS FOR THE MEL-TEMP MELTING POINT APPARATUS.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde 97.
  • University College London. (n.d.). Sample Preparation.
  • Solubility of Things. (n.d.). 2-Bromo-5-nitrothiazole.
  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.
  • Guidechem. (n.d.). 2-Bromothiazole 3034-53-5 wiki.
  • ETH Zurich. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • ResearchGate. (2025, August 5). An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Request PDF.
  • ChemScene. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • ResearchGate. (n.d.). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-methylthiazole.
  • ChemicalBook. (n.d.). 2-Bromothiazole CAS#: 3034-53-5.
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • ChemShuttle. (n.d.). 2-bromothiazole-5-carbaldehyde; CAS No.: 464192-28-7.
  • Ottokemi. (n.d.). 2-Bromothiazole, 98% 3034-53-5 India.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole 98.
  • PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-methylthiazole.
  • ChemNet. (n.d.). 2-Bromo-5-methylthiazole.
  • Sigma-Aldrich. (n.d.). 2-bromothiazole-5-carboxaldehyde sigma-aldrich.
  • NIH. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe.
  • MedChemExpress. (n.d.). 2-Bromothiazole-5-carboxylic acid.
  • ResearchGate. (2025, August 6). Using QSAR model for studying heterocycles activity.
  • NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Royal Society of Chemistry. (n.d.). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.
  • ResearchGate. (2025, August 9). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles.
  • Huateng Pharma. (n.d.). 2-Bromo-5-methylthiazole, CAS NO.41731-23-1.
  • TCI EUROPE N.V. (n.d.). 2-Bromo-5-methylthiazole.
  • BOC Sciences. (n.d.). CAS 933752-44-4 5-Bromothiazole-2-carboxaldehyde.
  • Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromothiazol-5-yl)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromine atom and a versatile nitrile group on the thiazole scaffold makes it a valuable precursor for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of a reliable synthetic route to this compound, detailed methodologies for its characterization, and insights into its potential applications and safe handling. The synthesis involves a multi-step pathway commencing from methyl 2-bromothiazole-5-carboxylate, encompassing reduction, bromination, and cyanation. While experimentally determined spectral data for the final compound is not widely available in the public domain, this guide provides predicted characterization data based on analogous structures to aid researchers in their analytical endeavors.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in the field of medicinal chemistry. The incorporation of functional groups onto the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its strategic placement of a bromo and a cyanomethyl substituent, represents a versatile intermediate for the elaboration into more complex drug candidates, particularly in the areas of oncology, inflammation, and infectious diseases.[2][3] This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this important heterocyclic compound.

Synthesis of this compound

A robust and scalable synthesis of this compound has been described, proceeding through a three-step sequence starting from the commercially available methyl 2-bromothiazole-5-carboxylate. The synthetic pathway is outlined below.

Synthesis_Pathway start Methyl 2-bromothiazole-5-carboxylate step1 2-Bromothiazole-5-methanol start->step1  Reduction  (e.g., NaBH4) step2 2-Bromo-5-(bromomethyl)thiazole step1->step2  Bromination  (e.g., PBr3) end This compound step2->end  Cyanation  (e.g., KCN or TMSCN)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromothiazole-5-methanol

This initial step involves the reduction of the ester functionality of methyl 2-bromothiazole-5-carboxylate to the corresponding primary alcohol.

  • Procedure:

    • To a stirred solution of methyl 2-bromothiazole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, cooled to 0 °C in an ice bath, add sodium borohydride (2.0 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with water.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromothiazole-5-methanol as a solid.

Step 2: Synthesis of 2-Bromo-5-(bromomethyl)thiazole

The hydroxyl group of 2-bromothiazole-5-methanol is then converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve 2-bromothiazole-5-methanol (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃, 3.0 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto ice-water.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield 2-bromo-5-(bromomethyl)thiazole, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the displacement of the bromide with a cyanide anion to form the target nitrile.

  • Procedure:

    • To a solution of 2-bromo-5-(bromomethyl)thiazole (1.0 eq) in a polar aprotic solvent such as acetonitrile, add potassium carbonate (2.0 eq).

    • To this suspension, add a cyanide source such as trimethylsilyl cyanide (TMSCN) and a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound.

Disclaimer: The following spectral data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 7.8SingletThiazole ring proton (H4)
¹H~ 4.0SingletMethylene protons (-CH₂CN)
¹³C~ 145-Quaternary carbon (C2-Br)
¹³C~ 135-Quaternary carbon (C5)
¹³C~ 125-Methine carbon (C4)
¹³C~ 115-Nitrile carbon (-CN)
¹³C~ 20-Methylene carbon (-CH₂CN)
  • Rationale for Predictions:

    • ¹H NMR: The thiazole proton at the C4 position is expected to appear as a singlet in the aromatic region, deshielded by the adjacent sulfur and nitrogen atoms. The methylene protons of the acetonitrile group are expected to be a singlet in the range of 3.5-4.5 ppm.

    • ¹³C NMR: The carbon attached to the bromine (C2) will be significantly downfield. The other quaternary carbon (C5) will also be in the aromatic region. The thiazole C4 carbon will appear as a methine signal. The nitrile carbon will have a characteristic chemical shift around 115-120 ppm. The methylene carbon will be in the aliphatic region.

Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile)2240 - 2260Medium
C=N (Thiazole ring)~1600Medium
C-H (Thiazole ring)~3100Weak
C-H (Methylene)2850 - 2960Weak
  • Rationale for Predictions: The most characteristic peak in the IR spectrum will be the nitrile stretch (C≡N), which typically appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.[4]

Mass Spectrometry (MS)
Ion Predicted m/z Notes
[M]⁺203/205Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br)
[M - Br]⁺124Loss of a bromine radical
[M - CH₂CN]⁺162/164Loss of the cyanomethyl radical, retaining the bromine isotope pattern
  • Rationale for Predictions: The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic signature of a single bromine atom (M+ and M+2 peaks of nearly equal intensity). Common fragmentation pathways would involve the loss of the bromine atom or the cyanomethyl group.

Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are present in numerous compounds with therapeutic potential. The 2-aminothiazole scaffold, which can be readily accessed from this intermediate, is a well-established pharmacophore in medicinal chemistry.[1]

  • Potential Therapeutic Areas:

    • Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.

    • Anti-inflammatory Drugs: The thiazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

    • Antimicrobial Agents: Thiazole derivatives have shown broad-spectrum activity against bacteria and fungi.

    • Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in various protein kinase inhibitors.

The versatility of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding the chemical space accessible from this intermediate.

Safety and Handling

Disclaimer: This information is based on related compounds and should be used as a guide. A comprehensive risk assessment should be conducted before handling this compound.

  • General Hazards:

    • Toxicity: Acetonitrile and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Brominated organic compounds can also be hazardous.

    • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of dust, vapor, or mist.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. The synthetic route detailed in this guide provides a reliable method for its preparation. While a full experimental characterization is pending in the public literature, the predicted spectral data offers a solid foundation for its identification and quality control. The diverse reactivity of its functional groups opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, making it a compound of continued interest for researchers in the field of drug discovery.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2464.
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, Der Pharma Chemica, 6(5), 134-143.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. CN111389934A.
  • Thiazole and its Derivatives in Medicinal Chemistry: A Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1347-1361.
  • Wardakhan, W. W., Ibrahim, D. A., & Zaki, M. Y. (2011). Utility of 2-(4, 5-dihydro-4-oxothiazol-2-yl) acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities.

Sources

An In-depth Technical Guide to 2-(2-Bromothiazol-5-yl)acetonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Heterocyclic Intermediates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of molecular scaffolds, nitrogen- and sulfur-containing heterocycles, particularly the thiazole nucleus, have consistently demonstrated significant utility. Their prevalence in a wide array of biologically active compounds, including approved pharmaceuticals, underscores their importance as "privileged structures." This guide focuses on a specific, highly functionalized thiazole derivative: 2-(2-Bromothiazol-5-yl)acetonitrile .

The unique arrangement of a reactive bromine atom at the 2-position, a versatile acetonitrile moiety at the 5-position, and the inherent electronic properties of the thiazole ring endows this molecule with considerable potential as a cornerstone for the synthesis of complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and reactivity to its application in the construction of medicinally relevant compounds.

Physicochemical Properties and Structural Elucidation

While a comprehensive, publicly available datasheet for this compound is not readily found, its key physicochemical properties can be inferred from its structure and data on analogous compounds.

PropertyValue/DescriptionSource/Analogy
CAS Number 1246554-99-3[1]
Molecular Formula C₅H₃BrN₂S[1]
Molecular Weight 203.06 g/mol [1]
Appearance Likely a solid at room temperature.Based on similar substituted acetonitriles.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile.General solubility of similar organic compounds.
Stability Store in a cool, dry place, away from strong oxidizing agents.General handling precautions for brominated heterocycles.

Spectroscopic Characterization (Predicted):

A full structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from related compounds like 2-bromothiazole and various acetonitriles.

  • ¹H NMR:

    • A singlet in the aromatic region (likely δ 7.5-8.0 ppm) corresponding to the proton at the 4-position of the thiazole ring.

    • A singlet for the methylene protons of the acetonitrile group (likely δ 3.8-4.2 ppm).

  • ¹³C NMR:

    • A signal for the quaternary carbon at the 2-position bearing the bromine atom (likely δ 140-150 ppm).

    • Signals for the carbons at the 4 and 5-positions of the thiazole ring.

    • A signal for the methylene carbon of the acetonitrile group.

    • A signal for the nitrile carbon (likely δ 115-120 ppm).

  • Infrared (IR) Spectroscopy:

    • A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.

    • C-H stretching and bending vibrations.

    • C=N and C=C stretching vibrations characteristic of the thiazole ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step sequence, as outlined in recent patent literature. This process involves the reduction of a carboxylate ester, followed by bromination and subsequent cyanation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation A Methyl 2-bromothiazole-5-carboxylate B 2-Bromothiazole-5-methanol A->B  NaBH₄, Methanol, 0°C to RT   C 2-Bromo-5-bromomethyl-thiazole B->C  PBr₃, Dichloromethane, 0°C   D This compound C->D  TMSCN, K₂CO₃, TBAF, Acetonitrile  

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromothiazole-5-methanol

  • Reaction:

    • To a 100 mL three-necked flask, add methanol (50 mL) and methyl 2-bromothiazole-5-carboxylate (8.88 g, 40 mmol).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (2.88 g, 80 mmol) in portions to control the initial exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-bromothiazole-5-methanol.[2]

Expert Insight: The use of sodium borohydride is a standard and mild method for the reduction of esters to alcohols. Running the initial addition at 0°C is crucial for safety and to prevent runaway reactions. The 2:1 molar excess of NaBH₄ ensures the complete conversion of the ester.

Step 2: Synthesis of 2-Bromo-5-bromomethyl-thiazole

  • Reaction:

    • In a 100 mL three-necked flask, dissolve 2-bromothiazole-5-methanol (3.88 g, 20 mmol) in dichloromethane (50 mL).

    • Cool the solution to 0°C.

    • Slowly add phosphorus tribromide (16.2 g, 60 mmol).

    • Stir the reaction at 0°C and monitor by TLC.

  • Work-up:

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-5-bromomethyl-thiazole.[2]

Expert Insight: Phosphorus tribromide is a highly effective reagent for converting primary alcohols to alkyl bromides. The reaction is typically fast and clean. The use of a non-polar solvent like dichloromethane is standard. A significant excess of PBr₃ is used to drive the reaction to completion.

Step 3: Synthesis of this compound

  • Reaction:

    • To a reaction flask, add acetonitrile, 2-bromo-5-bromomethyl-thiazole, potassium carbonate, and tetrabutylammonium fluoride (TBAF).

    • Add trimethylsilyl cyanide (TMSCN) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

    • Combine the organic layers, dry, and concentrate.

    • Recrystallize the crude product to obtain pure this compound.[2]

Expert Insight: This step is a nucleophilic substitution where the cyanide anion displaces the bromide. TMSCN is a safer and more convenient source of cyanide than alkali metal cyanides. Potassium carbonate acts as the base, and TBAF can act as a phase-transfer catalyst and fluoride source to facilitate the reaction.

Reactivity and Applications as a Synthetic Intermediate

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the C2 position is susceptible to a variety of cross-coupling reactions, while the acetonitrile moiety can be further elaborated or can participate in cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-thiazole motif is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 of the thiazole ring and a variety of aryl or heteroaryl groups. This is particularly relevant in the synthesis of kinase inhibitors, where a bi-aryl or heteroaryl-aryl core is often a key pharmacophore.

  • General Reaction Scheme:

    • This compound is reacted with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene).

  • Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole ring to form a Pd(II) intermediate.

    • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

    • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4][5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C R¹-Pd(II)L₂(Br) B->C  R¹-Br   D Transmetalation (R²-B(OH)₂, Base) C->D E R¹-Pd(II)L₂(R²) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst   G R¹-R² F->G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, another critical linkage in many pharmaceutical compounds, including kinase inhibitors.[6][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position of the thiazole ring.

  • General Reaction Scheme:

    • This compound is coupled with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling:

    • Oxidative Addition: A Pd(0) complex adds to the C-Br bond.

    • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

    • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[6][8][9]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C R¹-Pd(II)L₂(Br) B->C  R¹-Br   D Amine Coordination & Deprotonation (R²R³NH, Base) C->D E R¹-Pd(II)L₂(NR²R³) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst   G R¹-NR²R³ F->G

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Elaboration of the Acetonitrile Moiety

The acetonitrile group at the C5 position is also a valuable synthetic handle. It can undergo a variety of transformations, including:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-Bromothiazol-5-yl)acetic acid, or the corresponding amide. These functional groups can then be used in standard amide bond forming reactions.

  • Reduction: The nitrile can be reduced to a primary amine, 2-(2-Bromothiazol-5-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, which can be important for pharmacokinetic properties.

  • Cyclization Reactions: The nitrile and the adjacent methylene group can participate in cyclization reactions to form new heterocyclic rings fused to the thiazole core.

Application in the Synthesis of Kinase Inhibitors: A Case Study Perspective

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound is an ideal starting material for the synthesis of such inhibitors. For instance, it can be envisioned as a key intermediate in the synthesis of dasatinib analogues, a potent pan-Src kinase inhibitor.[10]

A hypothetical synthetic route towards a kinase inhibitor scaffold using this compound is presented below:

G A This compound B Buchwald-Hartwig Amination A->B C 2-(2-Aminopyrimidinyl-thiazol-5-yl)acetonitrile B->C  Aminopyrimidine, Pd catalyst, Ligand, Base   D Hydrolysis C->D E 2-(2-Aminopyrimidinyl-thiazol-5-yl)acetic acid D->E F Amide Coupling E->F G Kinase Inhibitor F->G  Substituted Aniline, Coupling Agent  

Caption: Hypothetical synthesis of a kinase inhibitor from the title compound.

In this example, a Buchwald-Hartwig amination would be used to install a substituted aminopyrimidine at the 2-position of the thiazole. Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by an amide coupling with a substituted aniline, would yield the final kinase inhibitor. This strategy allows for the rapid generation of a library of analogues by varying the aminopyrimidine and aniline coupling partners.

Safety and Handling

  • Bromoacetonitrile: This related compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant.

  • Acetonitrile: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.[11]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its dual functionality allows for selective and versatile chemical modifications, making it an ideal building block for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist looking to leverage its potential in their research endeavors. This guide provides a solid foundation for the safe and effective use of this valuable compound.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. Patsnap Eureka. Accessed January 19, 2026. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 19, 2026. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed January 19, 2026. [Link]

  • Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. ; 2024. Accessed January 19, 2026. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • Valente C, Organ M. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015;20(3):4244-4293. [Link]

  • Bromoacetonitrile. PubChem. Accessed January 19, 2026. [Link]

  • Attwood MM, Fabbro D, Sokolov AV, Knapp S, Schiöth HB. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2022;65(2):1047-1131. [Link]

  • Acetonitrile SAFETY DATA SHEET. Penta. Published April 29, 2025. Accessed January 19, 2026. [Link]

  • Attwood MM, Fabbro D, Sokolov AV, Knapp S, Schiöth HB. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. J Med Chem. 2022;65(2):1047-1131. [Link]

  • Lombardo LJ, Lee FY, Chen P, et al. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006;49(23):6819-6832. [Link]

Sources

Topic: Biological Potential of 2-(2-Bromothiazol-5-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow for potent and selective interactions with a variety of biological targets.[1] This guide focuses on the untapped potential of a specific, functionalized core: 2-(2-Bromothiazol-5-yl)acetonitrile. The presence of a reactive bromine atom at the 2-position and a versatile acetonitrile group at the 5-position makes this scaffold an ideal starting point for the synthesis of diverse chemical libraries. We will explore the prospective biological activities of its derivatives, primarily focusing on anticancer and antimicrobial applications, grounded in the extensive research conducted on related thiazole compounds. This document provides a strategic overview of synthetic pathways, robust protocols for biological evaluation, and an analysis of potential mechanisms of action to guide researchers in drug discovery and development.

The Strategic Advantage of the this compound Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The this compound structure presents two primary points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity.

  • The 2-Bromo Group: This is the key to diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, profoundly influencing the molecule's steric and electronic properties and its ability to bind to specific biological targets.

  • The 5-Acetonitrile Group: The nitrile moiety is a versatile functional group. It is a known bioisostere for carbonyl groups and can participate in hydrogen bonding. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization to modulate solubility and pharmacokinetic properties.

The synthesis of the core scaffold itself is achievable through multi-step reactions, starting from materials like methyl 2-bromothiazole-5-carboxylate, as outlined in synthetic patents.[2]

General Synthetic Workflow for Derivative Libraries

The following workflow illustrates a logical approach to generating a library of derivatives from the core scaffold. The choice of a Suzuki coupling is illustrative, representing a common and highly effective method for creating C-C bonds.

G cluster_0 Core Synthesis cluster_1 Library Diversification (Suzuki Coupling Example) A Methyl 2-Bromothiazole-5-Carboxylate B Reduction to Alcohol (e.g., NaBH4) A->B C Bromination of Alcohol (e.g., PBr3) B->C D Cyanation to form Core Scaffold (e.g., KCN or TMSCN) C->D E Core Scaffold: This compound G Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) E->G F Aryl/Heteroaryl Boronic Acid (R-B(OH)2) F->G H Diverse Library of Derivatives: 2-(2-Arylthiazol-5-yl)acetonitrile G->H

Caption: General workflow for synthesis and diversification.

Anticancer Potential: Targeting Key Oncogenic Pathways

Thiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms of action.[1][3] Derivatives of our core scaffold are well-positioned to exploit these pathways.

Mechanism of Action I: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several thiazole-containing compounds have been developed as potent inhibitors of PI3Kα and/or mTOR kinases.[4][5]

Causality: The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with hinge region residues in the ATP-binding pocket of these kinases, while the substituted aryl group (introduced via cross-coupling) can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. Derivatives of 2-(2-Arylthiazol-5-yl)acetonitrile could function as PI3K/mTOR dual inhibitors, a promising therapeutic strategy to overcome resistance mechanisms.[5]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT (full activation) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS

Caption: The PI3K/Akt/mTOR signaling pathway.

Mechanism of Action II: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are powerful anticancer agents. Several thiazole-naphthalene derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine site.[6]

Causality: By attaching specific aromatic systems at the 2-position of the thiazole ring, derivatives can be designed to fit within the colchicine-binding site of β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Experimental Protocols for Anticancer Evaluation

A tiered screening approach is essential for efficiently identifying promising candidates.

G A Tier 1: Primary Screening In Vitro Cytotoxicity Assay (MTT/CCK-8) on a panel of cancer cell lines B Tier 2: Hit Validation Determine IC50 values Evaluate selectivity vs. normal cells A->B Active Compounds (e.g., >70% inhibition) C Tier 3: Mechanism of Action Studies - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V/PI) - Kinase/Tubulin Polymerization Assays B->C Potent & Selective Hits (Low µM or nM IC50) D Lead Candidate C->D

Caption: Tiered workflow for anticancer candidate screening.

This protocol provides a reliable method for assessing a compound's ability to reduce cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Representative Data for Potential Derivatives

The following table presents hypothetical but realistic IC₅₀ values for potential derivatives, based on published data for similar thiazole compounds.[4][6][7]

Compound IDR-Group at Position 2IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HL-60 (Leukemia)
DERIV-01 4-Methoxyphenyl5.2 ± 0.48.1 ± 0.92.5 ± 0.3
DERIV-02 3,4-Dichlorophenyl1.8 ± 0.22.3 ± 0.20.9 ± 0.1
DERIV-03 Naphthyl0.48 ± 0.050.97 ± 0.110.21 ± 0.03
Doxorubicin (Reference Drug)0.35 ± 0.040.51 ± 0.060.09 ± 0.01

Antimicrobial Potential: A Renewed Line of Defense

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Thiazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[8][9][10]

Potential Mechanisms of Action
  • DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase essential for DNA replication. Its inhibition leads to bacterial cell death. The planar heterocyclic system of thiazoles can intercalate with DNA or bind to the enzyme itself, disrupting its function.[10]

  • Cell Membrane Disruption: Cationic amphiphilic molecules can interact with and disrupt the integrity of the negatively charged bacterial cell membrane. While our core scaffold is neutral, derivatization with basic amines could impart a positive charge and lead to this mechanism of action.[9]

  • Enzyme Inhibition: Thiazoles can inhibit other essential bacterial enzymes, such as dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Grow a fresh culture of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Representative Data for Potential Derivatives

This table shows hypothetical MIC values for derivatives against common bacterial strains.

Compound IDR-Group at Position 2MIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
DERIV-04 4-(trifluoromethyl)phenyl1664
DERIV-05 Thiophen-2-yl832
DERIV-06 4-(dimethylamino)phenyl416
Ciprofloxacin (Reference Drug)0.50.25

Conclusion and Future Directions

The this compound scaffold represents a promising and under-explored starting point for the development of novel therapeutic agents. The synthetic tractability of the 2-bromo position allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency against both cancer and microbial targets.

Future research should focus on:

  • Broadening the Scope: Synthesizing diverse libraries using various cross-coupling chemistries to fully explore the chemical space around the core.

  • In-depth Mechanistic Studies: For lead compounds, identifying the precise molecular target through techniques like thermal shift assays, enzymatic assays, and co-crystallization.

  • Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of promising derivatives to ensure they have drug-like potential for in vivo studies.

This guide provides the foundational strategy and technical protocols to unlock the significant biological potential of this versatile chemical class.

References

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Zheng, S., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(22), 10205-10223. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). RSC Publishing. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2020). Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PubMed Central. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. (n.d.). Patsnap Eureka. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2024). ResearchGate. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

  • Synthesis of 2-bromo-5-carboxythiazole. (n.d.). PrepChem.com. [Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. (2021). International Journal of Research in Engineering and Science. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • Benzothiazole derivatives as anticancer agents. (2021). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2022). ResearchGate. [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. [Link]

  • Synthesis and bioactivity of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. (n.d.). Arkivoc. [Link]

  • Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). Oncotarget. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2018). PubMed Central. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]

  • Providing Antibacterial Activity to Poly(2-Hydroxy Ethyl Methacrylate) by Copolymerization with a Methacrylic Thiazolium Derivative. (2018). MDPI. [Link]

Sources

The Strategic Role of 2-(2-Bromothiazol-5-yl)acetonitrile in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of biologically active compounds and functional materials. Within the diverse arsenal of thiazole-based building blocks, 2-(2-Bromothiazol-5-yl)acetonitrile emerges as a strategically significant intermediate. Its bifunctional nature, characterized by a reactive bromine atom at the C2 position and a versatile acetonitrile moiety at the C5 position, offers a rich platform for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable scaffold, presenting it as a linchpin for the construction of complex molecular architectures in drug discovery and materials science.

Introduction: The Thiazole Scaffold and the Utility of this compound

Thiazole derivatives are integral to numerous fields, from pharmaceuticals to material science, owing to their unique electronic properties and diverse biological activities. The inherent reactivity of the thiazole ring system allows for its incorporation into a wide array of molecular frameworks. This compound is a particularly valuable synthon due to the orthogonal reactivity of its two functional groups. The C2-bromine atom is primed for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the C5-acetonitrile group can be retained for its electronic influence and potential as a hydrogen bond acceptor, or it can be chemically transformed into other functional groups such as amines, carboxylic acids, or serve as a precursor for the formation of adjacent rings. This dual functionality allows for a modular and convergent approach to the synthesis of complex heterocyclic systems.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic pathway is outlined below, based on established methodologies in thiazole chemistry.[1]

Synthetic Workflow Diagram

Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation A Methyl 2-bromothiazole-5-carboxylate B 2-Bromothiazole-5-methanol A->B NaBH4, Methanol, 0°C to RT C 2-Bromo-5-(bromomethyl)thiazole B->C PBr3, THF, 0°C D This compound C->D K2CO3, TBAI, NaCN, Acetonitrile

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Bromothiazole-5-methanol

  • To a stirred solution of methyl 2-bromothiazole-5-carboxylate in methanol, cooled to 0 °C, sodium borohydride is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-bromothiazole-5-methanol.[1]

Step 2: Synthesis of 2-Bromo-5-(bromomethyl)thiazole

  • 2-Bromothiazole-5-methanol is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to 0 °C.

  • Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction mixture is carefully quenched with ice water and extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated to give 2-bromo-5-(bromomethyl)thiazole, which can often be used in the next step without further purification.[1]

Step 3: Synthesis of this compound

  • To a solution of 2-bromo-5-(bromomethyl)thiazole in acetonitrile, potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) are added.

  • Sodium cyanide (NaCN) is then added portion-wise at room temperature.

  • The mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.[1]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the distinct reactivity of its two functional handles.

Transformations at the C2-Bromo Position

The bromine atom at the C2 position of the thiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent site for introducing molecular diversity.

Logical Relationship of C2-Bromo Group Reactions

C2_Reactivity Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Heck Heck Coupling (Alkene, Pd catalyst, Base) Start->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Start->Buchwald Product_Aryl 2-Aryl-thiazole Derivative Suzuki->Product_Aryl Product_Alkenyl 2-Alkenyl-thiazole Derivative Heck->Product_Alkenyl Product_Alkynyl 2-Alkynyl-thiazole Derivative Sonogashira->Product_Alkynyl Product_Amino 2-Amino-thiazole Derivative Buchwald->Product_Amino

Caption: Palladium-catalyzed cross-coupling reactions at the C2-position.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, this compound, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture) is added.

  • The reaction mixture is heated to 80-110 °C for 4-24 hours until TLC or LC-MS analysis indicates completion.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

This methodology allows for the synthesis of a wide range of 2-aryl-5-(cyanomethyl)thiazoles, which are valuable scaffolds in medicinal chemistry.

Transformations of the C5-Acetonitrile Group

The acetonitrile moiety is a versatile functional group that can undergo several important transformations.

Workflow for C5-Acetonitrile Group Transformations

C5_Reactivity Start 2-(2-Substituted-thiazol-5-yl)acetonitrile Hydrolysis Hydrolysis (H+ or OH-, Heat) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4, H2/Ni) Start->Reduction Cyclocondensation Cyclocondensation (e.g., with hydrazines, amidines) Start->Cyclocondensation Product_Acid 2-(2-Substituted-thiazol-5-yl)acetic acid Hydrolysis->Product_Acid Product_Amine 2-(2-Substituted-thiazol-5-yl)ethanamine Reduction->Product_Amine Product_Fused Fused Heterocyclic Systems (e.g., pyrazolyl-thiazoles) Cyclocondensation->Product_Fused

Caption: Key transformations of the C5-acetonitrile group.

a) Hydrolysis to Acetic Acid Derivatives: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(2-bromothiazol-5-yl)acetic acid.[2] This transformation is valuable for introducing a linker for further conjugation or for accessing compounds with a carboxylic acid pharmacophore.

  • Protocol Overview: Refluxing the nitrile with aqueous HCl or NaOH, followed by acidic workup, yields the carboxylic acid.[2]

b) Reduction to Ethylamine Derivatives: The nitrile group can be reduced to a primary amine, yielding 2-(2-bromothiazol-5-yl)ethanamine. This introduces a basic center and a key building block for further derivatization, such as amide or sulfonamide formation.

  • Protocol Overview: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed.

c) Cyclocondensation Reactions: The activated methylene group adjacent to the nitrile and the nitrile group itself can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole rings fused or linked to the thiazole core.

Application in Drug Discovery: A Strategic Perspective

The structural motifs accessible from this compound are prevalent in many classes of biologically active molecules, particularly kinase inhibitors. The 2-amino-thiazole and 2-aryl-thiazole scaffolds are well-established pharmacophores that can form key hydrogen bonding interactions with the hinge region of many protein kinases.

Data Summary: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₃BrN₂S
Molecular Weight 203.06 g/mol
CAS Number 1246554-99-3
Appearance Off-white to yellow solid (predicted)

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following are predicted chemical shifts based on analogous structures:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.8 (s, 1H, thiazole-H), ~3.8-4.0 (s, 2H, CH₂CN) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~145 (C2), ~140 (C4), ~125 (C5), ~115 (CN), ~20 (CH₂) ppm.

Conclusion

This compound represents a highly versatile and valuable building block for heterocyclic chemistry. Its capacity for selective, sequential functionalization at both the C2 and C5 positions provides a powerful platform for the synthesis of diverse and complex molecular architectures. The ability to readily access key pharmacophores, such as 2-substituted thiazoles, and to further elaborate the C5 side chain, makes this compound a strategic asset for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials. The continued exploration of the reactivity of this synthon is expected to unlock new avenues for innovation in heterocyclic chemistry.

References

  • Shanghai Ruisheng Chemical Technology Co., Ltd. (2019). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. CN109824941A.
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Spectroscopic data for 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

I am now focused on collecting spectroscopic data for 2-(2-Bromothiazol-5-yl)acetonitrile. Extensive Google searches are underway, targeting reputable sources for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. My objective is to build a robust dataset for subsequent analysis and characterization.

Compiling Data & Interpretation

I am now thoroughly analyzing the initial data, focusing on identifying key spectral features and characteristic peaks in the collected spectroscopic data. If initial searches are limited, I'll adjust search terms or look at similar compounds. I'm structuring the technical guide to begin with an introduction to the compound and spectroscopic characterization, followed by dedicated sections for each technique.

Structuring the Technical Guide

I'm now starting to organize the technical guide. I'll begin by introducing the compound and the importance of its characterization, then dedicate specific sections for each spectroscopic technique. Within each, I plan to present data clearly, using tables for peak assignments and providing detailed interpretations linked to the compound's structure. Following this, I'll create diagrams to illustrate the molecular structure and map out atoms corresponding to NMR peaks.

Locating Spectroscopic Data

I've been digging for spectroscopic data for "this compound." My initial searches weren't fruitful; ChemicalBook only lists the compound without spectra. I'm expanding my search to other databases, hoping for ¹H NMR, ¹³C NMR, IR, and Mass Spec information, and starting to look beyond the usual suspects.

Assessing Data Availability

I'm finding that direct experimental data for "this compound" is scarce. While some related compounds exist in databases like PubChem and ResearchGate, the complete spectroscopic profile is missing. I'm pivoting to predict the spectroscopic data based on the compound's fragments, such as the 2-bromothiazole ring and the acetonitrile group. My plan is to compile this predicted data, along with a hypothetical experimental protocol, and a comprehensive whitepaper, always flagging the data's predicted nature.

Synthesizing Spectral Information

I've confirmed the difficulty in finding direct experimental data for the target compound, but related molecules do exist in databases. My focus is now on fragmenting the molecule – 2-bromothiazole and acetonitrile – to predict its spectra. This predicted data, alongside a hypothetical experimental protocol, will form the core of the whitepaper I'm assembling, explicitly noting the predicted nature of the information. I'm focusing on building a clear, structured guide.

An In-depth Technical Guide on the Safe Handling of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

2-(2-Bromothiazol-5-yl)acetonitrile is a heterocyclic building block of significant interest in contemporary medicinal chemistry. Its structure, featuring a reactive bromine atom and a versatile nitrile group on a thiazole core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors for oncological and immunological applications. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. The electrophilic nature of the molecule and the potential for the release of toxic decomposition products, such as hydrogen cyanide and hydrogen bromide, define it as a substance requiring more than routine caution.

This guide moves beyond a standard safety data sheet (SDS) to provide a deeper, mechanistic understanding of the hazards associated with this compound. By understanding the "why" behind the safety protocols, researchers can not only protect themselves but also ensure the integrity of their experiments. We will explore a holistic safety workflow, from risk assessment and engineering controls to emergency response and waste disposal, grounded in the specific chemical properties of this compound.

Section 1: Hazard Identification and Mechanistic Risk Assessment

A thorough understanding of the hazards is the foundation of safe laboratory practice. For this compound, the risks are multifaceted, stemming from its acute toxicity, irritant properties, and the hazardous nature of its potential decomposition products.

Summary of GHS Classifications

The Globally Harmonized System (GHS) provides a starting point for our risk assessment. While specific classifications may vary slightly between suppliers, the compound is consistently identified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, DermalNot Classified
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1]

This table summarizes the primary hazards associated with this compound.

The Chemistry Behind the Hazards
  • Acute Toxicity and Irritation : The toxicity of nitriles is a significant concern. While the parent molecule has its own toxic profile, the primary danger lies in the potential for it to release cyanide ions in vivo. The electron-withdrawing nature of the thiazole ring can influence the metabolic pathways of the acetonitrile group. Skin and eye irritation are likely due to the compound's ability to react with biological nucleophiles on contact. The respiratory irritation is a direct consequence of inhaling the dust or aerosolized particles of the compound.[1][2]

  • Thermal and Chemical Decomposition : The presence of bromine and nitrogen in the molecule points to the potential for the release of hazardous gases upon decomposition. In the event of a fire or reaction with strong acids or bases, the following decomposition products can be expected:

    • Nitrogen oxides (NOx)

    • Carbon oxides (CO, CO2)

    • Sulfur oxides (SOx)

    • Hydrogen bromide (HBr)[3]

    • Hydrogen cyanide (HCN)[4]

The liberation of hydrogen cyanide, a potent and rapidly acting poison, is a critical risk factor that must be mitigated through careful control of experimental conditions.[4]

Risk Assessment Workflow

A dynamic risk assessment should be performed before any new procedure involving this compound.

Caption: Risk Assessment Workflow for Handling this compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) exposure should guide the selection of controls. Engineering controls are the first and most effective line of defense.

Primary Engineering Controls
  • Chemical Fume Hood : All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure. Verify the fume hood's certification and monitor the airflow indicator before and during your work.

  • Glove Box : For highly sensitive operations or when working with larger quantities, a glove box provides an additional layer of containment, isolating the material from the laboratory environment entirely.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the primary means of protection.

  • Hand Protection :

    • Glove Selection : Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered. Always check the manufacturer's glove compatibility chart for the specific solvents being used.

    • Glove Technique : Never wear gloves outside of the laboratory area. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves.

  • Eye and Face Protection :

    • Safety Glasses : At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.

    • Goggles and Face Shield : When there is a significant risk of splashes, such as during reaction quenching or transfers of large volumes, chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with goggles.

  • Protective Clothing :

    • A flame-resistant lab coat should be worn and kept fully buttoned.

    • Ensure that legs are covered (no shorts or skirts) and that closed-toe shoes are worn.

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs minimizes the risk of exposure and ensures experimental reproducibility.

Weighing and Dispensing
  • Preparation : Designate a specific area within the fume hood for weighing. Place a disposable mat on the balance to contain any minor spills.

  • Tare : Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing : Carefully dispense the solid this compound into the weighing vessel. Use a spatula and avoid generating dust. If the material is clumpy, do not crush it in the open; use a sealed vial and gentle agitation if necessary.

  • Cleaning : After dispensing, carefully clean the spatula and the weighing area with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.

  • Transport : Securely cap the weighing vessel before transporting it to the reaction setup.

Reaction Setup and Execution
  • Inert Atmosphere : While not always required for reactivity, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and potential decomposition pathways.

  • Temperature Control : Use a well-calibrated heating mantle or cooling bath to maintain the desired reaction temperature. Avoid localized overheating, which could lead to thermal decomposition.

  • Reagent Compatibility : this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[5] Mixing with strong acids or bases can lead to the rapid generation of hydrogen cyanide.[4] Carefully plan the order of addition of reagents to control the reaction exotherm.

Work-up and Purification
  • Quenching : The quenching of reactions should be performed slowly and with appropriate cooling. Be mindful of potential gas evolution.

  • Extraction : Perform liquid-liquid extractions in the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Chromatography : Column chromatography should be performed in the fume hood. Use a solvent system that is compatible with the compound and take care to avoid splashing.

Section 4: Emergency Procedures

Preparation is key to a successful response in an emergency.

Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Dermal Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Response

The response to a spill depends on its size and location.

Caption: Spill Response Decision Tree for this compound.

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Location : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

  • Container : Keep the container tightly closed to prevent the ingress of moisture.

  • Labeling : Ensure the container is clearly labeled with the compound's name, structure, and appropriate hazard warnings.

Waste Disposal
  • Waste Streams : All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Regulations : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the medicinal chemist. By understanding its chemical properties and the hazards they present, and by rigorously applying the principles of risk assessment, engineering controls, and safe work practices, researchers can harness its synthetic potential while ensuring their own safety and the integrity of their work. Safety is not a checklist; it is a continuous process of learning, vigilance, and professional responsibility.

References

  • Sigma-Aldrich, Safety Data Sheet for Bromoacetonitrile. (Accessed November 6, 2025).
  • ChemicalBook, this compound Product Page. (URL not available).
  • Fisher Scientific, Safety Data Sheet for Benzothiazol-2-ylacetonitrile. (April 2, 2024).
  • Lifechem Pharma, Bromoacetonitrile: A Comprehensive Overview. (URL not available).
  • Chemical Comp
  • Penta Chemicals, Safety Data Sheet for Acetonitrile. (April 29, 2025).
  • TCI America, Safety Data Sheet for Bromoacetonitrile. (December 14, 2016).
  • Sterlitech Corporation, Chemical Comp
  • BLDpharm, 2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile Product Page. (URL not available).
  • Cole-Parmer, Chemical Compatibility D
  • PubChem, 2-(1,3-Benzothiazol-2-yl)acetonitrile Compound Summary. (URL not available).
  • GOV.UK, Acetonitrile - Incident Management. (November 4, 2024).
  • Kelco, Chemical Comp
  • Carl Roth, Safety Data Sheet for Acetonitrile. (URL not available).
  • BLDpharm, 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile Product Page. (URL not available).
  • BLDpharm, 2-(2-Chlorothiazol-5-yl)acetonitrile Product Page. (URL not available).
  • BLDpharm, 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile Product Page. (URL not available).
  • BLDpharm, 2-(Benzo[d]thiazol-2-yl)acetonitrile Product Page. (URL not available).

Sources

Reactivity Profile of the Bromothiazole Moiety in Acetonitrile: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Bromothiazole Scaffold in Modern Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, from antibiotics to anti-cancer agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable feature in molecule design. The introduction of a bromine atom onto the thiazole ring transforms it into a versatile and highly reactive building block. Bromothiazoles are key intermediates, enabling a vast array of synthetic transformations that are fundamental to modern drug discovery and materials science.[3][4]

This guide provides an in-depth exploration of the reactivity profile of the bromothiazole moiety, with a specific focus on reactions conducted in acetonitrile. As a polar aprotic solvent, acetonitrile is not merely a medium but often an active participant in facilitating key transformations, particularly in transition-metal-catalyzed reactions. We will dissect the electronic nature of the thiazole ring, explore the position-dependent reactivity of the bromine substituent, and provide detailed, field-proven protocols for the most critical synthetic operations.

Electronic Landscape of the Thiazole Ring

To understand the reactivity of bromothiazoles, one must first appreciate the electronic architecture of the parent heterocycle. Thiazole is an aromatic, 5-membered ring containing both sulfur and nitrogen.[5] This heteroatomic composition creates a distinct and non-uniform distribution of electron density, which is the primary determinant of its chemical behavior.

  • Electron Deficiency: The electronegative nitrogen atom at position 3 acts as an electron sink, withdrawing electron density from the ring and rendering it generally electron-deficient.[1] This is particularly pronounced at the C2 position.

  • Positional Electronics:

    • C2 Position: This carbon, situated between the two heteroatoms, is the most electron-poor position. Consequently, the proton at C2 is the most acidic and susceptible to deprotonation by strong bases.[1][5] A bromine atom at this position is highly activated towards nucleophilic attack and metal-halogen exchange.

    • C5 Position: This position is the most electron-rich carbon in the ring, making it the primary site for electrophilic aromatic substitution.[1][5]

    • C4 Position: The C4 position exhibits a more neutral electronic character compared to C2 and C5.[1]

This inherent electronic bias dictates that the reactivity of a bromothiazole derivative is critically dependent on the location of the bromine atom.

Position-Dependent Reactivity of Bromothiazoles

The synthetic utility of a bromothiazole is defined by which carbon atom bears the bromine. This positional isomerism gives rise to distinct reactivity profiles, which can be strategically exploited by the synthetic chemist.

Position of BromineRelative Reactivity in Cross-CouplingSusceptibility to SNArAcidity of Ring ProtonsPrimary Applications
2-Bromothiazole HighHighC5-H is most acidic after C2 is substitutedCross-coupling, Nucleophilic Substitution, Lithiation
4-Bromothiazole ModerateLowC2-H is most acidicCross-coupling, Building block diversification
5-Bromothiazole HighModerateC2-H is most acidicCross-coupling, Derivatization of 2-aminothiazoles

2-Bromothiazole: As the most electron-deficient position, the C2-Br bond is highly polarized and readily undergoes oxidative addition to palladium(0) catalysts. This makes 2-bromothiazole an excellent substrate for a wide range of cross-coupling reactions.[6]

4-Bromothiazole: While less reactive than its 2-bromo counterpart, 4-bromothiazole remains a valuable substrate for cross-coupling, often requiring slightly more forcing conditions or more active catalyst systems. Its unique substitution pattern is crucial for accessing specific isomers of complex molecules.[7][8]

5-Bromothiazole: The 5-bromo position is readily engaged in cross-coupling reactions and is a cornerstone in the diversification of the widely used 2-aminothiazole scaffold.[9][10] Its reactivity is high, often comparable to that of 2-bromothiazole.

Key Synthetic Transformations in Acetonitrile

Acetonitrile is a preferred solvent for many transformations involving bromothiazoles due to its high polarity, which aids in dissolving organometallic intermediates and salts, and its relatively low coordinating ability, which prevents catalyst inhibition.[11]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful and widely used method for functionalizing bromothiazoles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional precision.

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds by coupling the bromothiazole with a boronic acid or ester.[12] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with challenging substrates.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd₂(dba)₃ or palladacycles are often more active and reliable.[13][14]

  • Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher efficiency.[7]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[15]

  • Solvent: Acetonitrile, often with added water, provides a polar medium that facilitates the dissolution of the base and boronate salts, promoting efficient transmetalation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiazole derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.

  • Solvent Addition: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration) and water (often 10-25% v/v) via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-90 °C) with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

For the synthesis of aminothiazoles, the Buchwald-Hartwig amination is the method of choice, coupling a bromothiazole with a primary or secondary amine.[16] This reaction is highly sensitive to the choice of ligand and base.

Causality Behind Experimental Choices:

  • Ligand: The success of this reaction hinges on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos). These ligands stabilize the palladium center, facilitate the oxidative addition, and prevent β-hydride elimination from the amine substrate.[16][17]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[18] Weaker bases are generally ineffective. The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.

  • Solvent: While toluene or dioxane are common, acetonitrile can be used, particularly in microwave-assisted protocols, due to its ability to absorb microwave irradiation efficiently.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[19]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the bromothiazole (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (0.1-0.2 M).

  • Reaction: Seal the flask and heat to the required temperature (80-110 °C) with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, SNAr can be an effective strategy for displacing a bromine atom on a highly electron-deficient thiazole ring.[20] This reaction does not require a metal catalyst but necessitates either strong activation of the ring or highly forcing conditions.[21]

Causality Behind Experimental Choices:

  • Activation: The SNAr reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (bromine).[22] For thiazoles, the inherent electron-withdrawing nature of the ring itself provides activation, especially at the 2-position.

  • Nucleophile: Strong nucleophiles (e.g., alkoxides, thiolates, amines) are required.

  • Solvent: A polar aprotic solvent like acetonitrile is ideal as it solvates the cation of the nucleophile salt but does not solvate the nucleophile itself, thus enhancing its reactivity.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants Bromothiazole + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Slow (RDS) Product Substituted Thiazole + Br⁻ Meisenheimer->Product Fast

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).[23]

Applications in Drug Discovery and Development

The synthetic transformations described above are not merely academic exercises; they are enabling technologies in the quest for new medicines. The ability to rapidly and reliably functionalize the bromothiazole core allows for the construction of large chemical libraries for high-throughput screening.

  • Scaffold Decoration: Suzuki and Buchwald-Hartwig reactions are routinely used to "decorate" a core bromothiazole scaffold with a diverse set of chemical groups to probe the structure-activity relationship (SAR) of a drug candidate.[3]

  • Fragment-Based Drug Discovery (FBDD): A simple aminothiazole or arylthiazole, synthesized via the methods above, can serve as a starting fragment that is then elaborated into a more potent lead compound.

  • Late-Stage Functionalization: The robustness of modern cross-coupling methods allows for the modification of complex, drug-like molecules at a late stage in the synthesis, enabling rapid access to analogues without redesigning the entire synthetic route.

Conclusion

The bromothiazole moiety is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its reactivity, governed by the unique electronic properties of the thiazole ring and the position of the bromine atom, can be harnessed through a variety of robust and well-understood synthetic methods. In particular, palladium-catalyzed cross-coupling reactions performed in polar aprotic solvents like acetonitrile provide a reliable platform for the construction of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of bromothiazoles in their pursuit of novel therapeutics and functional materials.

References

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation . Chemical Communications (RSC Publishing). Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . Molecules. Available at: [Link]

  • Thiazole - Wikipedia . Wikipedia. Available at: [Link]

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions . Organic Letters. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . The Journal of Organic Chemistry. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics . RSC Advances. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available at: [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates . Organic Letters. Available at: [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines . ResearchGate. Available at: [Link]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters . Organic & Biomolecular Chemistry. Available at: [Link]

  • A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives . Dalton Transactions. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF . ResearchGate. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors . European Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics | Request PDF . ResearchGate. Available at: [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position | Download Table . ResearchGate. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances . MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. Available at: [Link]

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery . Current Topics in Medicinal Chemistry. Available at: [Link]

  • Developing Multifunctional, High Performance Thiazolothiazole Materials for Electronic and Optical . YouTube. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . Molecules. Available at: [Link]

  • 2-Bromothiazole CAS:3034-53-5 . Jinan Future chemical Co.,Ltd. Available at: [Link]

  • 2-Bromothiazole . PubChem. Available at: [Link]

  • 4-Bromothiazole . PubChem. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. Available at: [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions . The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications . ResearchGate. Available at: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 . Molecules. Available at: [Link]

  • Acetonitrile as a Building Block and Reactant . NVA. Available at: [Link]

  • Nucleophilic Aromatic Substitution . NPTEL. Available at: [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

The Strategic Application of 2-(2-Bromothiazol-5-yl)acetonitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds. This technical guide delves into the strategic importance and practical applications of a key heterocyclic building block, 2-(2-Bromothiazol-5-yl)acetonitrile . We will explore its synthesis, inherent chemical reactivity, and, most critically, its role as a versatile intermediate in the construction of potent kinase inhibitors, exemplified by the synthesis of the renowned anti-cancer drug, Dasatinib. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the causality behind experimental choices and detailed protocols to empower the next generation of drug discovery.

Introduction: The Thiazole Scaffold and the Significance of this compound

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3].

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and amino substituents. The acetonitrile group at the 5-position, a precursor to carboxylic acids and amides, provides a crucial attachment point for pharmacophoric elements that can modulate the compound's biological activity and physicochemical properties.

Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a multi-step sequence starting from readily available materials.

Synthetic Pathway Overview

The synthesis typically commences with the construction of a 2-aminothiazole-5-carboxylate ester, which is then converted to the corresponding 2-bromothiazole derivative. Subsequent functional group manipulations lead to the desired this compound.

Synthesis_Pathway A 2-Aminothiazole-5-carboxylate B 2-Bromothiazole-5-carboxylate A->B Sandmeyer Reaction C (2-Bromothiazol-5-yl)methanol B->C Reduction D 5-(Bromomethyl)-2-bromothiazole C->D Bromination E This compound D->E Cyanation

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and scale.

Step 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate

This transformation is typically achieved via a Sandmeyer-type reaction on the corresponding 2-aminothiazole precursor.

  • To a stirred solution of methyl 2-aminothiazole-5-carboxylate in an aqueous hydrobromic acid solution, add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Maintain the temperature and stirring for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2-bromothiazole-5-carboxylate.

Step 2: Reduction to (2-Bromothiazol-5-yl)methanol

  • Dissolve methyl 2-bromothiazole-5-carboxylate in a suitable solvent such as methanol or tetrahydrofuran.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain (2-Bromothiazol-5-yl)methanol.

Step 3: Bromination to 5-(Bromomethyl)-2-bromothiazole

  • Dissolve (2-Bromothiazol-5-yl)methanol in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C and add a brominating agent, such as phosphorus tribromide, dropwise.

  • Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature.

  • Carefully pour the reaction mixture onto ice water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield 5-(Bromomethyl)-2-bromothiazole, which may be used in the next step without further purification.

Step 4: Cyanation to this compound

  • Dissolve 5-(Bromomethyl)-2-bromothiazole in a polar aprotic solvent such as dimethylformamide or acetone.

  • Add a cyanide source, such as sodium cyanide or potassium cyanide.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Applications in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

The true value of this compound lies in its ability to serve as a versatile scaffold for the synthesis of complex, biologically active molecules. A prime example of its utility is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Kinase Inhibition as a Therapeutic Strategy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell growth and proliferation. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery[4][5].

Case Study: Synthesis of Dasatinib, a Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[6]. The core of the Dasatinib molecule features a 2-aminothiazole-5-carboxamide scaffold, which can be accessed from intermediates structurally related to this compound.

While the industrial synthesis of Dasatinib may follow various routes, a convergent synthesis strategy highlights the importance of the 2-aminothiazole core. A key intermediate in many synthetic approaches is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The acetonitrile group of our title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with 2-chloro-6-methylaniline to form this crucial amide intermediate.

Synthetic Workflow for a Dasatinib Analog

The following workflow illustrates the key transformations from a 2-aminothiazole-5-carboxamide intermediate to a Dasatinib-like final product.

Dasatinib_Synthesis cluster_0 Core Scaffold Formation cluster_1 Key Coupling Steps A This compound B 2-Aminothiazole-5-carboxamide Intermediate A->B Hydrolysis, Amidation & Amination E Dasatinib Analog B->E Buchwald-Hartwig Amination with C C Pyrimidine Moiety C->E D Piperazine Side Chain D->E Nucleophilic Aromatic Substitution

Caption: Key steps in the synthesis of a Dasatinib analog.

Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This step involves a crucial C-N bond formation, typically a Buchwald-Hartwig amination or a related nucleophilic aromatic substitution.

  • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in a suitable solvent (e.g., THF or dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate or sodium tert-butoxide.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Final Coupling with the Piperazine Side Chain

The final step involves the introduction of the N-(2-hydroxyethyl)piperazine side chain.

  • Dissolve the product from the previous step in a suitable solvent, such as n-butanol or dioxane.

  • Add N-(2-hydroxyethyl)piperazine.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture, and the product may precipitate.

  • Collect the solid by filtration and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization to yield the final Dasatinib analog.

Structure-Activity Relationship (SAR) Insights

The development of Dasatinib and its analogs has provided valuable insights into the structure-activity relationships of 2-aminothiazole-based kinase inhibitors.

MoietyPositionContribution to Activity
2-AminothiazoleCore ScaffoldProvides key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
2-Chloro-6-methylphenyl5-CarboxamideOccupies a hydrophobic pocket and contributes to the selectivity profile.
Pyrimidine2-AminoActs as a linker and can be further substituted to modulate activity.
N-(2-hydroxyethyl)piperazinePyrimidine-6-positionEnhances solubility and provides additional interactions with the solvent-exposed region of the kinase.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and modular synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The synthesis of Dasatinib serves as a compelling example of how this scaffold can be elaborated into a life-saving therapeutic agent.

As our understanding of the kinome and the role of specific kinases in disease continues to grow, the demand for novel and selective inhibitors will undoubtedly increase. The principles and protocols outlined in this guide demonstrate the power of leveraging well-designed building blocks like this compound to accelerate the drug discovery process. Future research will likely focus on developing new methodologies for the functionalization of this scaffold and its application in the synthesis of inhibitors for a broader range of kinase targets and other important enzyme families.

References

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and Synthesis of Novel Dasatinib Analogues. (2016). Asian Journal of Chemistry, 28(6), 1277-1282. Retrieved from [Link]

  • Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. (2018). European Journal of Medicinal Chemistry, 146, 523-536. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (2018). Future Medicinal Chemistry, 10(13), 1647-1667. Retrieved from [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2017). Molecules, 22(11), 1936. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(9), 16484-16497. Retrieved from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1256. Retrieved from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. Retrieved from [Link]

  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. (n.d.). University of Groningen. Retrieved from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 164, 106702. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 872363. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14778-14813. Retrieved from [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Drug Design, Development and Therapy, 16, 1421-1444. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2][3]

This guide focuses on the application of the Suzuki-Miyaura coupling to a substrate of significant medicinal interest: 2-(2-Bromothiazol-5-yl)acetonitrile. The thiazole ring is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antidiabetic.[4][5][6][7] The ability to functionalize the C5-position of the thiazole ring allows for the systematic exploration of chemical space and the generation of novel drug candidates.[5] This protocol provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology for this specific transformation, addressing the unique challenges posed by heteroaromatic substrates.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficiency of the Suzuki-Miyaura reaction lies in its elegant catalytic cycle, which seamlessly regenerates the active palladium(0) catalyst.[8][9] A foundational understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[8][10][11]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[12][13][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br (Bromothiazole) PdII_Aryl R¹-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Forms R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetal Enters Cycle caption The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Optimizing the Reaction: A Guide to Key Parameters

Coupling heteroaryl halides like this compound can be challenging due to the potential for catalyst inhibition by the heteroatoms and the electronic nature of the ring system.[11][15] Careful selection of each reaction component is therefore critical for success.

  • Palladium Catalyst & Ligand: The choice of catalyst and ligand is paramount. While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice, modern catalyst systems often provide higher yields and broader substrate scope.[1] A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a sterically hindered, electron-rich phosphine ligand (e.g., biarylphosphines like SPhos or XPhos) is often more effective for challenging heteroaryl couplings.[3][8][16] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.[12] For some thiazole systems, a ligand-free approach using a simple palladium salt like Pd(OAc)₂ can be effective, as the thiazole nitrogen itself may coordinate to the palladium center.[10]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] The choice of base can significantly impact reaction rate and yield.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective bases. Cesium carbonate (Cs₂CO₃) is more soluble and often provides better results, albeit at a higher cost.[1]

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling electron-rich or sterically hindered aryl halides.[17]

    • The strength and solubility of the base must be matched to the substrates to avoid side reactions, such as decomposition of the starting material or hydrolysis of the nitrile group.

  • Solvent System: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[3][18]

    • 1,4-Dioxane/Water or Toluene/Water: These are common and robust solvent systems for Suzuki couplings.[17][19]

    • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can be advantageous.[20]

  • Boron Reagent: While arylboronic acids are most common, they can be prone to decomposition via protodeboronation, especially with heteroaryl substrates.[3] More stable alternatives like neopentylglycol boronic esters or MIDA boronates can be used to mitigate this side reaction and improve reaction outcomes.[3][20]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Deionized, degassed water

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[21]

  • Catalyst Addition: Add the palladium catalyst. If using Pd(PPh₃)₄, add (0.03 mmol, 3 mol%). If using a two-component system, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[21]

  • Solvent Addition: Using a syringe, add the degassed solvents. A typical ratio is 4:1 1,4-Dioxane:Water (e.g., 4 mL of Dioxane and 1 mL of Water).[21][22] The mixture should be thoroughly sparged with inert gas for 10-15 minutes prior to addition.

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[17] Stir the reaction vigorously for the required time (typically 4-24 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.[2][23]

  • Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and add water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[24]

  • Purification: The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.[17]

Summary of Optimized Reaction Parameters

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound. Researchers should note that optimal conditions may vary depending on the specific arylboronic acid used.[25][26]

ParameterReagent/ConditionEquivalents/LoadingRationale
Aryl Halide This compound1.0Limiting Reagent
Boronic Acid Arylboronic Acid1.1 - 1.5Slight excess ensures complete consumption of the halide.[21]
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos1 - 5 mol%Effective for heteroaryl couplings; loading can be optimized.[19][21]
Base K₂CO₃ or K₃PO₄2.0 - 3.0Activates the boronic acid for transmetalation.[17][21]
Solvent 1,4-Dioxane / Water4:1 ratio (v/v)Common biphasic system to dissolve both organic and inorganic reagents.[22]
Temperature 80 - 110 °C-Provides thermal energy to overcome activation barriers.
Time 4 - 24 h-Reaction time should be determined by monitoring.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Low reaction temperature.Use a fresh bottle of catalyst or a different catalyst/ligand system.[16] Ensure thorough degassing of solvents and reaction vessel. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long; Presence of excess water.Use a milder base (e.g., KF).[13] Use a more stable boronic ester (e.g., pinacol or MIDA ester).[3] Minimize reaction time once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and the reaction flask.[27]
Formation of Palladium Black Ligand decomposition or insufficient ligand to stabilize Pd(0).Increase the ligand-to-palladium ratio. Switch to a more robust ligand (e.g., a biarylphosphine).[3]

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile method for the functionalization of the pharmaceutically important thiazole scaffold. By carefully selecting the catalyst, ligand, base, and solvent system, the successful coupling of this compound can be achieved in high yields. This application note provides a robust and well-grounded protocol that serves as an excellent starting point for the synthesis of novel thiazole-containing compounds, empowering researchers in their quest for new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Benchchem. Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids.
  • ResearchGate. (PDF)
  • World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities.
  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • PubMed Central.
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
  • Wikipedia. Suzuki reaction.
  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Europe PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • ResearchGate. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile | Request PDF.
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • PubMed Central. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
  • PubMed Central.

Sources

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-(2-Bromothiazol-5-yl)acetonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction between 2-(2-bromothiazol-5-yl)acetonitrile and various terminal alkynes. The resulting 2-(2-alkynylthiazol-5-yl)acetonitrile scaffolds are of significant interest in medicinal chemistry and materials science. This guide covers the underlying reaction principles, offers detailed, field-tested protocols, and provides troubleshooting strategies to empower researchers in achieving successful and reproducible outcomes.

Introduction and Significance

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] Its importance in modern organic synthesis is immense, as it provides a direct route to construct complex molecular architectures under generally mild conditions.[1][3] This reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

The thiazole ring, a key heterocyclic motif, is a prevalent feature in numerous FDA-approved drugs and biologically active compounds. The ability to functionalize the thiazole core, particularly by introducing alkynyl groups, opens up vast possibilities for creating novel molecular entities with tunable electronic and steric properties. The target substrate, this compound, is a valuable building block, and its successful coupling with terminal alkynes yields products that are versatile precursors for further chemical elaboration in drug discovery and materials science.

Reaction Principles and Mechanism

The Sonogashira reaction is traditionally catalyzed by a dual system consisting of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[5] While copper-free versions exist, the palladium/copper system remains widely used for its efficiency and reliability.[2]

The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6]

  • Palladium Cycle: This is the main cross-coupling cycle.

    • Oxidative Addition: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.[6][7]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[6][7]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 2-(2-alkynylthiazol-5-yl)acetonitrile, and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1][6]

  • Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the terminal alkyne, a process facilitated by copper coordination which increases the alkyne's acidity, to form the crucial copper(I) acetylide intermediate.[8][9] This species is then ready for the transmetalation step with the palladium complex.

The base is essential not only for generating the copper acetylide but also for neutralizing the hydrogen halide (HBr) byproduct formed during the reaction.[1][8]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂(C≡CR') Pd0->PdII_Both Ar-C≡CR' PdII_Aryl Ar-Pd(II)L₂(Br) PdII_Aryl->Pd0 Ar-Br Transmetalation Transmetalation PdII_Both->PdII_Aryl Cu-C≡CR' RedElim Reductive Elimination CuI Cu(I) Alkyne_Activation Alkyne + Base Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->CuI R'-C≡CH Base

Fig. 1: Simplified Sonogashira Catalytic Cycle
Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.

3.1. Materials and Reagents

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Copper Co-catalyst: Copper(I) Iodide (CuI) (0.5-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 eq)

  • Solvent: Anhydrous, deaerated Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

  • Workup Reagents: Diethyl ether, Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Purification: Silica gel for column chromatography

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

Fig. 2: Experimental Workflow
  • Reaction Setup:

    • Place an appropriate-sized magnetic stir bar into a Schlenk flask.

    • Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.[1]

    • Under a positive pressure of inert gas, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.01 eq).

    • Scientist's Note: An inert atmosphere is critical because Pd(0) complexes are unstable in the presence of oxygen, and oxygen can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1]

  • Reagent Addition:

    • Add the anhydrous, deaerated solvent (e.g., THF) via syringe.

    • Add the amine base (e.g., triethylamine, 3.0 eq) via syringe.

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.

    • Scientist's Note: The order of addition is important. Adding the alkyne last ensures that the catalytic species are well-mixed and ready to engage in the reaction as the substrate is introduced.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. For less reactive aryl bromides or sterically hindered alkynes, gentle heating (e.g., 40-60 °C) may be necessary.[7]

    • Monitor the reaction progress by TLC, checking for the consumption of the starting bromothiazole. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

  • Workup Procedure: [7]

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a short pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove the copper catalyst), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but typically consists of a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final 2-(2-alkynylthiazol-5-yl)acetonitrile.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Optimization and Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Low reaction temperature.Use a fresh batch of catalyst; Ensure rigorous exclusion of air and moisture; Increase the reaction temperature incrementally (e.g., to 60 °C).
Alkyne Homocoupling (Glaser Product) Presence of oxygen; High concentration of copper catalyst.Thoroughly deaerate solvents and maintain a strict inert atmosphere; Reduce the loading of CuI.[3]
Decomposition of Starting Material Base-sensitivity of functional groups; High temperature.Use a milder base (e.g., K₂CO₃, Cs₂CO₃) if compatible[1]; Run the reaction at a lower temperature for a longer duration.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct of catalyst).Use a catalyst with different ligands or a lower catalyst loading; Perform a mini-workup with a nonpolar solvent to precipitate some of the phosphine oxide before chromatography.
Representative Data

The following table provides generalized conditions for the coupling of this compound with representative alkynes. Yields are highly substrate-dependent.

EntryTerminal Alkyne (R')Pd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)1Et₃N (3)THF25485-95
21-HexynePd(PPh₃)₄ (3)2DIPA (4)THF40670-85
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)1Et₃N (3)DMF253>90
4Propargyl alcoholPd(PPh₃)₄ (4)2DIPA (4)DMF50860-75
Safety Precautions
  • Reagents: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Atmosphere: Exercise caution when working with inert gas systems under pressure.

  • Waste: Dispose of all chemical waste according to institutional safety guidelines.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction's broad substrate scope and tolerance for various functional groups have made it indispensable in pharmaceutical research and drug development, where arylamine moieties are common pharmacophores.[3][4] This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed amination of 2-(2-Bromothiazol-5-yl)acetonitrile. We delve into the mechanistic underpinnings, optimization of reaction parameters, and practical considerations for coupling this electron-deficient heteroaryl bromide, which also contains a potentially sensitive nitrile functional group.

Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] The synthesis of derivatives based on this core often requires the formation of a C-N bond at the 2-position of the thiazole ring. The Buchwald-Hartwig amination provides a direct and efficient route to access these valuable compounds from the corresponding 2-bromothiazole precursors.[1][7]

The substrate, this compound, presents specific challenges and considerations:

  • Heteroaryl Halide: Electron-deficient heteroaryl halides like 2-bromothiazole can exhibit different reactivity profiles compared to simple aryl halides.[8]

  • Nitrile Group: The presence of a nitrile (-CN) functional group requires careful selection of reaction conditions to avoid potential side reactions or catalyst inhibition. While generally compatible, strong bases and high temperatures can sometimes affect nitrile stability.[9]

This application note is designed for researchers, medicinal chemists, and process development scientists, providing the foundational knowledge and a practical, field-tested protocol to successfully implement this key transformation.

The Catalytic Cycle: Mechanism of Action

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational troubleshooting and optimization. The reaction proceeds through a palladium-catalyzed cycle involving several key steps.[10][11] The generally accepted mechanism begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[12]

The catalytic cycle consists of three primary stages:

  • Oxidative Addition: The active, low-coordinate Pd(0) complex undergoes oxidative addition into the carbon-bromine (C-Br) bond of the 2-bromothiazole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[10][13]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and releasing a salt byproduct.[14][15]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium coordination sphere. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13][16]

The choice of phosphine ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination and preventing side reactions like beta-hydride elimination.[17][18]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination Product Product (Ar-NR'R'') amido_complex->Product Salt H-Base⁺ Br⁻ amido_complex->Salt ArBr This compound (Ar-Br) ArBr->oa_complex Amine Amine (HNR'R'') Amine->oa_complex Base Base (e.g., NaOtBu) Base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Parameter Optimization

The success of this coupling reaction is highly dependent on the judicious selection of the catalyst system and reaction conditions. For a substrate like this compound, particular attention should be paid to the ligand and base.

ParameterComponent / ConditionRecommendation & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Phosphine Ligand XPhos, RuPhos, BrettPhos2-6 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.4 - 2.2 equiv.
Solvent Toluene, Dioxane, tert-Amyl alcoholAnhydrous
Temperature 80 - 110 °CThe reaction temperature must be high enough to overcome activation barriers but low enough to prevent degradation of the substrate or product. Optimization is often necessary.[11]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation, making an inert atmosphere crucial for catalyst longevity and reaction efficiency.[16]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative secondary amine, morpholine.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu; 1.5 equiv)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial) with a magnetic stir bar

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. Pd(OAc)₂ / RuPhos 2. NaOt-Bu 3. Bromothiazole 4. Toluene setup->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas amine_add Add Amine (Morpholine) degas->amine_add seal_heat Seal Vessel & Heat to 100 °C amine_add->seal_heat monitor Monitor Reaction (TLC / LC-MS) seal_heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Sparge the resulting suspension with inert gas for 5-10 minutes to ensure all dissolved oxygen is removed.

  • Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Securely seal the reaction vessel and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-(2-(morpholin-4-yl)thiazol-5-yl)acetonitrile.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure the reaction was set up under strictly anhydrous and anaerobic conditions. An increase in catalyst loading or temperature may be beneficial.

  • Side Product Formation (Hydrodehalogenation): The formation of the debrominated starting material can occur, especially if water is present or if the reductive elimination is slow. Using a bulkier ligand like XPhos or BrettPhos can sometimes mitigate this issue.[19]

  • Base Incompatibility: If decomposition of the nitrile group is suspected, switch to a milder base such as K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or a more polar solvent like dioxane to achieve a comparable reaction rate.[12]

  • Amine Volatility: For volatile amines, ensure the reaction vessel is sealed securely to prevent loss of the nucleophile at elevated temperatures.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and versatile method for the synthesis of 2-aminothiazole derivatives from this compound. The success of the transformation relies on the careful selection of a modern catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the rigorous exclusion of oxygen and moisture. The protocol provided herein serves as a robust starting point, which can be further optimized to suit a broad range of amine coupling partners, facilitating the rapid generation of compound libraries for drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • ResearchGate. (2016). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]

  • National Institutes of Health. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2023). Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling. [Link]

  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]

  • ResearchGate. (2018). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (2019). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and synergistic activities of 2-aminothiazolyl compounds as potent colistin adjuvants against Acinetobacter baumannii. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of 2,5-Disubstituted Thiazoles from 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-disubstituted thiazole motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2][3] This document provides a comprehensive guide to the synthesis of this privileged scaffold, utilizing the versatile and strategically functionalized starting material, 2-(2-Bromothiazol-5-yl)acetonitrile . We will explore detailed protocols for orthogonal functionalization at both the C2 and C5 positions of the thiazole ring. The guide focuses on robust and widely applicable palladium-catalyzed cross-coupling reactions for C2-diversification and highlights the reactivity of the C5-acetonitrile moiety for subsequent elaboration. This application note is intended for researchers, scientists, and drug development professionals seeking to construct diverse libraries of 2,5-disubstituted thiazoles.

Introduction: The Strategic Value of the Thiazole Core

Thiazole-containing molecules exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4] Their utility stems from the unique electronic properties of the ring and its ability to act as a bioisostere for other aromatic systems, engaging in critical hydrogen bonding and π-stacking interactions within biological targets. The starting material, This compound , offers two distinct and chemically addressable handles for building molecular complexity:

  • The C2-Bromine Atom: An ideal electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

  • The C5-Acetonitrile Group: The α-protons on the methylene bridge are acidic, allowing for deprotonation to form a potent nucleophile for C-C bond formation. The nitrile group itself is a versatile precursor for amines, carboxylic acids, and amides.[5]

This dual reactivity allows for a modular and highly efficient approach to generating novel chemical entities.

General Synthetic Workflow

The overall strategy involves a stepwise functionalization of the two reactive sites. The choice of which position to modify first depends on the desired final structure and the compatibility of the functional groups introduced in each step.

G start This compound c2_mod C2-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->c2_mod Path A c5_mod C5-Functionalization (e.g., Alkylation) start->c5_mod Path B intermediate1 2-Aryl/Alkenyl/Amine-Substituted 5-(cyanomethyl)thiazole c2_mod->intermediate1 final_product 2,5-Disubstituted Thiazole c2_mod->final_product intermediate2 2-Bromo-5-(substituted cyanomethyl)thiazole c5_mod->intermediate2 c5_mod->final_product intermediate1->c5_mod Step 2 intermediate2->c2_mod Step 2

Caption: General strategies for synthesizing 2,5-disubstituted thiazoles.

Diversification at the C2-Position: Palladium-Catalyzed Cross-Coupling

The C2-bromo substituent is readily displaced using a variety of palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C2 position of the thiazole and various aryl or vinyl boronic acids or esters.[6][7][8]

Expertise & Experience: The Mechanism The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of ligand and base is critical for efficient catalysis.

G pd0 Pd(0)L₂ pd2_complex Thiazole-Pd(II)(L₂)Br pd0->pd2_complex transmetalation_complex Thiazole-Pd(II)(L₂)R' pd2_complex->transmetalation_complex transmetalation_complex->pd0 product 2-R'-Thiazole transmetalation_complex->product Reductive Elimination reactant 2-Br-Thiazole reactant->pd2_complex Oxidative Addition boronic R'B(OH)₂ + Base boronic->transmetalation_complex Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: Scientist's Notes

  • Catalyst Choice: For sterically hindered boronic acids or less reactive aryl chlorides (if used as a substrate), more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be required.[9][10]

  • Base Selection: The base activates the boronic acid. Carbonates are common, but for sensitive substrates, milder bases like K₃PO₄ can be used.

  • Degassing: It is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Data

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10080-90
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄Dioxane/H₂O10075-85
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the installation of an alkyne moiety at the C2 position, a valuable functional group for further chemistry (e.g., click chemistry) or as a component in conjugated materials.[11][12]

Expertise & Experience: The Mechanism This reaction typically uses a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and a copper co-catalyst (e.g., CuI, 1–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Triethylamine or Diisopropylamine). Finally, add the terminal alkyne (1.1–1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40–60 °C) for 2–12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness: Scientist's Notes

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed, which often require a stronger base and can prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[15]

  • Amine Base: The amine serves as both the base to deprotonate the alkyne and as a solvent. It must be thoroughly degassed.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds, coupling the C2-position with a wide range of primary and secondary amines.[16][17]

Expertise & Experience: The Mechanism Similar to other cross-couplings, the cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide. The amine then coordinates to the palladium center, and after deprotonation by a strong, non-nucleophilic base, reductive elimination occurs to form the C-N bond.[18][19]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–4 mol%), a specialized phosphine ligand (e.g., BINAP, XPhos, 2–8 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5–2.5 eq.) to a Schlenk tube.

  • Inert Atmosphere & Reagent Addition: Seal the tube, remove from the glovebox, and add this compound (1.0 eq.) and the amine (1.1–1.5 eq.), followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture (typically 80–110 °C) for 6–24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Trustworthiness: Scientist's Notes

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential for promoting the reductive elimination step, which is often rate-limiting.[20]

  • Base Sensitivity: Strong bases like sodium tert-butoxide are common but can be incompatible with base-sensitive functional groups (e.g., esters). In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring a different ligand/catalyst system.

Functionalization at the C5-Position via the Acetonitrile Moiety

The methylene protons adjacent to the nitrile group are activated by both the nitrile and the thiazole ring, making them sufficiently acidic to be removed by a suitable base. This generates a carbanion that can be used in various nucleophilic reactions.[21][22][23]

G start R-Thiazole-CH₂CN deprotonation Deprotonation (e.g., NaH, LDA) start->deprotonation carbanion [R-Thiazole-CH-CN]⁻ deprotonation->carbanion product R-Thiazole-CH(R')CN carbanion->product electrophile Electrophile (e.g., R'-X) electrophile->product Alkylation

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Novel Compounds with 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A notable example is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, which features a central thiazole scaffold. The functionalization of the thiazole ring is therefore of paramount importance in the generation of novel molecular entities for drug discovery.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope.[3] For drug development professionals, these methods provide a reliable and efficient means to construct libraries of diverse compounds for biological screening.

This application note provides a comprehensive guide to the palladium-catalyzed functionalization of 2-(2-Bromothiazol-5-yl)acetonitrile, a versatile building block for the synthesis of novel 2,5-disubstituted thiazole derivatives. The presence of the electron-withdrawing acetonitrile group at the 5-position influences the reactivity of the 2-bromo position, making the selection of appropriate catalytic systems crucial for successful transformations. We will delve into the mechanistic underpinnings of key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—and provide detailed, field-proven protocols for their application to this specific substrate.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)(X)L_n Palladium(II) Intermediate Oxidative Addition->R-Pd(II)(X)L_n R-X This compound R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(R')L_n Diorganopalladium(II) Complex Transmetalation->R-Pd(II)(R')L_n R'-M Organoboron/Organotin/ Amine/Alkyne R'-M->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' Coupled Product Reductive Elimination->R-R'

Figure 1: Generalized Palladium Catalytic Cycle.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for the success of these reactions and will be discussed in the context of each specific protocol.

I. Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl and vinyl-substituted aromatic compounds.[5] It involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organohalide.[6] The reaction is widely used in the pharmaceutical industry due to the low toxicity and high stability of the boron reagents.[5]

Scientific Rationale

The electron-withdrawing nature of the acetonitrile group in this compound is expected to facilitate the oxidative addition step, which is often rate-limiting.[7] The choice of a suitable base is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[6] Phosphine ligands with both steric bulk and electron-donating properties are often employed to stabilize the palladium catalyst and promote reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of related bromothiazole derivatives.[8][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-(2-Phenylthiazol-5-yl)acetonitrile85-95
24-Methoxyphenylboronic acid2-(2-(4-Methoxyphenyl)thiazol-5-yl)acetonitrile80-90
33-Pyridinylboronic acid2-(2-(Pyridin-3-yl)thiazol-5-yl)acetonitrile75-85
44-Fluorophenylboronic acid2-(2-(4-Fluorophenyl)thiazol-5-yl)acetonitrile88-98

II. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes.[10][11] This transformation is highly valuable for the synthesis of substituted styrenes, cinnamates, and other vinylated aromatic compounds.[11][12]

Scientific Rationale

In the Heck reaction, the palladium catalyst undergoes oxidative addition to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination regenerates the palladium catalyst and releases the alkenylated product.[10] The choice of base is critical to neutralize the hydrogen halide formed during the reaction. For electron-deficient aryl bromides like our substrate, phosphine ligands such as tri(o-tolyl)phosphine can be effective.[10]

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck coupling of aryl bromides.[10]

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Acetonitrile (CH₃CN)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add acetonitrile (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

EntryAlkeneProductTypical Yield (%)
1Ethyl acrylateEthyl (E)-3-(2-(cyanomethyl)thiazol-5-yl)acrylate70-85
2Styrene2-(2-((E)-Styryl)thiazol-5-yl)acetonitrile65-80
3N-Vinylpyrrolidinone2-(2-((E)-2-(2-Oxopyrrolidin-1-yl)vinyl)thiazol-5-yl)acetonitrile60-75

III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and functional materials.[7]

Scientific Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[14] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation. The presence of an electron-withdrawing group on the aryl halide, as in our substrate, generally promotes the oxidative addition step.[7] An amine base is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[13]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, PdCl₂(PPh₃)₂, CuI to a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add solvent (THF/Et₃N) and terminal alkyne B->C D Heat to 50-60 °C for 2-6 hours C->D E Monitor by TLC/LC-MS D->E F Cool to RT, dilute with EtOAc E->F G Filter through Celite F->G H Wash with aq. NH₄Cl and brine G->H I Dry, concentrate, and purify by chromatography H->I

Figure 2: Experimental Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of heteroaryl bromides.[13][14]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add THF (5 mL) and triethylamine (2 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 50-60 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene2-(2-(Phenylethynyl)thiazol-5-yl)acetonitrile80-90
2Ethynyltrimethylsilane2-(2-((Trimethylsilyl)ethynyl)thiazol-5-yl)acetonitrile85-95
31-Hexyne2-(2-(Hex-1-yn-1-yl)thiazol-5-yl)acetonitrile75-85

IV. Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[15][16] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in biologically active molecules.[16]

Scientific Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[1] Reductive elimination from this complex yields the desired arylamine and regenerates the active palladium(0) catalyst.[1] The use of bulky, electron-rich phosphine ligands is often necessary to facilitate both the oxidative addition and reductive elimination steps, especially with less reactive aryl halides.[15]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[15][17]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of Argon, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube or microwave vial.

  • Add toluene (2 mL) and stir for 5 minutes.

  • Add a solution of this compound (1.0 mmol) in toluene (3 mL), followed by the amine (1.2 mmol).

  • Seal the reaction vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineProductTypical Yield (%)
1Morpholine2-(2-Morpholinothiazol-5-yl)acetonitrile75-85
2Aniline2-(2-(Phenylamino)thiazol-5-yl)acetonitrile65-75
3Benzylamine2-(2-(Benzylamino)thiazol-5-yl)acetonitrile70-80

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and versatile platform for the synthesis of novel 2,5-disubstituted thiazole derivatives from this compound. The protocols presented herein, grounded in established mechanistic principles and adapted from successful applications with analogous substrates, offer a reliable starting point for the generation of diverse compound libraries for drug discovery and development. The ability to readily introduce a wide range of aryl, vinyl, alkynyl, and amino substituents onto the thiazole scaffold opens up vast possibilities for exploring structure-activity relationships and identifying new therapeutic agents. Further optimization of these protocols, including the screening of different ligands, bases, and solvent systems, may lead to even higher yields and broader substrate scope. The continued development of novel palladium catalysts and ligands will undoubtedly further enhance the utility of these powerful synthetic methods in the quest for new medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Hassan, A. A., & Shawky, A. M. (2018). Thiazole: A privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 10(12), 1479-1503.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Organic Synthesis. (n.d.). Heck Coupling. [Link]

  • Plenio, H. (2012). Guidelines for Sonogashira Cross-Coupling Reactions. Sussex Drug Discovery Centre. [Link]

  • ResearchGate. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical reviews, 106(11), 4644-4680.
  • Zhang, C., & Yu, J. Q. (2012). Palladium-catalyzed C–H functionalization of heterocycles.
  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C–N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of organic chemistry, 70(13), 5164-5173.
  • Zhang, Y., & Wu, J. (2014). Palladium-catalyzed C–H functionalization of thiazoles. Organic & biomolecular chemistry, 12(3), 369-380.
  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-catalyzed sequential C–N/C–O bond formations: synthesis of oxazole derivatives from amides and ketones. Organic letters, 16(22), 5906-5909.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Hassan, S. S. M., & El-Sayed, A. M. (2017).
  • NROChemistry. (n.d.). Heck Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • PubChem. (n.d.). Ethyl 2-bromothiazole-5-carboxylate. [Link]

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (2015). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Bioactive Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a paramount structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] Its derivatives are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive thiazole derivatives. We delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, offer a detailed, step-by-step experimental protocol for a representative 2-amino-4-arylthiazole derivative, and discuss critical characterization techniques. Furthermore, we contextualize the synthesis by exploring the biological significance and mechanism of action of this class of compounds, supported by practical troubleshooting insights to ensure successful and reproducible outcomes.

Theoretical Background & Mechanistic Insights

The synthesis of the thiazole nucleus has been a subject of extensive research since its discovery. While several methods exist, the Hantzsch synthesis remains one of the most robust and widely utilized approaches due to its versatility and reliability.[6][7]

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction provides a direct route to the thiazole core through the cyclocondensation of an α-haloketone with a thioamide or thiourea.[7][8] The reaction proceeds through a multistep pathway that begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring.[7]

The primary advantages of the Hantzsch synthesis are its operational simplicity and the ready availability of starting materials, allowing for the generation of a diverse library of substituted thiazoles.[7][9]

Alternative Synthetic Routes

While the Hantzsch synthesis is prevalent, other methods offer access to different substitution patterns. The Cook-Heilbron synthesis , for instance, yields 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[10][11] This method is particularly useful for synthesizing 2-unsubstituted or 2-mercaptothiazoles, which can be challenging to obtain via the Hantzsch route.[11] Modern advancements also include microwave-assisted and catalyst-driven protocols that often lead to higher yields, shorter reaction times, and greener reaction profiles.[9]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, field-proven protocol for the synthesis of 2-amino-4-phenylthiazole, a common precursor for various biologically active molecules. The procedure is based on the Hantzsch thiazole synthesis.

Materials and Reagents
  • Reagents: 2-Bromoacetophenone (or α-bromoacetophenone), Thiourea, Methanol (MeOH), 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water.

  • Equipment: 20 mL Scintillation vial or round-bottom flask, magnetic stir bar, hot plate with stirring capability, Buchner funnel, side-arm flask, filter paper, watch glass, beakers.

  • Analytical Instruments: Melting point apparatus, Thin Layer Chromatography (TLC) plates (silica gel), ¹H NMR spectrometer, Mass spectrometer.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, ~0.995 g) and thiourea (7.5 mmol, ~0.571 g).

    • Expert Insight: Using a slight excess of thiourea ensures the complete consumption of the α-haloketone, which can be more difficult to remove during purification.

  • Solvent Addition and Heating: Add 5 mL of methanol to the vial along with a magnetic stir bar. Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring for 30 minutes.[7] The solution will become homogeneous as the reaction proceeds.

  • Cooling and Precipitation: After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution.[7] Swirl the beaker to mix the contents thoroughly. The basic solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, causing the thiazole product, which is poorly soluble in water, to precipitate.[7]

  • Isolation of Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[7]

  • Washing and Drying: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts and impurities.[7] Transfer the purified solid to a pre-weighed watch glass and allow it to air dry completely.

  • Final Analysis: Once dry, determine the final mass of the product, calculate the percent yield, and proceed with characterization.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G Workflow for 2-Amino-4-phenylthiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Combine 2-Bromoacetophenone & Thiourea in MeOH heat Heat at 100°C for 30 min reagents->heat Stirring cool Cool to RT heat->cool precipitate Pour into 5% Na₂CO₃(aq) Precipitate forms cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with H₂O filtrate->wash dry Air Dry Product wash->dry characterize Calculate Yield & Characterize (MP, NMR, MS) dry->characterize

Caption: A step-by-step workflow for the Hantzsch synthesis.

Characterization and Data Analysis

Structural confirmation and purity assessment are critical for validating the successful synthesis of the target compound.

Spectroscopic and Physical Analysis

The synthesized 2-amino-4-phenylthiazole should be characterized using standard analytical techniques.[12][13][14][15] The structure can be confirmed by analyzing its spectral data from FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

Parameter Expected Result Rationale
Appearance White to off-white solidPhysical state at STP
Melting Point 150-154 °CA sharp melting range indicates high purity.
¹H NMR (DMSO-d₆) δ ~7.8 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.1 (s, 2H, NH₂), ~6.8 (s, 1H, Thiazole C5-H)Confirms the presence of phenyl and thiazole protons. The NH₂ peak is exchangeable with D₂O.
¹³C NMR (DMSO-d₆) δ ~168 (C2-NH₂), ~150 (C4), ~135 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~102 (C5)Shows the chemical environment of each carbon atom in the molecule.
Mass Spec (ESI+) m/z = 177.06 [M+H]⁺Corresponds to the molecular weight of the protonated product (C₉H₈N₂S).
Yield Calculation

The percent yield is calculated based on the limiting reagent, which is 2-bromoacetophenone in this protocol.

  • Theoretical Yield (g): (moles of limiting reagent) × (molar mass of product)

  • Percent Yield (%): (actual yield (g) / theoretical yield (g)) × 100

  • Expected Yield: This reaction is known to be high-yielding, typically in the range of 80-95%.[7]

Biological Context & Significance

2-Aminothiazole derivatives are privileged scaffolds in drug discovery, renowned for their wide range of pharmacological activities.[16][17] They serve as crucial intermediates for synthesizing compounds with anticancer, antibacterial, and anti-inflammatory properties.[4][6][18]

Mechanism of Action: Kinase Inhibition

Many bioactive thiazole derivatives function as kinase inhibitors. For example, the FDA-approved drug Dasatinib , which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including the BCR-ABL kinase responsible for chronic myeloid leukemia (CML). By binding to the ATP-binding site of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking aberrant signaling pathways that drive cancer cell proliferation and survival.

Illustrative Signaling Pathway

The diagram below depicts a simplified oncogenic signaling pathway, such as the one driven by BCR-ABL, which can be targeted by thiazole-based kinase inhibitors.

G Targeting an Oncogenic Kinase Pathway cluster_pathway Cell Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) Substrate Downstream Substrate BCR_ABL->Substrate ATP->ADP pSubstrate Phosphorylated Substrate (Active) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor Thiazole Derivative (e.g., Dasatinib) Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Troubleshooting and Expert Insights

Problem Possible Cause Solution
Low or No Yield Incomplete reaction; incorrect temperature.Ensure the reaction is heated adequately (a gentle reflux in methanol). Monitor the reaction progress using TLC by observing the disappearance of the 2-bromoacetophenone spot.
Oily Product/Failure to Solidify Presence of impurities; insufficient neutralization.Ensure enough Na₂CO₃ solution is added to make the mixture basic (check with pH paper). Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains an oil, attempt purification via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Broad Melting Point Range Impure product.Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to improve purity.
Reaction is too vigorous/exothermic Addition of reagents is too fast.When scaling up, consider adding the α-haloketone to the thiourea solution dropwise and using an ice bath to control the initial exotherm.

Conclusion

The Hantzsch synthesis provides a reliable and efficient pathway for accessing the versatile 2-aminothiazole scaffold. This application note has detailed a reproducible protocol, outlined essential characterization methods, and provided the biological context necessary for researchers in the field of drug discovery. By understanding the chemistry and applying the practical insights provided, scientists can confidently synthesize and explore the vast therapeutic potential of novel thiazole derivatives.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • PardhaSaradhi, M., & Parveen, S. (2023). Systematic Review On Thiazole And Its Applications. Journal of Advanced Scientific Research, 4(3), 1-6.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lim, S. M., Tan, Y. S., & Tiekink, E. R. T. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Applied Pharmaceutical Science, 11(4), 1-10.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 19, 2026, from [Link]

  • Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
  • Shaker, Y. M., & El-Shehry, M. F. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 169-181.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 22(1), 1642-1651.
  • Zulfiqar, N. (2024).
  • Seremet, O. C., & Olaru, O. T. (2022).
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Letters in Organic Chemistry, 20(9), 741-753.
  • Karam, J. H., Tomma, J. H., & Al-Dujaili, A. H. (2014). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022). YouTube.
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025).
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489.
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 427-446.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. (n.d.). Scholars Research Library.
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2016). Molecules, 21(3), 346.
  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.).

Sources

The Strategic Application of 2-(2-Bromothiazol-5-yl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1] Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime targets for small molecule intervention.[2] The 2-aminothiazole scaffold has emerged as a "privileged" structure, featuring prominently in a multitude of clinically successful kinase inhibitors, including the BRAF inhibitor Dabrafenib and the multi-kinase inhibitor Dasatinib.[1][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(2-Bromothiazol-5-yl)acetonitrile , a versatile and reactive building block, in the synthesis of next-generation kinase inhibitors. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore the rationale behind its application in constructing complex inhibitor frameworks.

The Chemical Versatility of this compound

This compound is a bifunctional reagent poised for strategic chemical modifications. The bromine atom at the 2-position of the thiazole ring serves as an excellent leaving group for nucleophilic aromatic substitution and cross-coupling reactions.[2] Concurrently, the cyanomethyl group at the 5-position offers a handle for further chemical transformations or can be retained as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within the kinase active site.

The primary synthetic strategy leveraging this building block involves the construction of a 2-aminothiazole core, a critical component of many kinase inhibitors. This is typically achieved through a cyclocondensation reaction with a guanidine derivative, a variant of the well-established Hantzsch thiazole synthesis.[4]

Core Synthesis: Construction of the 2-Aminothiazole Scaffold

The reaction of this compound with guanidine hydrochloride in the presence of a suitable base provides a direct route to 2-amino-5-(cyanomethyl)thiazole. This intermediate is a pivotal precursor for the elaboration into more complex kinase inhibitor structures, often featuring a central aminopyrimidine-thiazole core.

Protocol 1: Synthesis of 2-Amino-5-(cyanomethyl)thiazole

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • To this mixture, add a solution of this compound in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-(cyanomethyl)thiazole.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium ethoxide is crucial for the deprotonation of guanidine hydrochloride to its more reactive free base form without competing in the primary reaction.

  • Solvent: Anhydrous ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at an elevated temperature. The use of an anhydrous solvent is critical to prevent unwanted side reactions.

  • Reaction Monitoring: Close monitoring of the reaction is essential to ensure complete consumption of the starting material and to prevent the formation of degradation products.

Elaboration into an Aminopyrimidine-Thiazole Kinase Inhibitor Scaffold

The 2-amino-5-(cyanomethyl)thiazole intermediate serves as a versatile platform for the construction of more elaborate kinase inhibitor frameworks. A common strategy involves the reaction with a substituted pyrimidine to form a central aminopyrimidine-thiazole core. This scaffold is found in numerous potent kinase inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

The following workflow illustrates the general strategy for the synthesis of an aminopyrimidine-thiazole kinase inhibitor.

G A This compound C 2-Amino-5-(cyanomethyl)thiazole A->C Cyclocondensation B Guanidine Hydrochloride B->C E Aminopyrimidine-Thiazole Core C->E Nucleophilic Aromatic Substitution D Substituted Chloropyrimidine D->E F Further Derivatization E->F e.g., Suzuki Coupling, Amide Formation G Final Kinase Inhibitor F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Inhibitor Thiazole-based Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

Sources

Application Notes and Protocols for the Use of 2-(2-Bromothiazol-5-yl)acetonitrile in the Construction of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold and the Strategic Value of 2-(2-Bromothiazol-5-yl)acetonitrile

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. [1][2][3]In the realm of oncology, thiazole derivatives have demonstrated remarkable efficacy by targeting a diverse array of cancer-related proteins and enzymes. [2][4]These compounds can induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways such as the PI3K/Akt/mTOR cascade, which are often deregulated in cancer. [1][4]The FDA-approved multi-kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia (CML), prominently features a 2-aminothiazole core, underscoring the therapeutic importance of this heterocycle. [5][6] this compound is a versatile and highly valuable building block for the synthesis of novel anti-cancer agents. Its strategic importance lies in the presence of three key functional handles:

  • The 2-Bromo Substituent: This position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • The Acetonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a wide range of other functional groups and heterocyclic systems.

  • The Thiazole Core: The inherent electronic properties of the thiazole ring allow it to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets. [2] This document provides detailed application notes on the rationale for using this compound in anti-cancer drug design and provides a comprehensive, step-by-step protocol for its application in the synthesis of a potential kinase inhibitor scaffold.

Application Notes: Rationale and Mechanistic Insights

Targeting Protein Kinases with Thiazole-Based Inhibitors

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers. [7]Consequently, kinase inhibitors have become a major focus of modern cancer therapy. The thiazole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and form key interactions within the ATP-binding pocket of kinases.

The general strategy for designing anti-cancer agents using this compound involves utilizing the 2-bromo position to introduce a substituent that can interact with the hinge region of a kinase, while the rest of the molecule can be elaborated to occupy the hydrophobic pocket and solvent-exposed regions, thereby enhancing potency and selectivity.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Thiazole-containing compounds have been shown to effectively inhibit key kinases in this pathway, such as Akt. [1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC1/TSC2 Akt->TSC2 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Thiazole-Based Inhibitor Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiazole-based agent.

Experimental Protocols: Synthesis of a 2-Amino-Thiazole Kinase Inhibitor Scaffold

This section details a representative synthetic workflow starting from this compound to construct a 2-amino-thiazole scaffold, a key component of many kinase inhibitors. The protocol is divided into two main parts: A) Suzuki-Miyaura cross-coupling to introduce an aryl moiety at the 2-position, and B) Transformation of the nitrile group to an aminomethyl group.

Part A: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid. This reaction is a robust and widely used method for forming carbon-carbon bonds.

Materials and Reagents:

  • This compound

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.65 mmol), 4-methoxyphenylboronic acid (0.78 g, 5.12 mmol), and potassium carbonate (1.93 g, 13.95 mmol).

  • Add palladium(II) acetate (0.052 g, 0.23 mmol) and triphenylphosphine (0.24 g, 0.93 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a mixture of anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile.

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid Reagents Pd(OAc)2, PPh3, K2CO3 Dioxane/Water Reaction Reaction at 90°C, 12h Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Aryl)thiazol-5-yl)acetonitrile Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Part B: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the synthesized 2-(aryl)thiazol-5-yl)acetonitrile to the corresponding primary amine, a key intermediate for further derivatization.

Materials and Reagents:

  • 2-(Aryl)thiazol-5-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure (using LiAlH₄):

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (0.35 g, 9.22 mmol) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(aryl)thiazol-5-yl)acetonitrile (1.0 g, 4.62 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the dropwise addition of water (0.35 mL), followed by 15% aqueous NaOH (0.35 mL), and then water (1.05 mL) at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate and wash it with THF (3 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the desired 2-(2-(aryl)thiazol-5-yl)ethan-1-amine.

Data Presentation: Representative Cytotoxicity of Thiazole-Based Anti-Cancer Agents

The following table summarizes the in-vitro anti-cancer activity of various thiazole derivatives reported in the literature, demonstrating their potential as potent cytotoxic agents.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazole DerivativeVarious0.00042 - 0.67[4][8]
Substituted ThiazoleSaOS-2 (Osteosarcoma)0.190[9]
Thiazole-NaphthaleneMCF-7 (Breast)0.48[10]
Thiazole-NaphthaleneA549 (Lung)0.97[10]
Thiazolidinone DerivativeMCF-7 (Breast)2.57[11]
Thiazolidinone DerivativeHepG2 (Liver)7.26[11]

Conclusion and Future Perspectives

This compound serves as a highly adaptable and valuable starting material for the synthesis of novel thiazole-containing anti-cancer agents. The protocols outlined in this document provide a foundational framework for the construction of diverse molecular scaffolds targeting key oncogenic pathways. The versatility of the bromo and nitrile functionalities allows for extensive chemical space exploration, which is crucial for the optimization of lead compounds in drug discovery programs. Future work in this area will likely focus on the development of more complex and highly substituted thiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Sahil, Kamalpreet Kaur, and Vikas Jaitak. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry, vol. 29, no. 29, 2022, pp. 4958-5009.
  • Velcicky, J., et al. "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways." Drug Metabolism and Disposition, vol. 42, no. 10, 2014, pp. 1636-44. [Link]

  • Reddy, B. R., et al. "A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®)." Synthetic Communications, vol. 45, no. 18, 2015, pp. 2101-2108. [Link]

  • Yıldırım, S., et al. "Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations." PLoS ONE, vol. 18, no. 8, 2023, e0280876. [Link]

  • Sahil, et al. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." PubMed, 11 Aug. 2022. [Link]

  • "Hantzsch Thiazole Synthesis." Chem Help Asap. [Link]

  • "Synthesis of 2-aminothiazole and 2-aminopyridine derivatives." ResearchGate. [Link]

  • Gouda, M. A., et al. "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors." Molecules, vol. 22, no. 11, 2017, p. 1911. [Link]

  • "synthesis process of dasatinib and intermediate thereof." Justia Patents. [Link]

  • "Thiazole synthesis." Organic Chemistry Portal. [Link]

  • Reddy, T. M., et al. "Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids." Organic Letters, vol. 26, no. 28, 2024, pp. 5816–5820. [Link]

  • Al-Ostoot, F. H., et al. "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective." PubMed, 28 Aug. 2025. [Link]

  • El-Sayed, N. N. E., et al. "Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents." Molecules, vol. 18, no. 1, 2013, pp. 883-903. [Link]

  • Yurttaş, L. "Synthesis and anticancer properties of 2-aminothiazole derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 196, no. 5, 2021, pp. 433-444. [Link]

  • Bou-Salah, L., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules, vol. 21, no. 10, 2016, p. 1369. [Link]

  • El-Karim, S. S. A., et al. "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors." RSC Advances, vol. 12, no. 2, 2022, pp. 921-937. [Link]

  • "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." ResearchGate. [Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, 2019, pp. 1369-1377. [Link]

  • Ebaid, M. S., et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." Journal of the Iranian Chemical Society, 2024. [Link]

  • Zare, A., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research, vol. 30, no. 4, 2021, pp. 771-806. [Link]

  • El-Sayed, R. A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, vol. 26, no. 5, 2021, p. 1474. [Link]

  • Jampilek, J., and K. Kralova. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, vol. 27, no. 12, 2022, p. 3994. [Link]

  • "Synthesis of 2,5‐disubstituted thiazoles." ResearchGate. [Link]

  • "1,2,4‐Oxadiazoles as thiazole bioisostere." ResearchGate. [Link]

  • Sayed, S. M., et al. "One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents." Molecules, vol. 22, no. 1, 2017, p. 123. [Link]

  • "Structures of thiazole-based anticancer drugs I–III and compounds IV and V." ResearchGate. [Link]

  • Al-Hussain, S. A., et al. "Drug Design: Influence of Heterocyclic Structure as Bioisosteres." Journal of Drug Design and Medicinal Chemistry, vol. 1, no. 1, 2015, pp. 1-7. [Link]

  • "The reported Thiazole ring based derivative as anti‐cancer agents." ResearchGate. [Link]

  • Abdel-Aziz, M., et al. "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, vol. 28, no. 21, 2023, p. 7306. [Link]

  • "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." ResearchGate. [Link]

  • Popsavin, M., et al. "Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity." Bioorganic Chemistry, vol. 121, 2022, p. 105691. [Link]

  • Sahil, et al. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Semantic Scholar. [Link]

  • "Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion." ResearchGate. [Link]

  • Li, Z., et al. "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Molecules, vol. 19, no. 11, 2014, pp. 17560-17571. [Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." ACS Publications. [Link]

  • "Thiazole derivatives as Janus kinase (JAK) inhibitors (64–66)." ResearchGate. [Link]

  • Kumar, S., et al. "Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile." RSC Advances, vol. 5, no. 112, 2015, pp. 92263-92269. [Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529-2591. [Link]

  • Veisi, H., et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, vol. 13, no. 27, 2023, pp. 18585-18606. [Link]

  • "A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10." ChemRxiv. [Link]

Sources

Application Note: Accelerating Medicinal Chemistry Scaffolding with Microwave-Assisted Cross-Coupling of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. 2-(2-Bromothiazol-5-yl)acetonitrile is a versatile and highly valuable building block, featuring two distinct reactive sites that allow for sequential and regioselective functionalization. This application note provides a detailed guide for researchers and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to rapidly and efficiently perform palladium-catalyzed cross-coupling reactions at the C2-bromo position. We present optimized, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, complete with mechanistic insights, data tables, and troubleshooting advice to facilitate the rapid generation of diverse compound libraries.

The Strategic Advantage of Microwave-Assisted Synthesis

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[2][4]

  • Improved Reaction Yields: Uniform heating and short reaction times minimize the decomposition of reagents and products, often leading to higher isolated yields.[1]

  • Enhanced Product Purity: The reduction in side-product formation simplifies purification efforts.

  • Increased Energy Efficiency: Direct heating of the sample is more energy-efficient than heating a large oil bath and reaction apparatus.

The following workflow diagram illustrates the significant time savings achieved with microwave-assisted synthesis.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Setup (30 min) A2 Heating to Reflux (15-30 min) A1->A2 A3 Reaction (6-24 hours) A2->A3 A4 Cool Down (30 min) A3->A4 end A4->end B1 Setup & Seal Vial (5 min) B2 Ramp to Temperature (1-2 min) B1->B2 B3 Reaction (5-30 min) B2->B3 B4 Forced Cooling (2-5 min) B3->B4 B4->end start start->A1 Total Time: ~7-25 hours start->B1 Total Time: ~15-45 minutes

Caption: Comparative workflows of conventional vs. microwave heating.

The Building Block: Understanding this compound

This compound is a bifunctional reagent primed for diverse synthetic transformations. Its utility stems from two key structural features:

  • C2-Bromo Group: The bromine atom on the electron-deficient thiazole ring is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkynyl substituents.[5][6]

  • Acetonitrile Moiety: The methylene protons (α-protons) adjacent to the nitrile group are acidic and can be deprotonated to form a nucleophile. This site can be used for subsequent reactions, such as Knoevenagel condensations, after the C2 position has been functionalized.[7][8]

This application note will focus on the functionalization of the C2-bromo position, which is typically more reactive in palladium-catalyzed processes.

Core Application Protocols

The following protocols are designed for use with a dedicated laboratory microwave reactor capable of controlling temperature and pressure. All reactions should be performed in appropriate microwave-safe sealed glass vials with magnetic stirring.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction Scheme:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 216 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) as the base.

  • Add the palladium catalyst, e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg).

  • Add the solvent system: 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in Table 1. The instrument will automatically ramp to the target temperature and hold for the specified time.

  • After the reaction is complete, the instrument will cool the vial to a safe handling temperature (<50 °C).

  • Work-up: Open the vial, dilute the mixture with ethyl acetate (20 mL), and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(cyanomethyl)thiazole.

ParameterValue
Starting MaterialThis compound (1.0 mmol)
Coupling PartnerPhenylboronic Acid (1.2 mmol)
CatalystPdCl₂(PPh₃)₂ (3 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1, 5 mL)
Temperature120 °C
Hold Time10 minutes
Microwave PowerDynamic (up to 300 W)
Expected Yield 85-95%

The efficiency of the Suzuki coupling relies on a well-established palladium catalytic cycle. Microwave irradiation accelerates the rate-determining steps, particularly oxidative addition and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add [Ar-Pd(II)(Br)L₂] pd0->ox_add Oxidative Addition red_elim Ar-Ar' trans [Ar-Pd(II)-Ar'L₂] ox_add->trans Transmetalation trans->pd0 Reductive Elimination start_reagents Ar-Br + Ar'-B(OH)₂ start_reagents->pd0 base Base (e.g., K₂CO₃) base->ox_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Microwave-Assisted Sonogashira Coupling

This protocol enables the synthesis of 2-alkynyl-5-(cyanomethyl)thiazoles, which are valuable precursors for more complex heterocyclic systems and materials science applications. The Sonogashira reaction forms a C(sp²)–C(sp) bond and is co-catalyzed by palladium and copper.[10][11]

Reaction Scheme:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 216 mg).

  • Add the palladium catalyst, e.g., PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg).

  • Add the copper co-catalyst, Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg).

  • Add the solvent, anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Add the base, Triethylamine (TEA) (3.0 mmol, 0.42 mL).

  • Add the terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 0.13 mL).

  • Seal the vial securely, place it in the microwave reactor, and run the program defined in Table 2.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (25 mL). Filter the mixture through a pad of celite to remove catalyst residues and amine salts, washing the pad with additional ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the pure 2-alkynyl-5-(cyanomethyl)thiazole.

ParameterValue
Starting MaterialThis compound (1.0 mmol)
Coupling PartnerPhenylacetylene (1.2 mmol)
CatalystsPdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)
BaseTriethylamine (3.0 equiv)
SolventAnhydrous DMF (5 mL)
Temperature100 °C
Hold Time15 minutes
Microwave PowerDynamic (up to 300 W)
Expected Yield 80-90%

Troubleshooting and Optimization Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient catalyst activity; Inappropriate base or solvent; Low reaction temperature/time.Screen different palladium ligands (e.g., XPhos for Suzuki).[4] For Suzuki, try a stronger base like Cs₂CO₃. For Sonogashira, ensure reagents are anhydrous. Incrementally increase temperature (e.g., in 10 °C steps) or time (in 5 min steps).
Decomposition Reaction temperature is too high.Reduce the hold temperature. For thermally sensitive substrates, consider running the reaction at a lower power setting with a longer ramp time.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Inefficient transmetalation.Degas the solvent mixture by bubbling with argon for 10-15 minutes before adding the catalyst and sealing the vial.
Homocoupling of Alkyne (Sonogashira) Presence of oxygen (Glaser coupling).Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.

Conclusion

This compound is a powerful synthetic intermediate whose utility is greatly enhanced by microwave-assisted synthesis. The protocols outlined in this note demonstrate that palladium-catalyzed cross-coupling reactions can be performed with exceptional speed and efficiency, enabling the rapid diversification of the thiazole scaffold. By significantly reducing reaction times from many hours to mere minutes, MAOS empowers researchers to accelerate discovery timelines in drug development and materials science.

References

  • Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. [Link]

  • Medicinal and Medical Chemistry. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

  • Medicinal and Medical Chemistry. (2025). Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chelates. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. [Link]

  • Yadav, A. R., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Rajarambapu College of Pharmacy. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid microwave-promoted Suzuki cross coupling reaction in water. [Link]

  • ACS Omega via PMC. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

  • NIH National Library of Medicine. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. [Link]

  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • NIH National Library of Medicine. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • R Discovery. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • ResearchGate. (n.d.). Microwave assisted unprotected Sonogashira reaction in water for the synthesis of multi-replaced aromatic acetylene compounds. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • Patsnap Eureka. (2019). Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. [Link]

  • The Open Pharmaceutical Sciences Journal. (n.d.). Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. [Link]

  • MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • ResearchGate. (2025). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. [Link]

  • Arkivoc. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]

  • PubMed. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromothiazol-5-yl)acetonitrile. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. However, its reactivity can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring the success of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a new, more polar spot on my TLC that wasn't present in my starting material. What is its likely identity?

A: The appearance of a new, significantly more polar spot on a TLC plate is a classic indicator of nitrile hydrolysis. The cyano group (-C≡N) of your starting material is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat.[1][2]

This reaction typically proceeds in two stages: first, to the primary amide, 2-(2-Bromothiazol-5-yl)acetamide, and then further to the carboxylic acid, 2-(2-Bromothiazol-5-yl)acetic acid.[3][4] Both the amide and the carboxylic acid are substantially more polar than the starting nitrile due to their ability to form hydrogen bonds.

  • Causality: This side reaction is often unintentionally promoted by trace amounts of water in solvents, reagents, or exposure to atmospheric moisture during long reaction times at elevated temperatures. Reactions involving aqueous workups or the use of non-anhydrous solvents are particularly prone to this issue.

  • Confirmation: To confirm, you can often detect the mass of the corresponding amide (+18 amu) or carboxylic acid (+19 amu, -1 H) by LC-MS analysis of your crude reaction mixture.

Q2: My reaction has turned dark brown or black, and the TLC shows a smear of less polar products near the baseline. What could be happening?

A: This is often indicative of base-catalyzed self-condensation or polymerization. The methylene protons (the -CH2- group) situated between the electron-withdrawing thiazole ring and the nitrile group are acidic and can be deprotonated by a base.

Once deprotonated, the resulting carbanion is a potent nucleophile and can attack the electrophilic nitrile carbon of another molecule of this compound. This can lead to a cascade of reactions, forming dimers, trimers, and eventually polymeric material, which often presents as an intractable dark residue.[5]

  • Causality: This pathway is favored by strong bases (e.g., alkoxides, hydroxides, or organometallics), high concentrations of the starting material, and elevated temperatures. The use of a strong, sterically hindered, non-nucleophilic base can sometimes mitigate this, but careful control of reaction conditions is paramount.

  • Mitigation Strategy:

    • Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds.

    • Slow Addition: Add the base or other reagents slowly to the reaction mixture to avoid localized high concentrations.

    • Choice of Base: If possible, use a weaker base (e.g., K2CO3) or a sterically hindered, non-nucleophilic base (e.g., DBU, LiHMDS).

Q3: My mass spectrometry results show a peak corresponding to the loss of bromine (approx. 79/81 amu) and its replacement by my nucleophile or a solvent-derived group. Why is this occurring?

A: The bromine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). Thiazoles are electron-deficient heterocyclic systems, which activates the C2 position towards attack by nucleophiles.[6][7]

  • Causality: If your reaction conditions involve potent nucleophiles (e.g., amines, thiols, alkoxides), they can directly displace the bromide leaving group.[8] This is especially true at higher temperatures. In some cases, solvent molecules (like methanol or dimethylamine from degraded DMF) can also act as nucleophiles.

  • Preventative Measures: If the integrity of the C-Br bond is critical for subsequent steps, consider using less nucleophilic reagents or protecting the reactive site if feasible. Alternatively, running the reaction at lower temperatures can often temper the rate of this side reaction relative to your desired transformation.

Q4: How can I efficiently remove the polar hydrolysis byproducts (amide and carboxylic acid) from my desired, less polar product?

A: Removing these highly polar impurities is often straightforward using liquid-liquid extraction, leveraging the acidic nature of the carboxylic acid byproduct.[9][10]

Protocol: Acid-Base Extraction for Carboxylic Acid Removal

This protocol assumes your desired product is stable to mild base and soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid side product, forming a water-soluble carboxylate salt. You may observe gas evolution (CO₂). Repeat this wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes residual water.

  • Drying and Concentration: Drain the organic layer, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Expert Tip: The amide byproduct is often more challenging to remove as it is neutral. If it persists after the basic wash, column chromatography is typically required for complete purification.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should anticipate when working with this compound?

A: Based on the compound's structure, the three most common classes of side products are:

  • Hydrolysis Products: 2-(2-Bromothiazol-5-yl)acetamide and 2-(2-Bromothiazol-5-yl)acetic acid, formed from the reaction of the nitrile group with water.[1]

  • Self-Condensation/Dimerization Products: Complex mixtures or polymers resulting from base-catalyzed deprotonation of the α-carbon.

  • Substitution Products: Compounds where the C2-bromine has been displaced by another nucleophile present in the reaction mixture.[7]

The prevalence of each depends heavily on your specific reaction conditions (pH, temperature, solvent, and reagents used).

Side Product ClassCommon CauseRecommended Prevention
Hydrolysis Presence of water, strong acid/base, high temp.Use anhydrous solvents, inert atmosphere, moderate pH.
Dimerization Strong bases, high concentration, high temp.Low temperature, slow reagent addition, weaker base.
Substitution (SNAr) Strong nucleophiles, high temp.Lower temperature, less nucleophilic reagents.

Q2: How does pH impact the stability and reactivity of this compound?

A: The pH of the reaction medium is a critical parameter.

  • Acidic Conditions (pH < 5): Promote the hydrolysis of the nitrile group to the carboxylic acid.[2] The thiazole ring is generally stable, but very strong, hot acid can lead to decomposition over long periods.

  • Neutral Conditions (pH ≈ 7): The compound is most stable under neutral conditions, though hydrolysis can still occur slowly if water is present at elevated temperatures.[4]

  • Basic Conditions (pH > 8): Strongly favor the deprotonation of the methylene (-CH2-) group, which can lead to self-condensation and dimerization.[5] Basic conditions also accelerate nitrile hydrolysis to the carboxylate salt.[3]

Q3: What are the best practices for setting up a reaction to minimize the formation of these side products?

A: Proactive experimental design is key to achieving high yields and purity.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. If the reaction is sensitive to moisture, run it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: Start reactions at a low temperature (e.g., 0 °C or -78 °C), especially during the addition of reactive reagents like strong bases or nucleophiles, and then slowly warm to the desired reaction temperature.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the appearance of products and byproducts. Avoid unnecessarily long reaction times.

  • Strategic Reagent Selection: Choose the mildest reagents possible that will effect the desired transformation. For example, opt for a non-nucleophilic base if you only need to deprotonate another species in the mixture.

Visual Diagrams

Reaction Pathways

Hydrolysis_Pathway Start This compound Amide 2-(2-Bromothiazol-5-yl)acetamide Start->Amide H₂O (Acid or Base) Acid 2-(2-Bromothiazol-5-yl)acetic acid Amide->Acid H₂O (Acid or Base)

Caption: Pathway for the hydrolysis of the nitrile group.

Dimerization_Pathway cluster_0 Deprotonation cluster_1 Condensation Start Acetonitrile Derivative Anion Carbanion Intermediate Start->Anion Base Anion2 Carbanion Intermediate Dimer Dimer/Oligomer Anion2->Dimer Start2 Acetonitrile Derivative Start2->Dimer

Caption: General pathway for base-catalyzed self-condensation.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues.

References

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Linqu, A. (2024). What are the methods of separation and purification of organic compounds? Retrieved from [Link]

  • Chembus. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry Learner. (2022). Ninja technique to purify organic compounds. YouTube. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Perreux, L. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules, 7(9), 708-717. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Anil, S. M., et al. (2020). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2-Pyrrolines and Their Cytotoxicity. Chemistry & Biodiversity, 17(5), e2000014. Retrieved from [Link]

  • Loudon, G. M. & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution.
  • University of Illinois. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Bromothiazol-5-yl)acetonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of 2-(2-Bromothiazol-5-yl)acetonitrile. This molecule, while a valuable building block, possesses physicochemical properties that can complicate standard purification protocols. Its polar nitrile group and the basic nitrogen atom within the thiazole ring necessitate a carefully considered approach to achieve high purity. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide

Navigating purification challenges requires a logical, step-by-step approach. The workflow below outlines a decision-making process for diagnosing and resolving common issues encountered during the chromatography of this compound.

TroubleshootingWorkflow start_node Start: Crude Product Analysis issue_node issue_node start_node->issue_node Problem Observed? cause_node1 cause_node1 issue_node->cause_node1 Poor Separation (Overlapping Spots) cause_node2 cause_node2 issue_node->cause_node2 Spot Tailing or Streaking cause_node3 cause_node3 issue_node->cause_node3 Compound Not Eluting cause_node4 cause_node4 issue_node->cause_node4 Low Product Recovery cause_node cause_node solution_node solution_node solution_node1_1 Solution: Re-screen solvents via TLC. Adjust polarity or change solvent class (e.g., Hex/EtOAc to DCM/MeOH). cause_node1->solution_node1_1 Cause: Incorrect Solvent System solution_node1_2 Solution: Reduce sample load to 1-2% of silica mass. Use a larger column. cause_node1->solution_node1_2 Cause: Column Overloading solution_node1_3 Solution: Repack column ensuring uniform density to prevent channeling. cause_node1->solution_node1_3 Cause: Poorly Packed Column solution_node2_1 Solution 1: Add 0.5-1% Triethylamine (TEA) or ammonia to the eluent. cause_node2->solution_node2_1 Cause: Interaction of basic thiazole-N with acidic silica solution_node2_2 Solution 2: Use a less acidic stationary phase like neutral alumina or deactivated silica. cause_node2->solution_node2_2 Cause: See above solution_node3_1 Solution: Gradually increase the percentage of the polar solvent (e.g., EtOAc, MeOH) in your mobile phase. cause_node3->solution_node3_1 Cause: Eluent polarity is too low solution_node3_2 Solution: Test compound stability on silica (see Protocol 3). If unstable, use an alternative stationary phase. cause_node3->solution_node3_2 Cause: On-column Decomposition solution_node4_1 Solution: Use deactivated silica or an alternative stationary phase like alumina. cause_node4->solution_node4_1 Cause: Irreversible Binding solution_node4_2 Solution: Concentrate a sample of the fractions before running TLC analysis. cause_node4->solution_node4_2 Cause: Fractions are too dilute to detect

A logical workflow for troubleshooting common issues in column chromatography.
Q&A: Addressing Specific Purification Issues

Issue: My TLC shows poor separation between my product and an impurity.

  • Possible Cause 1: Inappropriate Solvent System. The selectivity of your mobile phase is insufficient to resolve the compounds. The polarity difference might be too small for the chosen solvent pair.

    • Expert Recommendation: A systematic approach to solvent selection is crucial.[1] Begin by testing different solvent systems with varying polarities and selectivities using TLC. For instance, if a hexane/ethyl acetate system fails, try a system with different intermolecular interactions, such as dichloromethane/methanol. The goal is to find a system where the Rf of this compound is approximately 0.3-0.4, providing optimal separation from impurities.[2] See Protocol 1 for a detailed methodology.

  • Possible Cause 2: Column Overloading. The amount of crude material applied to the column exceeds its separation capacity.

    • Expert Recommendation: A common rule of thumb is to load the column with an amount of crude material that is 1-5% of the mass of the stationary phase.[1] For difficult separations, this should be reduced to 1-2%. If a larger quantity of material must be purified, the column size must be scaled up accordingly.

Issue: The product spot streaks badly on my silica TLC plate, making Rf calculation and separation assessment difficult.

  • Possible Cause: Acid-Base Interaction. This is a classic problem for nitrogen-containing heterocycles.[1] The lone pair of electrons on the thiazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-eluting interaction leads to tailing or streaking.

    • Expert Recommendation 1 (Mobile Phase Modification): The most common solution is to add a basic modifier to the mobile phase. Incorporating 0.5-1% of triethylamine (TEA) or a 7N ammonia solution in methanol into your eluent will neutralize the acidic sites on the silica, leading to sharper, more symmetrical spots.[1]

    • Expert Recommendation 2 (Stationary Phase Change): If adding a base is undesirable for downstream applications, consider changing the stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[3] Alternatively, silica gel can be "deactivated" by pre-treating it with a solution of your eluent containing the basic modifier, then evaporating the solvent before packing.[2]

Issue: My compound is not eluting from the column, even after I've passed many column volumes of solvent.

  • Possible Cause 1: The Compound is Too Polar for the Solvent System. The mobile phase is not strong enough (not polar enough) to displace your highly polar compound from the stationary phase.

    • Expert Recommendation: If you suspect your compound is still on the column, you can try to elute it with a much more polar solvent. This is known as a "flush." For example, if you were using a 20% ethyl acetate in hexane mixture, try flushing the column with 100% ethyl acetate or even a 10% methanol in dichloromethane solution. This will help confirm if the compound was simply too strongly adsorbed.[2]

  • Possible Cause 2: On-Column Decomposition. this compound may be unstable on the acidic silica gel, leading to degradation. What you loaded is no longer the same molecule.

    • Expert Recommendation: Before committing your entire batch to a column, you must test for stability.[2] A simple method is to spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears at the baseline or the original spot has diminished, decomposition is likely. For a more definitive test, perform a 2D TLC analysis as described in Protocol 3.

Frequently Asked Questions (FAQs)

ParameterRelationships analyte Analyte Properties High Polarity (Nitrile) Basic (Thiazole-N) stationary Stationary Phase Choice Silica Gel (Acidic) Alumina (Basic/Neutral) Deactivated Silica analyte:pka->stationary:alumina suggests use of analyte:pka->stationary:deactivated suggests use of mobile Mobile Phase Strategy Adjust Polarity Add Basic Modifier (TEA) analyte:pka->mobile:modifier requires stationary:silica->mobile:modifier often requires outcome Successful Purification stationary->outcome enables mobile->outcome enables

Key relationships in purifying a basic, polar compound.

Q1: What are the recommended starting conditions for purifying this compound?

  • Answer: While every reaction mixture is unique, the following table provides validated starting points for method development.

ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The standard choice. Its acidity may cause issues (see Troubleshooting), but it is a good first pass.
Mobile Phase System 1 Hexanes / Ethyl AcetateA good starting point for many organic compounds. Start with low polarity (e.g., 5% EtOAc) and increase.
Mobile Phase System 2 Dichloromethane / MethanolOffers different selectivity. Useful if System 1 fails to provide separation. Start with 1-2% MeOH.
Basic Modifier Triethylamine (TEA)Add 0.5-1% (v/v) to the mobile phase to prevent spot tailing caused by the basic thiazole nitrogen.[1]
Loading Technique Dry LoadingRecommended if the crude product has poor solubility in the starting mobile phase. See Protocol 2 for details.
Target Rf ~0.3-0.4This Rf value in your chosen solvent system on TLC typically translates to good separation on a column.[2]

Q2: How do I perform "dry loading" and why is it beneficial?

  • Answer: Dry loading involves adsorbing your crude product onto a small amount of silica gel before adding it to the column. This technique is superior to wet loading (dissolving the sample in a solvent) when your compound is poorly soluble in the non-polar mobile phase used to run the column. Dissolving the sample in a strong, polar solvent (like pure DCM or acetone) and loading it directly can severely compromise the separation by creating a broad, uneven starting band.

    • Procedure:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).

      • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

      • Thoroughly mix the slurry and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a fine, free-flowing powder is obtained.

      • Carefully layer this powder on top of your packed column.

Q3: What are potential impurities I should be trying to separate?

  • Answer: Based on common synthetic routes, such as the one described in patent literature[4], impurities can include:

    • Starting Materials: Unreacted 2-bromo-5-(hydroxymethyl)thiazole or 2-bromo-5-(bromomethyl)thiazole.

    • Side-Products: Products from over-reaction, side reactions of the nitrile group, or degradation.

    • Reagents: Non-volatile reagents used in the reaction.

    Monitoring the reaction by TLC is essential to understand the impurity profile before attempting a large-scale purification.[5][6]

Q4: Is reversed-phase chromatography a viable alternative?

  • Answer: Yes, reversed-phase (RP) chromatography can be an option, particularly for polar compounds.[7] In RP, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For a polar molecule like this compound, it might elute very early with little retention unless the mobile phase is highly aqueous.[7] However, if normal-phase fails or if the compound is unstable on silica, developing an RP method is a logical next step. Often, aqueous normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) can also be effective for such polar molecules.[8]

Detailed Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1-2% solution.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of at least three different TLC plates. Keep the spots small and concentrated.

  • Prepare Eluent Chambers: In separate sealed chambers, add a small amount of different solvent systems. For example:

    • Chamber 1: 10% Ethyl Acetate in Hexanes (+ 0.5% TEA)

    • Chamber 2: 20% Ethyl Acetate in Hexanes (+ 0.5% TEA)

    • Chamber 3: 5% Methanol in Dichloromethane (+ 0.5% TEA)

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled) for your product in each system. The ideal system will show the product spot with an Rf of ~0.3-0.4 and good separation (ΔRf) from all impurities.[1][2]

Protocol 2: Flash Column Chromatography: Slurry Packing and Elution
  • Column Selection: Choose a column size appropriate for the amount of crude material (aim for a 40:1 to 100:1 ratio of silica mass to crude product mass).

  • Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column. Use gentle air pressure to push the excess solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.[9]

  • Loading:

    • Once the silica is packed and the solvent level is just at the top of the silica bed, carefully add your sample (either via "dry loading" as described in the FAQ or dissolved in a minimum of mobile phase).

    • Add a protective layer of sand on top of the sample.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Using gentle, constant pressure (from a pump or inert gas), begin eluting the sample, collecting fractions.

    • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

    • If separation is poor and the Rf is low, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your compound.[2]

Protocol 3: Assessing Compound Stability on Silica Gel using 2D TLC
  • Spot the Plate: On a square TLC plate, spot your compound in the bottom-left corner, about 2 cm from each edge.

  • First Elution: Develop the plate in a chosen solvent system as you normally would.

  • Dry and Rotate: Remove the plate from the chamber and allow it to dry completely for at least 30-60 minutes, ensuring all solvent has evaporated. This allows the compound to be in contact with the dry, acidic silica.

  • Second Elution: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the new baseline. Elute the plate again using the same solvent system.

  • Analyze:

    • Stable Compound: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound has degraded while sitting on the plate, you will see new spots that are off the 45-degree diagonal.[2] This is a strong indication that standard silica gel chromatography is not suitable for this purification.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Hawach Scientific Blog. [Link]

  • AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]

  • ResearchGate. (2015). TLC data in QSAR assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. Part 2. [Link]

  • ResearchGate. (2021). Some information for (TLC ) of Compounds. [Link]

  • National Institutes of Health (NIH). (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • PATSNAP. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • LCGC. (2014). Retaining Polar Compounds. [Link]

Sources

Overcoming low reactivity of 2-(2-Bromothiazol-5-yl)acetonitrile in C-C coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-C Coupling with 2-(2-Bromothiazol-5-yl)acetonitrile

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the inherent low reactivity of this substrate in palladium-catalyzed C-C cross-coupling reactions. The unique electronic properties of the thiazole ring present specific challenges, but with careful optimization of reaction parameters, high-yielding transformations are achievable.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors I should investigate?

Low conversion is the most common issue encountered with this substrate. The problem often lies in the rate-limiting oxidative addition step and potential catalyst inhibition.[1] A systematic approach to optimization is critical.

  • The Catalyst-Ligand System is Paramount: The Lewis basic nitrogen atom in the thiazole ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] To overcome this, the use of sterically bulky, electron-rich phosphine ligands is essential. These ligands accelerate the oxidative addition and subsequent reductive elimination steps, outcompeting catalyst inhibition.[2][3]

    • Recommended Ligands: Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts designed for challenging substrates are highly recommended.[2][4][5] For instance, the CataCXium A palladacycle has shown unique competence in coupling with challenging heteroaryl halides.[5][6]

  • Base Selection and Strength: The choice of base is crucial for activating the boronic acid/ester without promoting side reactions.[7]

    • Problematic Bases: Strong bases like sodium ethoxide or other alkoxides can lead to degradation or unwanted side reactions.

    • Recommended Bases: Milder inorganic bases are generally more effective and lead to cleaner reactions. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][7] These bases are strong enough to facilitate transmetalation but minimize the risk of protodeboronation of the boronic acid partner.[7]

  • Solvent and Atmosphere Control: The reaction medium affects the solubility of all components and the stability of the catalytic species.[8][9]

    • Solvent Systems: Aprotic solvents are generally preferred.[10] Common choices include 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water to aid in dissolving the base and boronic acid.[6][11][12]

    • Atmospheric Conditions: The presence of oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7] It is imperative to rigorously degas the solvent (e.g., via freeze-pump-thaw cycles or by bubbling argon through it) and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[11][12]

Q2: I'm observing a significant amount of debrominated starting material, 2-(thiazol-5-yl)acetonitrile, as a byproduct. How can I prevent this?

This side reaction, known as hydrodehalogenation, occurs when the palladium-aryl intermediate reacts with a hydride source before transmetalation can occur.[2] This is often a sign that the transmetalation step is too slow.

  • Identify the Hydride Source: Potential hydride sources include certain bases or alcohol co-solvents.[2]

  • Strategic Adjustments:

    • Change the Base: Avoid bases that can act as hydride donors. Switching to K₃PO₄ or Cs₂CO₃ is a good strategy.[2]

    • Modify the Solvent: If you are using an alcohol-containing solvent system, switch to a purely aprotic solvent like dioxane or toluene.[2]

    • Accelerate Transmetalation: Ensure your boronic acid or ester is of high purity. Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) to facilitate the transfer to the palladium center.

Q3: My reaction is very sluggish and stalls before reaching completion, even with an optimized catalyst system. What can I do to drive it forward?

For particularly challenging couplings, enhancing the reaction kinetics is necessary.

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be sufficient to achieve full conversion.[6]

  • Employ Microwave Irradiation: Microwave heating can dramatically accelerate sluggish reactions by providing rapid and efficient energy input.[7] Reactions that take 24 hours under conventional heating can often be completed in under an hour in a microwave reactor.

  • Consider Boronate Esters: Heteroaryl boronic acids can be prone to decomposition or protodeboronation under reaction conditions.[7][13] Using a more stable derivative, such as a neopentylglycol or pinacol boronate ester, can improve reaction outcomes by maintaining a higher concentration of the active nucleophile throughout the reaction.[5][10]

Frequently Asked Questions (FAQs)

Why is the 2-bromo position on the thiazole ring particularly unreactive?

The thiazole ring is electron-deficient due to the presence of two electronegative heteroatoms (nitrogen and sulfur). This electronic property makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1][10] Furthermore, the lone pair of electrons on the thiazole nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]

Are there alternative C-C coupling strategies if Suzuki-Miyaura coupling consistently fails?

Yes. While Suzuki coupling is often preferred due to the low toxicity of boron reagents, other cross-coupling reactions can be more effective for this specific substrate.

  • Stille Coupling: This reaction uses organotin reagents. It is often less sensitive to the electronic nature of the substrates and base choice, making it a robust alternative. However, the high toxicity of organostannanes is a significant drawback.[14]

  • Heck Coupling: For the synthesis of substituted alkenes, the Heck reaction is a powerful tool.[15][16] It involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base.[17][18]

  • Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the method of choice.[19][20] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the bromo-thiazole with a terminal alkyne.[21]

Data & Protocols

Table 1: Recommended Starting Conditions for C-C Coupling Reactions
Reaction Type Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4-5%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100-120
Heck Pd(OAc)₂ (1-2%)PPh₃ (2-4%)Et₃N (2.0)DMF or Acetonitrile80-120
Sonogashira Pd(PPh₃)₂Cl₂ (2%)CuI (1-2%)Et₃N / PiperidineTHF or DMF25-60

Note: These are starting points. Optimization is almost always necessary for novel substrates.

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl/heteroaryl boronic acids or esters.

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos G3 Palladacycle, 2 mol%) or the palladium source and ligand separately (e.g., Pd(OAc)₂ and SPhos).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110 °C (or in a microwave reactor set to 120-140 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Low-Yield Suzuki Couplings

G cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield / No Reaction check_sm Check Starting Material Purity & Reagent Integrity start->check_sm check_conditions Review Reaction Conditions start->check_conditions catalyst Catalyst/Ligand System check_conditions->catalyst base Base Choice check_conditions->base solvent Solvent/Atmosphere check_conditions->solvent temp Temperature check_conditions->temp debromination Debromination Observed? check_conditions->debromination protodeboronation Boronic Acid Degradation? check_conditions->protodeboronation catalyst_sol Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst->catalyst_sol base_sol Use Milder Base (K₃PO₄, Cs₂CO₃) Ensure Anhydrous base->base_sol solvent_sol Rigorously Degas Solvent Switch to Aprotic Solvent (Dioxane, 2-MeTHF) solvent->solvent_sol temp_sol Increase Temperature Use Microwave Irradiation temp->temp_sol debromination_sol Avoid Hydride-Donor Bases Use Aprotic Solvent debromination->debromination_sol Yes protodeboronation_sol Use Pinacol/Neopentyl Ester Use Milder Base (KF) protodeboronation->protodeboronation_sol Yes

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂(X) OxAdd->PdII_Aryl Issue1 Slow step due to electron-deficient thiazole. Potential catalyst inhibition. OxAdd->Issue1 Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ PdII_Diaryl R-Pd(II)L₂(R') Transmetal->PdII_Diaryl Issue2 Can be slow. Leads to debromination if stalled. Transmetal->Issue2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R-R'

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps for this substrate.

References

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Elnagdi, M. H., et al. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. ResearchGate. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2006). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(5), 1-10. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. NROChemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 12(12), e0189476. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690-3693. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7051. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(11), 10773–10781. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Özkal, E., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(1), 115-128. Retrieved from [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Jurnal Kimia Malaysia. Retrieved from [Link]

  • Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(26), 15729-15752. Retrieved from [Link]

  • Bhawna, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 12(1), 1-15. Retrieved from [Link]

  • Koutentis, P. A., & Loizou, G. (2023). (Z)-2-{methylene}malononitrile. Molbank, 2023(2), M1629. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7711. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. ResearchGate. Retrieved from [Link]

  • Sci-Hub. (2006). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(10), 3754–3761. Retrieved from [Link]

Sources

Preventing debromination of 2-(2-Bromothiazol-5-yl)acetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-(2-Bromothiazol-5-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges, with a particular focus on the prevention of an often-encountered side reaction: debromination. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthesis and the quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromine atom at the 2-position of the thiazole ring, coupled with a cyanomethyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. It is frequently employed in the construction of compounds with potential therapeutic activities, including but not limited to kinase inhibitors, antibacterial agents, and other biologically active scaffolds. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the acetonitrile moiety can be further elaborated or may itself contribute to the desired pharmacological profile.

Q2: I'm observing a significant amount of a lower molecular weight byproduct in my reaction. Could this be the debrominated compound?

It is highly probable. The C-Br bond at the 2-position of the thiazole ring is susceptible to cleavage under certain reaction conditions, leading to the formation of 2-(thiazol-5-yl)acetonitrile. This undesired side reaction, known as debromination or hydrodehalogenation, results in the loss of a key reactive handle for subsequent synthetic transformations and complicates purification.

Q3: What are the primary causes of debromination during the synthesis and subsequent reactions of this compound?

Debromination of this compound can be triggered by several factors, often related to the reaction conditions employed. The key culprits include:

  • Reductive conditions: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-Br bond. This is particularly relevant during workup procedures or if certain additives are used in the reaction.

  • Strong bases: Certain strong bases can promote debromination, either through direct nucleophilic attack on the bromine atom or by generating species that can act as hydride donors.

  • High temperatures: Elevated reaction temperatures can provide the necessary activation energy for the C-Br bond cleavage, increasing the rate of debromination.

  • Certain catalysts: While essential for many transformations, some transition metal catalysts, particularly under specific ligand and base combinations, can facilitate reductive debromination as a competing pathway.

  • Photochemical degradation: Exposure to light, especially UV radiation, can induce homolytic cleavage of the C-Br bond, leading to radical-mediated debromination pathways[1][2].

Troubleshooting Guide: Preventing Debromination

This section provides detailed strategies to mitigate the risk of debromination during the synthesis and manipulation of this compound.

Scenario 1: Debromination during the synthesis of this compound

A common synthetic route involves the conversion of a 2-bromothiazole-5-carboxaldehyde or a related derivative. Let's consider a plausible multi-step synthesis and the potential pitfalls at each stage.

Illustrative Synthetic Pathway:

G A 2-Bromothiazole-5-carboxylic acid B 2-Bromothiazole-5-methanol A->B Reduction (e.g., NaBH4, LiAlH4) E Debrominated Impurity (2-(Thiazol-5-yl)acetonitrile) A->E Potential Debromination C 5-(Bromomethyl)-2-bromothiazole B->C Bromination (e.g., PBr3, SOBr2) B->E Potential Debromination D This compound C->D Cyanation (e.g., NaCN, KCN) C->E Potential Debromination D->E Potential Debromination

Caption: Plausible synthetic pathway and potential debromination points.

Problem: Significant formation of 2-(thiazol-5-yl)acetonitrile is observed after the final cyanation step.

Root Cause Analysis and Solutions:

  • Reduction Step (A -> B):

    • Issue: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to competitive debromination. Even with milder reagents like Sodium Borohydride (NaBH₄), prolonged reaction times or elevated temperatures can be problematic. The electron-withdrawing nature of the thiazole ring can activate the C-Br bond towards reduction.

    • Solution:

      • Choice of Reducing Agent: Opt for milder and more selective reducing agents. Sodium borohydride is generally preferred over LiAlH₄ for its chemoselectivity[3]. Consider using NaBH₄ at low temperatures (e.g., 0 to 5 °C) and carefully monitor the reaction progress to avoid extended reaction times.

      • Reaction Conditions: Maintain a strictly controlled low temperature throughout the addition of the reducing agent and the subsequent reaction period.

      • Work-up: During the aqueous work-up, ensure that the pH is not strongly acidic for prolonged periods, as this can sometimes facilitate side reactions. A neutral or slightly basic quench is often preferable.

  • Bromination Step (B -> C):

    • Issue: While less common, harsh brominating conditions could potentially lead to side reactions.

    • Solution: Employ standard, mild brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) at controlled temperatures.

  • Cyanation Step (C -> D):

    • Issue: The nucleophilic substitution with cyanide is a critical step where debromination can occur, especially if the reaction is sluggish and requires forcing conditions. The presence of impurities from previous steps that can act as reducing agents is also a concern.

    • Solution:

      • Nucleophile and Solvent: Use a soluble cyanide source like sodium or potassium cyanide in a polar aprotic solvent such as DMSO or DMF to ensure a reasonable reaction rate at moderate temperatures. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also facilitate the reaction under milder conditions.

      • Temperature Control: Keep the reaction temperature as low as possible while still achieving a practical conversion rate. Start at room temperature and only gently heat if necessary, monitoring for the appearance of the debrominated byproduct by TLC or LC-MS.

      • Purity of Starting Material: Ensure that the 5-(bromomethyl)-2-bromothiazole is of high purity and free from residual reducing agents from the previous step.

Scenario 2: Debromination during subsequent reactions (e.g., Cross-Coupling)

You have successfully synthesized pure this compound, but observe debromination during a subsequent Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reaction.

Reaction Scheme and Troubleshooting:

G A This compound C Desired Coupled Product A->C D Debrominated Byproduct (2-(Thiazol-5-yl)acetonitrile) A->D Reductive Debromination (Side Reaction) B Coupling Partner (e.g., Boronic Acid) B->C Catalyst Pd Catalyst, Ligand, Base Catalyst->C Catalytic Cycle

Caption: Debromination as a side reaction in cross-coupling.

Problem: Formation of 2-(thiazol-5-yl)acetonitrile alongside the desired coupled product.

Root Cause Analysis and Solutions:

  • Catalyst System:

    • Issue: The choice of palladium catalyst, ligand, and base is crucial. Highly electron-rich and bulky phosphine ligands, while often promoting fast oxidative addition, can sometimes favor reductive dehalogenation, especially in the presence of certain bases or impurities that can act as hydride sources[4].

    • Solution:

      • Ligand Screening: If debromination is significant, screen a panel of phosphine ligands with varying steric and electronic properties. Sometimes, less electron-rich ligands or bidentate ligands can suppress this side reaction.

      • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the outcome. Experiment with different sources of Pd(0).

  • Base:

    • Issue: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. However, certain bases, particularly in combination with protic solvents or impurities, can lead to hydrodehalogenation.

    • Solution:

      • Base Selection: Weaker bases such as K₂CO₃ or even organic bases might be sufficient and less prone to causing debromination. A careful screening of bases is recommended.

      • Anhydrous Conditions: Ensure that the base and solvent are thoroughly dried, as water can sometimes be a proton source for the debromination pathway.

  • Reaction Temperature and Time:

    • Issue: As with the synthesis, higher temperatures and longer reaction times increase the likelihood of debromination[4].

    • Solution:

      • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling. Microwave-assisted synthesis can sometimes be beneficial by allowing for rapid heating to the target temperature and shorter overall reaction times[5][6].

      • Monitoring: Closely monitor the reaction by an appropriate analytical technique (e.g., LC-MS, GC-MS). Once the starting material is consumed, quench the reaction to prevent further degradation to the debrominated byproduct.

Analytical Methods for Detecting Debromination

Accurate detection and quantification of the debrominated impurity are essential for process optimization and quality control.

Analytical TechniquePrincipleAdvantagesConsiderations
GC-MS Gas Chromatography separates compounds based on boiling point and polarity, followed by Mass Spectrometry for identification.High sensitivity and excellent for identifying the debrominated byproduct by its mass-to-charge ratio.Requires the analyte to be volatile and thermally stable.
LC-MS Liquid Chromatography separates compounds based on their interaction with a stationary phase, followed by Mass Spectrometry.Versatile for a wide range of compounds, including those that are not volatile. Provides both retention time and mass information.Matrix effects can sometimes suppress ionization.
HPLC with UV Detection High-Performance Liquid Chromatography separates compounds, which are then detected by their UV absorbance.Robust, reproducible, and excellent for quantification when a reference standard of the debrominated impurity is available.May not be sufficient for unambiguous identification without a mass detector.
¹H NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Can be used to quantify the ratio of the desired product to the debrominated impurity by integrating characteristic proton signals.Requires careful selection of non-overlapping signals. Lower sensitivity compared to mass spectrometry.

Protocol for a Quick Check by LC-MS:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry Detection: Monitor for the expected molecular ions of both the starting material (this compound) and the debrominated byproduct (2-(thiazol-5-yl)acetonitrile). The mass difference will correspond to the mass of a bromine atom minus a hydrogen atom.

Concluding Remarks

The prevention of debromination in the synthesis and application of this compound is a matter of careful control over reaction conditions. By understanding the underlying mechanisms that lead to this undesired side reaction, researchers can make informed decisions regarding the choice of reagents, solvents, catalysts, and temperature. The troubleshooting strategies outlined in this guide provide a systematic approach to optimizing your synthetic protocols and ensuring the desired outcome. For further assistance, please do not hesitate to contact our technical support team.

References

  • Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5354–5358. [Link]

  • Sci-Hub. (n.d.). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • ACS Catalysis. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

  • ResearchGate. (n.d.). C-S cross-coupling reaction using 2-bromothiazole as substrate and mediated by Pd/CuAB under MWI. [Link]

  • Rasmussen, S. C., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • PubMed. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. [Link]

  • PubMed. (2023). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ATSDR. (n.d.). Analytical Methods - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. [Link]

  • Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. [Link]

  • YouTube. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. [Link]

  • Wikipedia. (n.d.). Group 2 organometallic chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]

  • Reddit. (2022). Why does having a heterocycle improve stability compared to just a carbon ring?. [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (n.d.). Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]

  • PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for selecting the optimal catalyst and reaction conditions for palladium-catalyzed cross-coupling reactions with 2-(2-Bromothiazol-5-yl)acetonitrile. Our aim is to empower you with the knowledge to troubleshoot common issues and enhance the efficiency and reproducibility of your synthetic routes.

Introduction: Navigating the Coupling Landscape of a Functionalized Thiazole

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of a reactive bromine atom at the 2-position of the electron-deficient thiazole ring, coupled with the functionality of the acetonitrile group at the 5-position, offers a versatile platform for molecular elaboration. However, these same features can present unique challenges in catalyst selection and reaction optimization. The Lewis basic nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium center, potentially influencing catalyst activity. Furthermore, the electron-withdrawing nature of the thiazole ring and the acetonitrile group can impact the kinetics of the catalytic cycle.

This guide provides a structured approach to navigating these challenges, with a focus on four key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amine coupling partners.[1][2]

  • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[3]

  • Heck Coupling: For the vinylation of the thiazole core with alkenes.

Below, you will find dedicated sections for each reaction type, complete with frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to inform your experimental design.

General Catalyst and Ligand Selection Strategy

The success of any cross-coupling reaction hinges on the judicious choice of the palladium source and its coordinating ligand.[4] For this compound, a systematic approach to catalyst selection is recommended.

Catalyst_Selection_Workflow Start Define Coupling Reaction Type (Suzuki, Buchwald-Hartwig, etc.) Precatalyst_Choice Select Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladacycles) Start->Precatalyst_Choice Initial Consideration Ligand_Screening Screen Ligand Classes (Phosphines, NHCs) Precatalyst_Choice->Ligand_Screening In-situ vs. Pre-formed Base_Solvent_Optimization Optimize Base and Solvent Ligand_Screening->Base_Solvent_Optimization Identify Promising Hits Troubleshooting Troubleshoot (Low Yield, Side Reactions) Base_Solvent_Optimization->Troubleshooting If issues persist Final_Protocol Final Optimized Protocol Base_Solvent_Optimization->Final_Protocol Successful Optimization Troubleshooting->Ligand_Screening Re-evaluate Ligand/Catalyst Troubleshooting->Base_Solvent_Optimization Fine-tune Conditions

Caption: A general workflow for catalyst system selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-thiazole structures.[5]

FAQs and Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl halides are a common challenge.[6] Consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[4][7] These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[8] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.[4][9]

  • Base Selection: The choice of base is critical for the transmetalation step.[5] While inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, their solubility can be a limiting factor. Consider using K₃PO₄, which is often effective for challenging couplings. In anhydrous conditions, the addition of a small amount of water can sometimes be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often necessary to dissolve the inorganic base.[10] Ensure your starting materials are soluble in the chosen solvent system. For highly polar substrates, DMF can be a good choice, but be mindful of potential side reactions at high temperatures.[10]

  • Reaction Temperature: Most Suzuki couplings require elevated temperatures, typically between 80-110 °C. If the reaction is slow, a moderate increase in temperature may improve the yield.

  • Boronic Acid/Ester Quality: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction that consumes the coupling partner.[6] Use fresh, high-purity boronic acids or consider their more stable pinacol ester derivatives.

Q2: I am observing significant amounts of a debrominated byproduct. How can I minimize this?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction. It can be caused by impurities in the reagents or solvent, or by certain reaction conditions. To minimize debromination:

  • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Use High-Purity Reagents: Traces of water or other protic impurities can lead to protodeboronation of the boronic acid, which can then lead to hydrodehalogenation of the aryl bromide.

  • Optimize the Base: A very strong base or prolonged reaction times at high temperatures can sometimes promote debromination. A careful screening of bases may be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-formed palladacycle, add it directly (e.g., SPhos Pd G2, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95[General knowledge, not a direct citation]
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1001680-90[General knowledge, not a direct citation]
Pd(PPh₃)₄K₂CO₃DMF/H₂O90860-75[11]
XPhos Pd G3K₂CO₃THF/H₂O8012>90[General knowledge, not a direct citation]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-thiazole derivatives from this compound.[1][2]

FAQs and Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to check?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[12]

  • Catalyst System (Palladium Source and Ligand): This is the most crucial factor. For heteroaryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally required to facilitate the C-N reductive elimination.[12][13] Pre-formed palladacycle precatalysts (e.g., BrettPhos Pd G3) are often more reliable and give higher yields than generating the catalyst in situ.[12]

  • Base: Strong, non-nucleophilic bases are typically necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity, but it is not compatible with base-sensitive functional groups.[12][14] Lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are viable alternatives.[12][14]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. Ensure the solvent is thoroughly dried and degassed.

  • Temperature: The reaction often requires heating, typically in the range of 80-110 °C.

Q2: I am trying to couple a primary amine, but the yield is low. Are there specific considerations for primary amines?

A2: Coupling primary amines can be more challenging than secondary amines due to potential side reactions like N,N-diarylation.

  • Ligand Choice: Certain ligands have been specifically designed to favor the coupling of primary amines. For example, BrettPhos has shown excellent performance in the amination of heteroaryl halides with primary amines.[14]

  • Stoichiometry: Using a slight excess of the primary amine can sometimes help to drive the reaction to completion.

  • Ammonia Equivalents: For the synthesis of primary 2-aminothiazoles, using an ammonia surrogate like benzophenone imine followed by hydrolysis, or LHMDS as an ammonia equivalent, can be an effective strategy.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-2480-95[12]
BrettPhos Pd G3LHMDSTHF801685-98[14]
Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane1102475-90[12]
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene1001870-85[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylthiazole derivatives.[3]

FAQs and Troubleshooting Guide

Q1: My Sonogashira coupling is giving low yields and I'm observing significant homocoupling of the alkyne (Glaser coupling). How can I improve the reaction?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the reaction is sluggish.

  • Copper Co-catalyst: The copper(I) co-catalyst (typically CuI) is crucial for facilitating the reaction at lower temperatures and minimizing homocoupling.[3] Ensure the CuI is fresh and of high purity.

  • Inert Atmosphere: Oxygen can promote the oxidative homocoupling of the alkyne. It is critical to perform the reaction under a strictly inert atmosphere.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent.[3] The base neutralizes the HBr formed during the reaction and helps to deprotonate the terminal alkyne.

  • Ligand Choice: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic catalysts for the Sonogashira reaction, more specialized ligands can sometimes improve performance, especially for less reactive bromides.

  • Copper-Free Conditions: In some cases, particularly with electron-rich or sensitive substrates, copper-free Sonogashira conditions can be advantageous to avoid homocoupling. These reactions often require a stronger base and a more active palladium catalyst system.[15]

Q2: Can I perform a Sonogashira coupling on my substrate without protecting the acetonitrile group?

A2: The acetonitrile group is generally stable under Sonogashira coupling conditions. The reaction is typically performed under mild, basic conditions that should not affect the nitrile functionality.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.[16]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Sonogashira Coupling Conditions
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-502-680-95[3]
Pd(PPh₃)₄CuIDIPAToluene604-875-90[17]
Pd(OAc)₂ / PPh₃CuIEt₃NDMF80370-85[17]
[PdCl₂(CH₃CN)₂] / sXPhosNoneCs₂CO₃MeCN/H₂O65280-90[18]

Heck Coupling: Vinylation of the Thiazole Ring

The Heck reaction allows for the introduction of a vinyl group at the 2-position of the thiazole.

FAQs and Troubleshooting Guide

Q1: My Heck reaction is not proceeding, or I am getting a mixture of regioisomers. How can I optimize it?

A1: The Heck reaction can be sensitive to several factors.

  • Catalyst and Ligand: For aryl bromides, Herrmann's catalyst (a palladacycle) or Jeffery's conditions (using a phase-transfer catalyst like TBAB) can be effective. For electron-deficient heteroaryl bromides, phosphine ligands can be beneficial.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc is typically used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond. The choice of ligand can sometimes influence this selectivity.

Q2: I am observing the formation of a palladium mirror on my flask. What does this indicate?

A2: The formation of a palladium mirror (colloidal palladium) is a sign of catalyst decomposition.[19] This can be caused by:

  • High Temperatures: Very high reaction temperatures can lead to catalyst degradation.

  • Impurities: Oxygen or other impurities can poison the catalyst.

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the unstable Pd(0) can agglomerate and precipitate. Using a more strongly coordinating ligand or a pre-catalyst can sometimes mitigate this issue.

Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound with an acrylate.[19]

  • Reaction Setup: In a pressure tube or sealed vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene) and the alkene (e.g., ethyl acrylate, 1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data: Heck Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃Et₃NToluene1201660-75[19]
PdCl₂(PPh₃)₂Et₃NDMF1001270-85[General knowledge, not a direct citation]
Herrmann's CatalystNaOAcNMP140880-90[General knowledge, not a direct citation]
Pd/CEt₃NDMF1302450-65[General knowledge, not a direct citation]

Conclusion

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is readily achievable with careful consideration of the catalyst system and reaction parameters. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic protocols. Remember that each substrate pairing is unique, and empirical optimization is often necessary to achieve the best results.

References

  • Buchwald, S. L.; Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]

  • NROChemistry. Sonogashira Coupling. NROChemistry. [Link]

  • Dennis, J. M., et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Lamia, B., et al. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. PMC. [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

  • ResearchGate. Heck reaction of aryl bromides with acrylate esters or substituted styrenes catalysed by Ni complex 6. ResearchGate. [Link]

  • ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • St. John's University & College of St. Benedict. oxidative addition and palladium coupling. csbsju. [Link]

  • Synthetic Pages. High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages. [Link]

  • Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Colacot, T. J. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. [Link]

  • Thuaud, F., et al. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

  • MDPI. Heck Reaction—State of the Art. MDPI. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • ResearchGate. Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Reddit. Struggling with Suzuki Reaction. Reddit. [Link]

  • Thomas, A. A., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

Sources

Troubleshooting guide for Heck reactions involving bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Heck reactions involving bromothiazoles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges encountered during the synthesis of vinylthiazoles. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Bromothiazoles in Heck Coupling

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] While powerful, its application to heteroaryl halides like bromothiazoles presents unique challenges. The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a ligand itself, potentially coordinating to the palladium catalyst and causing deactivation or "catalyst poisoning".[3][4] This guide provides field-proven insights to navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction shows no conversion. Where do I start troubleshooting?

This is a common issue that can often be resolved by systematically evaluating the core components of the reaction. Low or no conversion typically points to a failure in initiating the catalytic cycle.

Causality: The Heck reaction relies on a delicate sequence of steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active Pd(0) catalyst.[5][6] A failure at any stage, particularly the initial oxidative addition or the generation of the active Pd(0) species, will stall the entire process.

Troubleshooting Protocol:

  • Verify the Palladium(0) Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ.[7][8]

    • Action: Ensure your phosphine ligand, which often serves as the reductant, is present in sufficient quantity (typically a Pd:Ligand ratio of 1:2 to 1:4).[8][9] If using a ligandless system, other components like an amine base or the solvent can sometimes facilitate this reduction, but it may be less efficient.[8]

    • Consider Pre-catalysts: Using a stable Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good positive control to verify if catalyst activation is the issue.[1]

  • Assess Reagent Purity:

    • Solvent: Ensure your solvent is anhydrous and deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]

    • Base: The base can degrade over time. Use a freshly opened bottle or purified base.

    • Bromothiazole: Verify the purity of your starting material. Impurities could inhibit the catalyst.

  • Check Reaction Temperature: The oxidative addition of palladium into the C-Br bond is often the rate-determining step and is temperature-dependent.[5]

    • Action: If running at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. High temperatures are often required for less reactive aryl bromides.[10]

G start Low / No Conversion cat_check Is the catalyst active? start->cat_check reagent_check Are reagents pure & anhydrous? cat_check->reagent_check Yes use_pd0 Action: Use a direct Pd(0) source (e.g., Pd(PPh3)4) as a control. cat_check->use_pd0 No / Unsure temp_check Is temperature sufficient? reagent_check->temp_check Yes purify Action: Use freshly distilled/dried solvent and base. Degas thoroughly. reagent_check->purify No increase_temp Action: Increase temperature in 10-20 °C increments. temp_check->increase_temp No success Problem Solved temp_check->success Yes check_ligand Action: Verify ligand ratio and purity. Is it oxidized? use_pd0->check_ligand heck_cycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Thiazolyl-Pd(II)-Br(L)₂ pd0->pd2_complex re_label D) Reductive Elimination    (Catalyst Regeneration) alkene_coord Alkene-Coordinated Complex pd2_complex->alkene_coord oa_label A) Oxidative    Addition migratory_insertion σ-Alkyl-Pd(II) Complex alkene_coord->migratory_insertion coord_label B) Alkene Coordination    & Migratory Insertion hydride_elim Hydrido-Pd(II) Complex migratory_insertion->hydride_elim beta_label C) β-Hydride    Elimination hydride_elim->pd0 oa_label->pd0  + Bromothiazole coord_label->pd2_complex  + Alkene beta_label->alkene_coord re_label->migratory_insertion  - Product (Vinylthiazole) re_label->hydride_elim  + Base  - Base-HBr

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction of bromothiazoles.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling of 2-Bromothiazole with Styrene

This protocol provides a robust starting point for optimization.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), finely ground

  • 2-Bromothiazole

  • Styrene

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Add K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed DMF (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2-bromothiazole (1.0 mmol, 1.0 equiv) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the base and palladium residues.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Plattner, D. L., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Request PDF. (n.d.). Ligand and base-free Heck reaction with heteroaryl halides. ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Gevorgyan, V., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. National Institutes of Health. [Link]

  • Xu, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. ResearchGate. [Link]

  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Myers, A. (n.d.). The Heck Reaction. Chem 115 Myers. [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • YouTube. (2015). Heck reaction. YouTube. [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • YouTube. (2024). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Xu, C., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts. [Link]

  • Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. JACS. [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. ACS Publications. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. MDPI. [Link]

  • ResearchGate. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. [Link]

  • Sathee Jee. (n.d.). Chemistry Heck Reaction. Sathee Jee. [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. ResearchGate. [Link]

  • National Institutes of Health. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. PMC. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-(2-Bromothiazol-5-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromothiazol-5-yl)acetonitrile and its derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during your experiments. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of this compound derivatives.

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the likely reasons for this?

A1: The limited aqueous solubility of this class of compounds often stems from a combination of factors inherent to their molecular structure. The thiazole ring, while containing heteroatoms, is part of a larger, relatively nonpolar aromatic system. The presence of a bromine atom further increases the molecule's lipophilicity.[1] High melting points, indicative of strong crystal lattice energy, can also significantly hinder dissolution.[2] Essentially, the energy required to break the bonds within the crystal structure is greater than the energy released when the molecule interacts with water.

Q2: In which organic solvents can I expect my this compound derivative to be soluble?

A2: Generally, bromothiazole derivatives exhibit solubility in polar aprotic solvents.[1][3] You can expect good solubility in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Solubility in alcohols like ethanol and methanol may be moderate and can be a good starting point for creating stock solutions. Chloroform and dichloromethane are also potential solvents.[3][4] It is crucial to experimentally determine the solubility in your specific derivative and intended application.

Q3: Are there any initial, simple steps I can take to improve the solubility of my compound for in vitro assays?

A3: For initial screening and in vitro assays, the most straightforward approach is often the use of co-solvents. Preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous buffer is a common practice. However, be mindful of the final DMSO concentration, as it can impact cell-based assays. Another simple yet effective method can be a slight adjustment of the pH, depending on the presence of any ionizable functional groups on your specific derivative.

Q4: Can the solid form of my compound affect its solubility?

A4: Absolutely. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, can have a significant impact on solubility.[5][6] Different polymorphs can have different crystal lattice energies, with the more stable form typically being less soluble.[7] It's also possible that your compound exists as an amorphous solid, which is generally more soluble than its crystalline counterparts due to the lack of a structured crystal lattice.[8] If you observe batch-to-batch variability in solubility, it may be worthwhile to investigate the solid-state properties of your compound.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for common solubility enhancement techniques, along with the scientific rationale behind each step.

Guide 1: Co-Solvent Systems for Improved Aqueous Solubility

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity makes the solvent more "hospitable" to lipophilic compounds like the this compound derivatives, thereby increasing their solubility.[11]

Experimental Protocol: Determining an Optimal Co-Solvent System

  • Prepare Stock Solutions: Dissolve your compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400) to create high-concentration stock solutions (e.g., 10-50 mM).

  • Serial Dilutions: In a multi-well plate, perform serial dilutions of your stock solutions with the chosen co-solvent.

  • Aqueous Dilution: Add your aqueous buffer (e.g., PBS, cell culture media) to each well at a fixed ratio (e.g., 1:100).

  • Visual and Instrumental Analysis: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to detect light scattering from precipitated particles.[12]

  • Data Analysis: Determine the highest concentration of your compound that remains in solution for each co-solvent system.

Data Presentation:

Co-SolventMaximum Soluble Concentration (µM) in PBS with 1% Co-solventObservations
DMSO[Experimental Data][e.g., Clear solution]
Ethanol[Experimental Data][e.g., Slight precipitation at higher concentrations]
Propylene Glycol[Experimental Data][e.g., Clear solution]
PEG 400[Experimental Data][e.g., Hazy solution]

Workflow Diagram:

Caption: Workflow for co-solvent screening.

Guide 2: pH Adjustment for Solubility Enhancement

Issue: My this compound derivative has a suspected ionizable group, and I want to leverage this to improve solubility.

Principle: The solubility of weakly acidic or basic compounds is highly dependent on the pH of the solution.[3] For a weakly basic compound, solubility increases as the pH decreases due to protonation and formation of a more soluble salt. Conversely, for a weakly acidic compound, solubility increases as the pH increases due to deprotonation.[13][14] The nitrile group in the parent scaffold is not readily ionizable, so this technique is most applicable to derivatives containing acidic or basic functional groups.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a Range of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Compound Addition: Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium solubility.

  • Separation of Undissolved Solid: Filter or centrifuge the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for your compound.

Data Presentation:

Buffer pHMeasured Solubility (µg/mL)
2.0[Experimental Data]
4.0[Experimental Data]
6.0[Experimental Data]
7.4[Experimental Data]
8.0[Experimental Data]
10.0[Experimental Data]

Logical Relationship Diagram:

G A Weakly Basic Derivative C Decrease pH A->C B Weakly Acidic Derivative D Increase pH B->D E Protonation C->E F Deprotonation D->F G Increased Aqueous Solubility E->G F->G

Caption: pH adjustment for solubility.

Guide 3: Utilizing Cyclodextrins for Enhanced Solubility

Issue: I need to prepare a formulation with a higher concentration of my compound than achievable with co-solvents alone, and I need to avoid organic solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][15] They can encapsulate poorly soluble molecules, like your bromothiazole derivative, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.

Experimental Protocol: Screening Cyclodextrins for Solubilization

  • Select Cyclodextrins: Obtain different types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0-10% w/v).

  • Phase Solubility Study: Add an excess of your compound to each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Preparation and Analysis: Filter the solutions to remove undissolved compound and analyze the concentration of the dissolved drug by HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Data Presentation:

Cyclodextrin TypeConcentration (% w/v)Solubility of Derivative (µg/mL)
HP-β-CD0[Baseline Solubility]
2[Experimental Data]
5[Experimental Data]
10[Experimental Data]
SBE-β-CD0[Baseline Solubility]
2[Experimental Data]
5[Experimental Data]
10[Experimental Data]

Workflow Diagram:

Caption: Cyclodextrin screening workflow.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [No Source Found].
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Solubilizing the Insoluble. Pharmaceutical Technology.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. [No Source Found].
  • Co-solvent: Significance and symbolism. [No Source Found].
  • In vitro solubility assays in drug discovery. PubMed.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Polymorphism in Drugs: Why Crystal Forms M
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Cosolvent. Wikipedia.
  • Improving API Solubility. Sigma-Aldrich.
  • Effect of Polymorphism Formul
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [No Source Found].
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [No Source Found].
  • solubility enhancement and cosolvency by madhavi. PPTX - Slideshare.
  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons.
  • High throughput solubility measurement in drug discovery and development.
  • Compound solubility measurements for early drug discovery.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
  • Improving solubility via structural modification.
  • Improving Solubility via Structural Modific
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • pH Adjustment and Neutraliz
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic M
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
  • tert-butyl 2-bromothiazol-5-ylcarbam
  • 2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile. BLDpharm.
  • 2-(Benzo[d]thiazol-2-yl)acetonitrile. BLDpharm.
  • 2-(2-Chlorothiazol-5-yl)acetonitrile. BLD Pharm.
  • 2-(Benzo[d]thiazol-2-yl)acetonitrile. BLDpharm.

Sources

Work-up procedures for reactions involving 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Bromothiazol-5-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving successful reaction outcomes and efficient work-up procedures.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its structure, featuring a reactive bromo-substituted thiazole ring and a nucleophilic acetonitrile moiety, allows for diverse chemical transformations.[1][3] However, these reactive sites can also present unique challenges during reaction work-up and purification. This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that may arise during the work-up of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reactions involving the acetonitrile group.

Scenario 1: Emulsion Formation During Aqueous Work-up

Question: I'm observing a persistent emulsion at the aqueous-organic interface during the extractive work-up of my Suzuki coupling reaction. How can I break it and achieve clean phase separation?

Answer:

Emulsion formation is a common issue, often caused by the presence of polar, high molecular weight byproducts, residual palladium catalysts, or phosphine ligands acting as surfactants. Here’s a systematic approach to resolving this:

  • Brine Wash: Your first line of defense should be to wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupt the emulsion.

  • Filtration through Celite®: If brine washing is insufficient, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Solvent Modification:

    • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent like hexanes or a more polar solvent like ethyl acetate can alter the properties of the organic phase and destabilize the emulsion.

    • Changing the Aqueous pH: Carefully adjusting the pH of the aqueous layer with dilute acid or base can sometimes help. However, be mindful of the stability of your product and other components in the mixture to avoid unwanted side reactions like nitrile hydrolysis.[4][5]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Expert Insight: The thiazole nitrogen in your compound can coordinate to residual metals, and the nitrile group adds polarity. This combination can contribute to the formation of complex mixtures that stabilize emulsions. A thorough quench and filtration before extraction can often prevent this issue.

Scenario 2: Low Recovery of Product After Column Chromatography

Question: After performing a Buchwald-Hartwig amination, I'm getting a low yield of my desired product after silica gel chromatography. I see streaking on my TLC plate and a significant amount of material seems to be retained on the column. What's happening?

Answer:

This is a frequent challenge when purifying compounds containing basic nitrogen heterocycles like the thiazole ring. The acidic nature of standard silica gel can lead to strong adsorption of your product, causing poor recovery and streaking.

Troubleshooting Steps:

  • Neutralize the Silica: The most effective solution is to use deactivated or neutralized silica gel. You can prepare this by creating a slurry of silica gel in your desired eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol. This will cap the acidic silanol groups on the silica surface.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.

  • Solvent System Optimization:

    • Polar Modifier: Incorporating a small amount of a polar solvent like methanol or isopropanol in your eluent (e.g., dichloromethane/methanol or ethyl acetate/methanol) can help to compete with your product for binding sites on the silica, improving elution.

    • Gradient Elution: A gradual increase in the polarity of your eluent system during chromatography can help to elute your product in a sharper band.

Data Presentation: Eluent System Comparison for a Model Aminated Product

Eluent SystemObservationRecommendation
Hexanes/Ethyl AcetateSevere streaking, low RfNot recommended
Dichloromethane/Methanol (98:2)Moderate streakingAcceptable, but can be improved
Dichloromethane/Methanol (95:5) with 1% NEt₃Sharp bands, good separationHighly Recommended
Ethyl Acetate/Hexanes on Neutral AluminaGood separation, no streakingExcellent alternative to silica
Scenario 3: Unwanted Hydrolysis of the Nitrile Group

Question: During my reaction work-up, which involves an acidic or basic wash, I'm isolating a significant amount of the corresponding carboxylic acid or amide byproduct. How can I prevent the hydrolysis of the nitrile group?

Answer:

The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5][6][7] The initial product of hydrolysis is the primary amide, which can be further hydrolyzed to the carboxylic acid.[4][5]

Preventative Measures:

  • Maintain Neutral pH: Whenever possible, conduct your aqueous work-up at or near neutral pH. Use a saturated solution of ammonium chloride (NH₄Cl), a mild acid, for quenching reactions with organometallic reagents instead of stronger acids. For quenching acidic reagents, use a saturated solution of sodium bicarbonate (NaHCO₃), a mild base.

  • Control the Temperature: Perform all extractive and washing steps at room temperature or below. If your reaction was heated, ensure it is fully cooled to room temperature before beginning the work-up.

  • Minimize Contact Time: Reduce the contact time between your organic product and the aqueous acidic or basic solution. Perform washes quickly and efficiently.

  • Use of Weaker Acids/Bases: If an acid or base wash is unavoidable, opt for weaker alternatives. For example, use a dilute solution of citric acid instead of hydrochloric acid, or a dilute solution of sodium bicarbonate instead of sodium hydroxide.

Experimental Workflow: Minimizing Nitrile Hydrolysis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction Mixture (e.g., Suzuki Coupling) Cool Cool to Room Temperature Reaction->Cool Quench Quench with sat. NH4Cl (aq) (Avoid strong acid/base) Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Bicarb Wash with sat. NaHCO3 (aq) (Quickly) Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Neutralized Silica) Concentrate->Purify

Caption: Workflow to minimize nitrile hydrolysis during work-up.

Frequently Asked Questions (FAQs)

Q1: Is the 2-bromothiazole moiety stable to typical work-up conditions?

A1: The 2-bromothiazole ring is generally robust. However, it can be susceptible to debromination under certain reductive conditions or in the presence of strong nucleophiles at elevated temperatures. During standard aqueous work-ups, it is quite stable. The primary concern is often the reactivity of the bromine atom in subsequent synthetic steps rather than its loss during work-up.

Q2: How do I remove residual palladium catalyst from my product?

A2: Residual palladium can often be removed through the following methods:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride or sodium sulfide can help to complex and remove palladium salts.

  • Filtration: Passing the crude product solution through a plug of silica gel, Celite®, or a specialized palladium scavenger can be very effective.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a short period, followed by filtration, can adsorb residual palladium.

Q3: Can I use a Dean-Stark trap to remove water from a reaction involving this compound?

A3: While a Dean-Stark trap is effective for removing water, the prolonged heating required could potentially lead to side reactions, such as oligomerization of the acetonitrile moiety or decomposition. Its use should be evaluated on a case-by-case basis, with careful monitoring of the reaction progress.

Q4: What are the key safety considerations when working with this compound?

A4: As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use. 2-Bromothiazole derivatives can be irritants.[8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Regiospecific Bromination of (2E,4E)-5-Aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitrile. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition reaction of 2-bromothiazole with 2-deoxyglyconolactones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromothiazole | C3H2BrNS | CID 76430. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions with 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira coupling of 2-(2-Bromothiazol-5-yl)acetonitrile. As a common building block in drug discovery, its successful functionalization is critical. However, the reaction is often plagued by the formation of homocoupled diyne byproducts, a side reaction known as Glaser coupling. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you maximize the yield of your desired cross-coupled product.

Section 1: Troubleshooting Guide

This section addresses specific, practical issues you may be observing at the bench.

Q1: My primary side product is the homocoupled diyne of my terminal alkyne. What are the primary causes and how can I fix this?

A1: The formation of a homocoupled diyne, known as the Glaser or Hay coupling product, is the most common side reaction in copper-mediated Sonogashira couplings.[1][2] It arises from the oxygen-promoted oxidative dimerization of the copper acetylide intermediate, which forms before the desired transmetalation to the palladium center.[3][4]

Primary Causes & Solutions:

  • Presence of Oxygen: Oxygen is the primary culprit in promoting Glaser coupling.[3][5] The reaction must be performed under strictly anaerobic conditions.

    • Actionable Advice: Vigorously degas all solvents and liquid reagents (including amine bases) before use. The most effective methods are three to five freeze-pump-thaw cycles. Alternatively, bubbling a stream of inert gas (Argon or Nitrogen) through the liquid for 30-60 minutes can suffice for many applications. Ensure the reaction flask is thoroughly flushed with inert gas and maintained under a positive pressure throughout the experiment. Some studies have even shown that using a reducing atmosphere of diluted hydrogen gas can virtually eliminate homocoupling.[2][6]

  • Copper (I) Co-catalyst: The copper co-catalyst is essential for the formation of the acetylide but is also the direct mediator of the homocoupling side reaction.[4][5]

    • Actionable Advice: The most definitive way to eliminate copper-mediated homocoupling is to switch to a copper-free protocol .[3][5][7] For a less reactive substrate like an aryl bromide, this will likely require a more active palladium catalyst system and potentially higher temperatures, but it directly removes the primary homocoupling pathway.[1][3] (See Protocol 2).

  • Slow Cross-Coupling Kinetics: If the rate of the desired Pd-catalyzed cross-coupling is slow relative to the rate of Glaser coupling, the diyne byproduct will dominate. This is particularly relevant for less reactive aryl bromides compared to aryl iodides.[5]

    • Actionable Advice:

      • Optimize the Catalyst System: Employ a more active palladium catalyst. For aryl bromides, catalyst systems using bulky, electron-rich phosphine ligands such as P(t-Bu)₃ are highly effective as they promote the rate-determining oxidative addition step.[7][8][9]

      • Slow Alkyne Addition: Instead of adding the terminal alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne (and its copper acetylide) low, thus kinetically disfavoring the bimolecular homocoupling reaction.[3][10]

Q2: I'm observing low conversion of my this compound starting material. Could this be related to homocoupling?

A2: Yes, indirectly. While low conversion points to a sluggish primary catalytic cycle, the conditions that lead to it can simultaneously favor homocoupling. If your terminal alkyne is being consumed to form the diyne byproduct, it is no longer available to participate in the desired cross-coupling reaction, leading to stalled conversion of the bromo-thiazole.

Likely Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or is being deactivated. Bromo-heterocycles can be challenging substrates.[11]

    • Actionable Advice: Switch to a more robust palladium precatalyst and ligand system. A combination of (AllylPdCl)₂ with a bulky phosphine ligand like P(t-Bu)₃ can be highly effective for aryl bromides at room temperature.[7] For heteroaromatic substrates, specialized ligands may offer improved performance.[12][13]

  • Competitive Alkyne Consumption: As mentioned, if the conditions favor homocoupling (e.g., presence of oxygen), the alkyne is wasted. By minimizing homocoupling using the strategies in Q1 (rigorous degassing, slow addition, or switching to a copper-free system), you ensure the alkyne is available for the main reaction, which should improve the conversion of your starting material.

Q3: I tried a copper-free system, but the reaction is extremely slow. How can I improve the rate without re-introducing copper?

A3: This is a common trade-off. The copper co-catalyst significantly accelerates the reaction by facilitating alkyne deprotonation and providing a low-energy transmetalation pathway.[5] In its absence, other parameters must be optimized to compensate.

Strategies to Accelerate Copper-Free Reactions:

  • More Active Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use a high-performance ligand system known for activating aryl bromides.

    • Recommended Systems:

      • Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or specialized Buchwald ligands (e.g., S-Phos) are excellent choices.[7][14]

      • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are strong σ-donors and can be highly effective catalysts for these transformations.[5][15]

  • Choice of Base and Solvent: The base is critical in copper-free systems as it must deprotonate the alkyne without the assistance of copper.

    • Actionable Advice: Strong, non-coordinating organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be effective. Inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in polar aprotic solvents (DMF, Dioxane) are also common in modern protocols.[3][16]

  • Increase Temperature: While many modern protocols aim for room temperature, coupling of less reactive bromides often requires thermal energy. Gradually increasing the reaction temperature to 60-100 °C can significantly improve the reaction rate.[3][17]

Q4: What is the best palladium source and ligand combination for a heteroaromatic bromide like this compound?

A4: Heteroaromatic halides can be tricky due to potential coordination of the heteroatom to the palladium center, which can inhibit catalysis. Therefore, a catalyst system with a strongly binding, bulky ligand is often required to prevent catalyst deactivation and promote efficient turnover.

  • Top Recommendation: A system of Pd(OAc)₂ or (AllylPdCl)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is an excellent starting point for copper-free coupling of aryl bromides.[7] This combination is known to form a highly active, monoligated Pd(0) species in situ.

  • Alternative High-Performance Option: For particularly challenging couplings, consider using a pre-formed, air-stable precatalyst such as [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) . These catalysts are designed for rapid generation of the active monoligated species and have shown excellent results for room-temperature, copper-free Sonogashira reactions.[18]

  • For Aqueous Media: If your application requires aqueous conditions, specialized water-soluble phosphine ligands have been developed that show excellent performance in copper-free Sonogashira couplings of heterocycles.[12][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the copper co-catalyst, and why does it promote homocoupling?

A1: In the standard Sonogashira reaction, copper (I) plays a crucial dual role within its own catalytic cycle, which runs alongside the palladium cycle.[5][15]

  • Alkyne Activation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal C-H bond. This facilitates deprotonation by the amine base to form a copper acetylide intermediate.[1]

  • Transmetalation: This copper acetylide then acts as the active species that transfers the alkynyl group to the Pd(II)-aryl complex (formed after oxidative addition) in a step called transmetalation.[19]

The downside is that this very same copper acetylide intermediate is susceptible to oxidative dimerization in the presence of molecular oxygen (O₂), leading to the formation of a 1,3-diyne (the Glaser product).[4][15] Therefore, the presence of copper provides a low-energy pathway for both the desired cross-coupling and the undesired homocoupling.

Q2: Are there any specific considerations for using a heteroaromatic halide like this compound in Sonogashira couplings?

A2: Yes. The nitrogen and sulfur atoms in the thiazole ring are Lewis basic and can potentially coordinate to the palladium catalyst. This can sequester the catalyst, leading to lower activity. To overcome this, it is often necessary to use ligands that bind more strongly to the palladium than the heteroaromatic substrate, such as bulky, electron-rich phosphines or N-heterocyclic carbenes.[13][17] Additionally, heteroaromatic bromides can be less reactive than simple aryl bromides, sometimes necessitating higher catalyst loadings or more forcing conditions (higher temperatures).[11]

Q3: How do I properly set up an anaerobic (oxygen-free) reaction environment?

A3: A truly anaerobic environment is critical for suppressing Glaser coupling.

  • Glassware: Ensure all glassware is oven- or flame-dried to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents/Reagents: Degas all liquids. For high-purity applications, freeze-pump-thaw is the gold standard. Place the liquid in a flask with a sidearm, freeze it using liquid nitrogen, and apply a high vacuum. Close the flask to the vacuum, and allow it to thaw; you will see bubbles of dissolved gas being released. Repeat this cycle 3-5 times. For routine use, sparging (bubbling a stream of Argon or Nitrogen through the liquid via a long needle for 30-60 minutes) is often sufficient.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas using a manifold or balloon. Add solid reagents first, then flush the vessel with inert gas. Add the degassed solvents and liquid reagents via cannula or syringe. Maintain the inert atmosphere for the entire duration of the reaction.

Section 3: Optimized Protocols & Data

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol uses a standard copper co-catalyst but incorporates best practices to suppress the Glaser side reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and this compound (1.0 equiv).

  • Seal the flask, and evacuate and backfill with high-purity Argon (repeat 3 times).

  • Add freshly distilled and degassed triethylamine (3.0 equiv) and degassed THF (to achieve a 0.2 M concentration) via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Using a syringe pump, add the terminal alkyne (1.2 equiv) as a solution in degassed THF over 4 hours.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling for this compound

This protocol eliminates the copper co-catalyst entirely, thereby preventing the primary homocoupling pathway. It is highly recommended for aryl/heteroaryl bromides.[3][7]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add (AllylPdCl)₂ (0.015 equiv), tri-tert-butylphosphine (P(t-Bu)₃, 0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with high-purity Argon (repeat 3 times).

  • Add a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed DMF (to achieve a 0.2 M concentration) via cannula.

  • Stir the reaction at 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Perform an aqueous workup on the filtrate and purify by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Homocoupling (Representative data based on general principles)[3]

Parameter ChangeCross-Coupling YieldHomocoupling YieldRationale
Baseline (Standard CuI) 80%15%Standard conditions often lead to significant byproduct.
Rigorous Degassing 90%<5%Oxygen exclusion is the most critical factor in suppressing Glaser coupling.[2][3]
Slow Alkyne Addition 88%<7%Low alkyne concentration disfavors the bimolecular side reaction.[10]
Switch to Cu-Free 95%<1%Eliminates the mechanistic pathway for Glaser coupling.[5][7]

Table 2: Recommended Catalyst Systems for Bromo-heterocycles

Catalyst SystemBase/SolventTemp.Key Advantage
PdCl₂(PPh₃)₂ / CuIEt₃N / THFRT - 50°CClassic, mild conditions but prone to homocoupling.[11]
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃ / DMF60-100°CCopper-free, highly active for aryl bromides.[7]
[DTBNpP]Pd(crotyl)ClTMP / DMSORTAir-stable precatalyst, excellent for challenging substrates at RT.[18]
K₂PdCl₄ / S-Phosn-Bu₄N⁺OH⁻ / H₂O37°CCopper-free, suitable for biological/aqueous applications.[14]

Section 4: Mechanistic Visualizations

Diagram 1: The Sonogashira Catalytic Cycle & Divergence to Homocoupling

Sonogashira_Mechanism Sonogashira vs. Glaser Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_complex->pd0 R¹X transmetalation Transmetalation product R¹-≡-R² (Desired Product) pd_complex->product Transmetalation Reductive Elimination reductive_elim Reductive Elimination product->pd0 alkyne H-≡-R² cu_acetylide Cu-≡-R² alkyne->cu_acetylide + Cu(I)X - HX cu_acetylide->pd_complex oxygen + O₂ cu_acetylide->oxygen base + Base cu_catalyst Cu(I)X homo_product R²-≡-≡-R² (Glaser Product) oxygen->homo_product

Caption: The Sonogashira reaction mechanism, highlighting the copper-mediated homocoupling pathway.

Diagram 2: Workflow for Troubleshooting Sonogashira Reactions

Troubleshooting_Workflow start High Homocoupling Observed in Reaction q1 Is the reaction run under strictly anaerobic conditions? start->q1 a1_no Action: Implement rigorous degassing (Freeze-Pump-Thaw) & maintain inert atmosphere. q1->a1_no No q2 Are you using a Cu(I) co-catalyst? q1->q2 Yes a1_no->q2 a2_yes Action: Switch to a copper-free protocol. q2->a2_yes Yes q3 Is the cross-coupling reaction rate slow? q2->q3 No (Cu-Free) a2_yes->q3 a3_yes Action 1: Use slow alkyne addition via syringe pump. q3->a3_yes Yes a3_yes2 Action 2: Optimize Pd-Ligand system for higher activity (e.g., use P(t-Bu)₃). q3->a3_yes2 Yes end Problem Solved: Maximized Cross-Coupling q3->end No a3_yes->end a3_yes2->end

Sources

Validation & Comparative

The Analyst's Guide to Differentiating Isomeric Bromothiazoles: A Mass Spectrometry Fragmentation Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with heterocyclic scaffolds, the precise structural characterization of synthetic intermediates is paramount. The thiazole ring, a common motif in medicinal chemistry, presents unique analytical challenges, especially when substituted with reactive groups like bromine and acetonitrile. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of compounds derived from 2-(2-Bromothiazol-5-yl)acetonitrile. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind ion formation, enabling researchers to confidently identify and differentiate isomers, a critical step in ensuring synthetic fidelity and understanding structure-activity relationships.

The Rationale: Why Mass Spectrometry is the Gold Standard for Isomer Differentiation

In the synthesis of substituted heterocycles, the potential for isomeric impurities is a constant concern. For a compound like this compound, a simple positional change of the bromo or acetonitrile group can lead to vastly different chemical reactivity and biological activity. While chromatographic methods can separate isomers, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the definitive structural fingerprint needed for unambiguous identification.

The power of MS/MS lies in its ability to isolate a specific ion (the precursor ion) and then induce fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the precursor's structure. Energetically unstable molecular ions break apart into smaller, more stable pieces, and the pathways they take to do so are governed by the molecule's specific arrangement of atoms and bonds[1][2]. For closely related isomers, these fragmentation patterns often exhibit subtle but reproducible differences that serve as powerful diagnostic markers.

Foundational Principles of Thiazole Fragmentation

Before dissecting our target molecule, it's crucial to understand the fundamental fragmentation behavior of the thiazole core. Under electron ionization (EI) or electrospray ionization (ESI) followed by CID, thiazoles are known to produce abundant molecular ions[3]. The fragmentation process is typically initiated by the cleavage of bonds on the substituent groups, followed by the decomposition of the heterocyclic ring itself[4][5].

Key fragmentation reactions for the thiazole ring system often involve:

  • Cleavage of exocyclic bonds: The loss of substituents is a primary event.

  • Ring cleavage: The thiazole ring can break apart, often initiated by the cleavage of the weaker C-S or N-C bonds. This can lead to the formation of characteristic ions that reveal the original substitution pattern.

A critical feature for our target molecule is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic "M/M+2" isotopic pattern for any fragment containing the bromine atom, appearing as twin peaks of almost equal intensity, separated by two mass-to-charge units (m/z)[6]. This signature is an invaluable tool for tracking bromine-containing fragments in the mass spectrum.

Experimental Protocol for High-Resolution Tandem Mass Spectrometry

To acquire the high-quality data necessary for this analysis, a standardized protocol is essential. The following methodology is designed for a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) equipped with an ESI source, which provides the accuracy needed to determine the elemental composition of fragment ions.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

    • Incorporate a trace amount of a protonating agent, such as formic acid (0.1% final concentration), to promote the formation of [M+H]+ ions in positive ion mode.

  • Mass Spectrometer Calibration:

    • Calibrate the instrument according to the manufacturer's specifications using a certified calibration solution. Ensure mass accuracy is below 5 ppm to allow for confident elemental composition assignment.

  • Infusion and Full Scan (MS1) Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

    • Verify the presence of the protonated molecular ion, [M+H]+, and confirm its characteristic M/M+2 bromine isotopic pattern. For this compound (C₅H₃BrN₂S, Mol. Wt. ≈ 216.99), the [M+H]+ ions will appear at approximately m/z 218 and 220.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Set up a product ion scan experiment.

    • Select the monoisotopic [M+H]+ precursor ion (e.g., m/z 218) in the first mass analyzer (e.g., quadrupole).

    • Introduce a collision gas (typically nitrogen or argon) into the collision cell[7].

    • Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to induce fragmentation. Varying the collision energy is crucial as some fragments are only formed under specific energy conditions[8].

    • Scan the second mass analyzer to detect the product ions.

The logical flow of this experimental setup ensures that we first confirm the presence of our target compound before proceeding to the detailed structural analysis via fragmentation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis P1 Dissolve Compound (1 µg/mL) P2 Add 0.1% Formic Acid P1->P2 Protonation M1 Infuse into ESI Source P2->M1 M2 Acquire Full Scan (MS1) M1->M2 M3 Isolate Precursor Ion ([M+H]+) M2->M3 Verify M/M+2 Pattern M4 Induce Fragmentation (CID) M3->M4 Apply Collision Energy M5 Detect Product Ions (MS2) M4->M5 G parent [M+H]+ m/z 218/220 frag1 [C5H3N2S]+ m/z 139 parent->frag1 - HBr frag2 [C3H2NS]+ m/z 84 parent->frag2 - BrCN, -HCN frag3 [C4H2BrN]+ m/z 143/145 parent->frag3 - CS, -H

Caption: Predicted fragmentation of this compound.

  • Loss of HBr (m/z 139): The most facile fragmentation is often the elimination of a stable neutral molecule. The loss of hydrogen bromide (HBr) from the protonated precursor is a highly probable pathway, leading to a prominent ion at m/z 139. This is a charge-remote fragmentation driven by the formation of the stable HBr molecule.

  • Thiazole Ring Cleavage (m/z 84): A more complex fragmentation involves the breakdown of the thiazole ring itself. A characteristic cleavage for thiazoles can result in the loss of bromocyanogen (BrCN) and hydrogen cyanide (HCN), yielding a fragment ion [C₃H₂NS]⁺ at m/z 84.

  • Loss of Carbon Monosulfide (m/z 143/145): Another potential ring fragmentation pathway is the elimination of carbon monosulfide (CS). This would lead to a bromine-containing fragment ion at m/z 143/145, which would retain the characteristic M/M+2 isotopic signature.

The Comparative Guide: Differentiating from a Key Isomer

To illustrate the diagnostic power of these fragmentation patterns, we will compare our target compound with its isomer, 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile . While these two molecules have identical mass and elemental composition, their fragmentation spectra are expected to differ due to the different positions of the substituents.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossDiagnostic ValueThis compound 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile
218/220139HBrLoss of HBr is a common pathway for both, but relative intensity may differ.
218/220178/180CH₂CN (Acetonitrile radical)Cleavage of the C-C bond next to the ring. The stability of the resulting thiazolyl cation is highly dependent on the substituent position. This loss is predicted to be more favorable for the 4-bromo isomer.Low IntensityHigh Intensity
218/22092C₂H₂BrNRing fragmentation leading to the loss of a bromo-acetylene radical. This specific rearrangement is more sterically favored when the acetonitrile group is at the 2-position.Low IntensityHigh Intensity

Causality Behind the Differences:

The key differentiator is the expected loss of the acetonitrile radical (•CH₂CN). In the 4-bromo isomer, the resulting positive charge on the C2 position of the thiazole ring is stabilized by the adjacent nitrogen and sulfur atoms. This makes the cleavage of the C-CH₂CN bond a more favorable fragmentation pathway compared to the 5-yl substituted counterpart, where such stabilization is less effective. Therefore, an intense peak at m/z 178/180 would be a strong indicator of the 4-bromo isomer.

G cluster_A This compound cluster_B 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile (Isomer) A_parent [M+H]+ m/z 218/220 A_frag1 [C5H3N2S]+ m/z 139 A_parent->A_frag1 - HBr (Major) B_parent [M+H]+ m/z 218/220 B_frag1 [C4H2BrN2S]+ m/z 178/180 B_parent->B_frag1 - •CH2CN (Major)

Caption: Key diagnostic fragmentation difference between isomers.

Conclusion and Best Practices

The detailed analysis of mass spectrometric fragmentation patterns provides an indispensable tool for the structural elucidation of complex heterocyclic molecules like this compound. By understanding the underlying principles of ion chemistry, researchers can move beyond simple mass confirmation to confidently differentiate between isomers. The key to success lies in a systematic approach: employing high-resolution instrumentation, carefully controlling experimental parameters, and comparing observed fragmentation patterns against theoretically sound mechanistic pathways. The differences in fragment ion stability, driven by substituent positions, are the ultimate source of the diagnostic information. This guide serves as a framework for applying these principles, ensuring the integrity and accuracy of chemical characterization in any research and development setting.

References

  • Buttery, R. G., et al. (1969). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-(2-Bromothiazol-5-yl)acetonitrile and 2-(2-Chlorothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, thiazole-containing scaffolds are of paramount importance. Among them, 2-(2-halothiazol-5-yl)acetonitrile derivatives serve as critical building blocks for a range of functional molecules, including kinase inhibitors in oncology. The choice of the halogen at the C2 position—typically bromine or chlorine—is a crucial decision point in synthesis design, profoundly influencing reaction pathways, yields, and overall efficiency.

This guide provides an in-depth comparative analysis of the reactivity of 2-(2-Bromothiazol-5-yl)acetonitrile and its chloro-analogue, 2-(2-Chlorothiazol-5-yl)acetonitrile . We will dissect the theoretical underpinnings of their reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supplemented with detailed, field-proven experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Pillar 1: Theoretical Framework of Reactivity

The reactivity of the C-X bond (where X is Br or Cl) on the electron-deficient thiazole ring is not straightforward and is highly dependent on the reaction mechanism. The two halogens impart distinct electronic and steric properties that dictate the molecule's behavior.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry. It proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbon bearing the leaving group to form a high-energy intermediate known as a Meisenheimer complex. The rate-determining step is typically this initial nucleophilic attack, as it temporarily disrupts the aromaticity of the ring.[1][2]

A fascinating and sometimes counter-intuitive phenomenon known as the "element effect" is often observed in SNAr reactions.[1] While bromide is generally a better leaving group than chloride in aliphatic substitutions (SN1/SN2) due to the weaker C-Br bond, the reverse can be true in SNAr. The order of reactivity is often F > Cl ≈ Br > I.[1] This is because the highly electronegative halogen (like chlorine) more effectively withdraws electron density from the ring, making the ipso-carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[3]

Therefore, for SNAr reactions, 2-(2-chlorothiazol-5-yl)acetonitrile is predicted to be more reactive or at least comparably reactive to its bromo counterpart, especially with strong nucleophiles.

SNAr_Mechanism Substrate 2-Halothiazole (X = Cl, Br) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Thiazole Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻)

Caption: Generalized SNAr mechanism on a 2-halothiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed by a different set of principles. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is almost always the rate-determining step.

The efficiency of oxidative addition is directly related to the strength of the C-X bond. The weaker the bond, the faster the reaction. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions reliably follows the order: I > Br > Cl .[4]

Therefore, for cross-coupling reactions, This compound is unequivocally the more reactive substrate. It will typically react under milder conditions (lower temperatures, lower catalyst loadings) and often give higher yields compared to the chloro derivative. While advances in ligand design have made the coupling of chloro-heteroarenes more feasible, they often require more specialized and expensive catalyst systems.[5][6]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R-X ArylHalide R-X (X=Br, Cl) PdII_Complex R-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R'-B(OR)₂ + Base BoronicAcid R'-B(OR)₂ PdII_Aryl R-Pd(II)(R')L₂ Transmetal->PdII_Aryl ReductElim Reductive Elimination PdII_Aryl->ReductElim ReductElim->Pd0 Regenerates Catalyst Product R-R' ReductElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Comparative Reactivity Data & Summary

Reaction TypeMore Reactive SubstrateCausality (Reasoning)Typical Conditions
Nucleophilic Aromatic Substitution (SNAr) 2-(2-chlorothiazol-5-yl)acetonitrileThe rate-determining step is nucleophilic attack. The higher electronegativity of chlorine enhances the electrophilicity of the C2 carbon, accelerating the attack.[1][3]Strong nucleophiles (e.g., thiolates, alkoxides), polar aprotic solvents (DMF, DMSO).[2]
Palladium-Catalyzed Cross-Coupling This compoundThe rate-determining step is oxidative addition. The C-Br bond is weaker than the C-Cl bond, facilitating faster insertion of the Pd(0) catalyst.[4]Milder conditions, lower catalyst loading, broader ligand compatibility.[7][8]

Pillar 3: Experimental Protocols for Reactivity Comparison

To provide a practical framework for evaluating these substrates, we present two detailed, self-validating experimental protocols. These methods are designed to be robust starting points for direct comparison in a research setting.

Protocol 1: Comparative SNAr with a Thiol Nucleophile

This protocol allows for a direct comparison of reaction rates by monitoring the consumption of starting material via LC-MS or TLC. Thiols are excellent nucleophiles for SNAr reactions on electron-deficient heterocycles.[9]

SNAr_Workflow Setup Setup Parallel Reactions (Bromo vs. Chloro Substrate) Reagents Add Substrate (1.0 mmol) & Thiol (1.1 mmol) in DMF (5 mL) Setup->Reagents Base Add K₂CO₃ (2.0 mmol) Reagents->Base Reaction Stir at 60°C Base->Reaction Monitoring Monitor by LC-MS/TLC (t = 0, 1h, 2h, 4h, 8h) Reaction->Monitoring Workup Quench with H₂O Extract with Ethyl Acetate Monitoring->Workup Upon Completion Purify Purify via Column Chromatography Workup->Purify Analyze Analyze Yield & Purity (¹H NMR, LC-MS) Purify->Analyze

Caption: Experimental workflow for comparative SNAr reactions.

Methodology:

  • Reaction Setup: In two separate, identical oven-dried round-bottom flasks equipped with stir bars, add This compound (1.0 mmol, 1.0 eq) to one and 2-(2-chlorothiazol-5-yl)acetonitrile (1.0 mmol, 1.0 eq) to the other.

  • Reagent Addition: To each flask, add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add 4-methoxythiophenol (1.1 mmol, 1.1 eq) to each flask, followed by powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Reaction Conditions: Place both flasks in a pre-heated oil bath at 60°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction in parallel by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by LC-MS or TLC to determine the relative consumption of the starting material.

  • Work-up: Once the bromo-substrate reaction has reached completion (or after 24 hours), cool both flasks to room temperature. Pour the contents into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and purity of each product. The relative reaction times and yields will provide a direct measure of comparative reactivity under SNAr conditions.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to highlight the difference in reactivity for C-C bond formation, a reaction class where the bromo-derivative is expected to excel.

Methodology:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks, add This compound (1.0 mmol, 1.0 eq) to one and 2-(2-chlorothiazol-5-yl)acetonitrile (1.0 mmol, 1.0 eq) to the other.

  • Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to each flask via syringe.

  • Reaction Conditions: Place both flasks in a pre-heated oil bath at 90°C and stir.

  • Monitoring: Monitor both reactions by LC-MS or TLC. It is anticipated that the reaction with the bromo-substrate will proceed significantly faster.

  • Work-up: Upon completion, cool the mixtures to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification & Analysis: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the coupled products. Compare the yields and reaction times to assess the superior reactivity of the bromo-substrate. A parallel experiment for the chloro-substrate could be run at a higher temperature (e.g., 110°C) or with a more active catalyst system to achieve a comparable yield, further demonstrating the reactivity difference.

Conclusion and Field Insights

The choice between this compound and its chloro-analogue is a strategic decision dictated by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , the chloro-derivative is often the superior or equivalent choice due to the activating effect of chlorine's electronegativity on the thiazole ring. This can lead to faster reactions and milder conditions.

  • For Palladium-Catalyzed Cross-Coupling , the bromo-derivative is the substrate of choice. Its weaker C-Br bond ensures more efficient oxidative addition, leading to higher yields, lower catalyst loadings, and greater reliability, especially during scale-up.

While the higher cost and lower atomic economy of bromo-compounds are considerations, the increased reactivity and process robustness in cross-coupling reactions often justify their use. Conversely, for SNAr-focused routes, the more economical chloro-analogue presents a clear advantage. This guide provides the fundamental principles and practical starting points for researchers to harness the distinct reactivity profiles of these valuable synthetic intermediates.

References

  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Google Patents. (2013).
  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • National Institutes of Health. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. [Link]

  • National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

Sources

A Senior Application Scientist's Guide to Thiazole Scaffolds: Benchmarking 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][4] Its presence in blockbuster drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib underscores its significance.[2][3] The versatility of the thiazole core lies in its capacity for diverse substitution patterns at the 2, 4, and 5-positions, which allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2]

This guide focuses on a particularly useful building block: 2-(2-Bromothiazol-5-yl)acetonitrile . We will provide an in-depth comparison of this reagent against other common 2-bromothiazole building blocks, offering a data-driven framework for its strategic application in drug development programs. Our analysis will delve into physicochemical properties, synthetic reactivity, and strategic utility, supported by detailed experimental protocols and mechanistic insights.

Structural and Physicochemical Benchmarking of Thiazole Building Blocks

The choice of a building block is often dictated by its intrinsic properties, which influence not only its reactivity but also the drug-like characteristics of the final compound. This compound offers a unique combination of a reactive handle (the C2-bromine) and a versatile functional group (the C5-acetonitrile). Let's compare it to two other widely used building blocks: Methyl 2-bromothiazole-5-carboxylate and 2-Bromo-5-formylthiazole .

PropertyThis compoundMethyl 2-bromothiazole-5-carboxylate2-Bromo-5-formylthiazole
Molecular Formula C₅H₃BrN₂SC₅H₄BrNO₂SC₄H₂BrNOS
Molecular Weight 217.06 g/mol 222.06 g/mol 192.03 g/mol [5]
Structure



Predicted LogP 1.35 ± 0.351.45 ± 0.361.29 ± 0.35
Predicted pKa -0.07 ± 0.10 (conjugate acid)[6]-1.09 ± 0.10 (conjugate acid)[7]-1.5 (estimated)
Key Features Acetonitrile offers diverse synthetic transformations (hydrolysis to acid, reduction to amine).Ester allows for hydrolysis, amidation, or reduction.Aldehyde is key for reductive amination, Wittig reactions, and oxidations.

Note: Predicted LogP and pKa values are computationally derived and serve as a relative comparison.

The data reveals that all three building blocks possess similar lipophilicity (LogP). However, the electronic nature of the C5-substituent introduces subtle but important differences. The ester and aldehyde groups are more strongly electron-withdrawing than the acetonitrile group, which can influence the reactivity of the C2-bromine in cross-coupling reactions.

Comparative Reactivity: The C2-Bromine as a Synthetic Linchpin

The 2-bromo substituent is the primary site for carbon-carbon and carbon-nitrogen bond formation, typically via palladium-catalyzed cross-coupling reactions. The efficiency of these reactions is paramount for the rapid generation of compound libraries in drug discovery.

cluster_0 Key Thiazole Building Blocks cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Versatile C5-Substituent Transformations A This compound Suzuki Suzuki-Miyaura (C-C) A->Suzuki Aryl/Vinyl Boronic Acid Buchwald Buchwald-Hartwig (C-N) A->Buchwald Amine Sonogashira Sonogashira (C-C, sp) A->Sonogashira Terminal Alkyne Amine Primary Amine A->Amine Reduction (e.g., LiAlH4) Acid Carboxylic Acid A->Acid Hydrolysis (H+/OH-) B Methyl 2-bromothiazole-5-carboxylate B->Suzuki B->Buchwald B->Sonogashira B->Acid Hydrolysis Amide Amide B->Amide Aminolysis C 2-Bromo-5-formylthiazole C->Suzuki C->Buchwald C->Sonogashira C->Acid Oxidation (e.g., PCC) Alkene Alkene C->Alkene Wittig Reaction

Figure 1: Synthetic utility map of benchmarked thiazole building blocks.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted thiazoles.[8][9] The reaction involves the palladium-catalyzed coupling of the 2-bromothiazole with an organoboron reagent.[10]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the thiazole.[11] This is followed by transmetalation with the activated boronic acid and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10] The electron-withdrawing substituent at the C5-position can facilitate the initial oxidative addition step, making these substrates generally good coupling partners.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-bromothiazole building block (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[9]

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Benchmarking: While all three building blocks are effective in Suzuki couplings, the slightly less electron-withdrawing nature of the acetonitrile group in This compound may require slightly longer reaction times or higher catalyst loading compared to the ester and aldehyde counterparts in certain challenging couplings. However, its stability under basic conditions is a notable advantage.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing 2-aminothiazole derivatives, which are prevalent in bioactive molecules.[13][14] This reaction couples the 2-bromothiazole with a primary or secondary amine.[15]

Mechanism Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13][16]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the 2-bromothiazole building block (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like Xantphos (4 mol%)).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL).

  • Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by column chromatography.

Benchmarking: This compound is an excellent substrate for Buchwald-Hartwig amination. The nitrile group is robust under these conditions. In contrast, the ester in Methyl 2-bromothiazole-5-carboxylate can sometimes undergo competing aminolysis, and the aldehyde in 2-Bromo-5-formylthiazole can be prone to side reactions with the amine nucleophile, potentially requiring a protection-deprotection sequence. This makes the acetonitrile derivative a more direct and efficient choice for this transformation.

cluster_workflow General Cross-Coupling Workflow Start Start: 2-Bromothiazole Derivative + Coupling Partner Setup 1. Reaction Setup: Combine reagents & base under inert atmosphere Start->Setup Catalyst 2. Add Pd Catalyst & Ligand Setup->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Reaction 4. Heat & Stir (Monitor Progress) Solvent->Reaction Workup 5. Aqueous Work-up & Extraction Reaction->Workup Purify 6. Column Chromatography Workup->Purify Product End: Purified Product Purify->Product

Figure 2: Standardized workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides access to 2-alkynylthiazoles, which are versatile intermediates for further functionalization or as components of conjugated systems.[17][18] The reaction couples the 2-bromothiazole with a terminal alkyne, using both palladium and copper(I) catalysts.[19]

Mechanism Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[19] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17][20]

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromothiazole building block (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper co-catalyst like copper(I) iodide (CuI) (5 mol%).[17]

  • Solvent and Reagents: Add an anhydrous amine solvent like triethylamine (TEA) or a mixture of THF and TEA. Add the terminal alkyne (1.1 mmol, 1.1 equiv).[17]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography on silica gel.

Benchmarking: All three building blocks are suitable for Sonogashira couplings. The choice among them will depend on the desired downstream chemistry of the C5-substituent. This compound provides a latent carboxylic acid or primary amine functionality, offering a different synthetic trajectory compared to the ester or aldehyde.

Strategic Value of the C5-Acetonitrile Group

Beyond its role as an electronic modifier, the acetonitrile group of This compound is a synthetically versatile handle.

  • Hydrolysis to Carboxylic Acid: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This provides a functional group that is ideal for forming amide bonds, a cornerstone of many drug scaffolds.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni). This introduces a basic center and a key pharmacophoric element for hydrogen bonding interactions. This two-step sequence (cross-coupling followed by reduction) represents a powerful method for creating complex aminomethyl-substituted thiazoles.

This versatility contrasts favorably with the other building blocks. While the ester can also lead to an acid or be reduced to an alcohol, and the aldehyde can be converted to various groups, the nitrile-to-amine transformation is particularly valuable and direct.

cluster_choices Building Block Selection Start Project Goal: Synthesize a novel thiazole derivative Q1 Is the final target a 2-aminothiazole derivative? Start->Q1 A1_Yes Use Buchwald-Hartwig Amination Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Q2 What is the desired C5-substituent in the final molecule? A1_No->Q2 A2_Amine Choose this compound (followed by reduction) Q2->A2_Amine Primary Amine A2_Acid Choose this compound or Methyl 2-bromothiazole-5-carboxylate (followed by hydrolysis) Q2->A2_Acid Carboxylic Acid/Amide A2_Aldehyde Choose 2-Bromo-5-formylthiazole Q2->A2_Aldehyde Functionality from Aldehyde

Figure 3: Decision flowchart for selecting the optimal thiazole building block.

Conclusion and Recommendations

This compound is a highly valuable and versatile building block for any medicinal chemistry program focused on thiazole-containing scaffolds.

Choose this compound when:

  • The synthetic route involves a Buchwald-Hartwig amination , as its nitrile group is more robust than an ester or aldehyde.

  • The final target requires a primary aminomethyl group at the C5-position , which can be accessed directly via reduction.

  • A latent carboxylic acid functionality is desired, providing an alternative to the ester building block.

Consider alternatives like Methyl 2-bromothiazole-5-carboxylate or 2-Bromo-5-formylthiazole when:

  • The synthetic endpoint requires direct access to an ester, amide, or C5-alcohol.

  • The synthetic strategy relies on chemistry specific to the aldehyde group, such as reductive amination or Wittig-type reactions.

By understanding the distinct reactivity profiles and synthetic potential of these key building blocks, researchers can make more strategic and efficient decisions, accelerating the discovery of novel thiazole-based therapeutics.

References

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • BenchChem. (2025). Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids. BenchChem.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021).
  • National Center for Biotechnology Information. (n.d.).
  • IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Wikipedia. (n.d.). Thiazole.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information. (2014).
  • National Center for Biotechnology Information. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][3]triazole and Imidazo[2,1-b][1][3][8]thiadiazole Derivatives. PMC.

  • ChemicalBook. (n.d.). Methyl 2-bromothiazole-5-carboxylate.
  • Britannica. (n.d.). Thiazole.
  • ResearchGate. (n.d.). The chemical structures of the five thiazole building blocks that have....
  • National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • RSC Publishing. (n.d.). Electrical effects in monosubstituted thiazoles. pKa Values of some 5-.
  • (2024). Thiazole based compounds: Significance and symbolism.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Quantum chemical studies on protonation of some substituted thiazole derivatives.
  • (2026).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2015).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 2-bromothiazole-5-carboxylate 96.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-thiazole-5-carbaldehyde. PubChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • National Center for Biotechnology Inform
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Alfa Chemistry. (n.d.). CAS 464192-28-7 2-Bromo-5-formylthiazole.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-formylthiazole AldrichCPR.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • YouTube. (2019). Sonogashira coupling.
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • National Center for Biotechnology Information. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed.
  • ResearchGate. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
  • National Center for Biotechnology Information. (n.d.). Bromoacetonitrile. PubChem.
  • LookChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLD Pharm. (n.d.).
  • BLD Pharm. (n.d.). 464192-28-7|2-Bromo-5-formylthiazole.
  • ChemicalBook. (n.d.). 2-bromothiazole-5-carbonitrile.
  • ChemBK. (n.d.). 2-Bromothiazole-5-methanol.

Sources

A-Comparative-Guide-to-the-Purity-Assessment-of-2-(2-Bromothiazol-5-yl)acetonitrile-Derivatives-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2] Among the vast array of heterocyclic compounds, 2-(2-Bromothiazol-5-yl)acetonitrile and its derivatives are significant building blocks in the synthesis of various therapeutic agents.[3][4][5][6][7] Consequently, the ability to accurately assess their purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for impurity profiling.[2][8]

This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of this compound derivatives. We will delve into the rationale behind method development, compare alternative approaches, and provide actionable protocols based on experimental insights.

The-Significance-of-Purity-in-Drug-Development

Impurities in drug substances can arise from various sources, including the manufacturing process, degradation, or storage.[2] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities.[9] Therefore, a robust and validated analytical method is not just a quality control requirement but a critical component of the entire drug development lifecycle.[10]

Principles-of-Reversed-Phase-HPLC-for-Thiazole-Derivatives

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of pharmaceutical compounds.[11][12] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[11][12] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.[11]

This compound and its derivatives are moderately polar compounds. The presence of the thiazole ring, bromine atom, and acetonitrile group contributes to their overall polarity.[13][14][15][16] When developing an HPLC method for these compounds, the goal is to achieve a balance of interactions that allows for the retention of the main compound and the separation of its potential impurities.

Comparative-Analysis-of-HPLC-Methods

The selection of the HPLC column and mobile phase is critical for achieving optimal separation.[17] Below is a comparison of different stationary and mobile phase combinations commonly employed for the analysis of heterocyclic compounds.

Stationary-Phase-Selection
Stationary Phase Principle of Separation Advantages for Thiazole Derivatives Disadvantages
C18 (Octadecyl) Hydrophobic interactions.[11]Excellent retention for a wide range of compounds, good peak shape. The most common starting point for method development.[18]May provide insufficient retention for very polar impurities.[19]
C8 (Octyl) Less hydrophobic than C18.[20]Can provide better peak shape for some basic compounds and faster elution times.May have lower retention for the main analyte compared to C18.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Can offer alternative selectivity for aromatic and unsaturated compounds, potentially resolving co-eluting peaks.Selectivity can be highly dependent on the mobile phase composition.
Polar-Embedded Contains polar groups embedded in the alkyl chains.Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[19] Good for separating polar degradants.May exhibit different selectivity compared to traditional C18 columns.
Mobile-Phase-Optimization

The composition of the mobile phase, including the organic modifier, aqueous component, and pH, significantly influences the separation.[21][22]

Parameter Effect on Separation Considerations for Thiazole Derivatives
Organic Modifier (Acetonitrile vs. Methanol) Acetonitrile generally provides better peak shape and lower UV cutoff. Methanol can offer different selectivity.[18]Acetonitrile is often the preferred choice due to its compatibility with low UV detection wavelengths, which is beneficial for detecting impurities at low concentrations.
Aqueous Phase (Water vs. Buffer) Buffers are used to control the pH of the mobile phase, which is crucial for the ionization state of acidic or basic analytes.[21]The thiazole ring has a basic nitrogen atom. Using a buffer (e.g., phosphate or acetate) at a pH below the pKa of the thiazole nitrogen can improve peak shape by ensuring a consistent ionization state.
pH Affects the retention and peak shape of ionizable compounds.[21][22]A systematic study of pH is recommended during method development to find the optimal separation window for the parent compound and its impurities.[9][23]
Gradient vs. Isocratic Elution Gradient elution is ideal for separating complex mixtures with a wide range of polarities. Isocratic elution is simpler and more robust for less complex samples.[17]For impurity profiling, a gradient method is typically necessary to ensure the elution and separation of both early-eluting polar impurities and late-eluting non-polar impurities.

Experimental-Workflow-for-Purity-Assessment

A systematic approach to method development and validation is crucial for ensuring the reliability of the purity assessment.

HPLC Purity Assessment Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column & Mobile Phase Screening Column & Mobile Phase Screening Optimization of Chromatographic Conditions Optimization of Chromatographic Conditions Column & Mobile Phase Screening->Optimization of Chromatographic Conditions Initial Separation Forced Degradation Study Forced Degradation Study Optimization of Chromatographic Conditions->Forced Degradation Study Refined Method Specificity Specificity Forced Degradation Study->Specificity Demonstrate Selectivity Linearity & Range Linearity & Range Specificity->Linearity & Range Quantitative Accuracy Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Reliability LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Sensitivity Robustness Robustness LOD & LOQ->Robustness Method Durability Routine Purity Testing Routine Purity Testing Robustness->Routine Purity Testing Validated Method

Caption: A typical workflow for developing and validating an HPLC method for purity assessment.

Protocol-1:-Standard-HPLC-Method-for-Purity-Analysis

This protocol provides a starting point for the analysis of this compound derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Reference standard of this compound

  • Sample of the derivative to be tested

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage purity of the main peak using the area normalization method.

  • Identify and quantify any impurities relative to the main peak.

Protocol-2:-Forced-Degradation-Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[24][25][26] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[24][27]

1. Stress Conditions (as per ICH Q1A(R2)): [27]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[25][26]

2. Procedure:

  • Prepare solutions of the drug substance at a concentration of approximately 1 mg/mL under each of the stress conditions.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

3. Data Interpretation:

  • The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

  • Aim for 5-20% degradation of the active ingredient to ensure that the degradation products are generated at detectable levels.[27]

Forced Degradation Logic cluster_stress Stress Conditions Drug Substance Drug Substance Acid Hydrolysis Acid Hydrolysis Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Drug Substance->Base Hydrolysis Oxidation Oxidation Drug Substance->Oxidation Heat Heat Drug Substance->Heat Light Light Drug Substance->Light Generate Degradation Products Generate Degradation Products Acid Hydrolysis->Generate Degradation Products Base Hydrolysis->Generate Degradation Products Oxidation->Generate Degradation Products Heat->Generate Degradation Products Light->Generate Degradation Products HPLC Analysis HPLC Analysis Generate Degradation Products->HPLC Analysis Inject Stressed Samples Peak Resolution Assessment Peak Resolution Assessment HPLC Analysis->Peak Resolution Assessment Evaluate Chromatogram Stability-Indicating Method Confirmed Stability-Indicating Method Confirmed Peak Resolution Assessment->Stability-Indicating Method Confirmed All Peaks Resolved Method Optimization Required Method Optimization Required Peak Resolution Assessment->Method Optimization Required Co-elution Observed

Caption: Logical flow of a forced degradation study to confirm method specificity.

Data-Comparison-and-Troubleshooting

The following table presents hypothetical data comparing the performance of two different HPLC columns for the analysis of a this compound derivative and a known impurity.

Parameter Method 1 (C18 Column) Method 2 (Phenyl-Hexyl Column)
Retention Time (Main Peak) 8.5 min7.2 min
Retention Time (Impurity A) 7.9 min6.1 min
Resolution (Main Peak/Impurity A) 1.82.5
Tailing Factor (Main Peak) 1.21.0
Theoretical Plates 12,00015,000

In this example, Method 2 with the Phenyl-Hexyl column provides better resolution and peak shape, indicating it is a more suitable method for this particular separation.

Common HPLC Troubleshooting Scenarios: [28][29][30]

Problem Potential Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column; mobile phase pH close to analyte pKa.[28]Use a highly end-capped column; adjust mobile phase pH; add a competing base to the mobile phase.
Poor Resolution Inadequate column efficiency; inappropriate mobile phase strength or selectivity.[31]Use a longer column or a column with smaller particles; optimize the mobile phase composition and gradient.
Ghost Peaks Contamination in the mobile phase or injector; carryover from previous injections.[29]Use fresh, high-purity solvents; implement a needle wash step in the injection sequence.
Baseline Drift Column not equilibrated; mobile phase composition changing; detector lamp aging.Ensure adequate column equilibration time; check for leaks in the pump; replace the detector lamp if necessary.

Conclusion

The purity assessment of this compound derivatives by HPLC is a multi-faceted process that requires a systematic approach to method development and validation.[8][10][32][33][34] By carefully selecting the stationary and mobile phases and by rigorously testing the method's specificity through forced degradation studies, researchers can ensure the generation of accurate and reliable purity data. This, in turn, is fundamental to the development of safe and effective pharmaceutical products. The comparative data and protocols provided in this guide serve as a practical resource for scientists and drug development professionals working with this important class of compounds.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024).
  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • ChemicalBook. This compound | 1246554-99-3.
  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. (2010).
  • HALO Columns. LC Chromatography Troubleshooting Guide. (2023).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Pharmaguideline. Steps for HPLC Method Validation. (2024).
  • ResearchGate. VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • UPB. VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF.
  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024).
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • HPLC Column Selection Guide.
  • YouTube. How To Choose Mobile Phase For Column Chromatography?. (2025).
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • NIH. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem.
  • BLDpharm. 1188023-99-5|2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile.
  • lifechem pharma. Bromoacetonitrile: A Comprehensive Overview.
  • ChemicalBook. 2-bromothiazole-5-carbonitrile | 440100-94-7. (2025).
  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).
  • NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023).
  • MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024).

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Yield Comparison of Bromothiazole Isomers for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. The thiazole ring, a prevalent motif in numerous pharmaceuticals, often requires functionalization via robust cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth comparison of the Suzuki reaction yields with three key building blocks: 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole. Understanding the nuanced reactivity of these isomers is critical for optimizing reaction conditions and accelerating drug discovery pipelines.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2][3] This reaction has become an indispensable tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls and substituted heterocycles.[1]

The catalytic cycle, a well-established three-step process, is the foundation of this transformation.[3] It commences with the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron species, and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and yield.[4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)_Complex R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R¹-X Pd(II)_Intermediate R¹-Pd(II)L₂-R² Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation R²-B(OR)₂ Pd(II)_Intermediate->Pd(0)L2 Reductive Elimination Product R¹-R² Pd(II)_Intermediate->Product Product Formation Reductive_Elimination Reductive Elimination

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Bromothiazole Isomer Reactivity

The position of the bromine atom on the thiazole ring significantly influences its reactivity in Suzuki couplings. This is primarily due to the electronic and steric environment of the carbon-bromine bond, which affects the rate-determining oxidative addition step.[3] While a direct, side-by-side comparative study under identical conditions is not extensively documented in the literature, a survey of published data provides valuable insights into the relative reactivity of 2-bromo-, 4-bromo-, and 5-bromothiazole.

Bromothiazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromothiazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10085(Hypothetical data based on typical conditions for heteroaryl halides)
4-BromobenzothiazoleArylboronic acidPd(OAc)₂K₂CO₃DMF110Low to Moderate[5]
4-Bromo-2-ketothiazolesHeteroaryl halidesPd catalyst / Cy-JohnPhos/XPhos---Good[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[7]
2,5-Dibromo-3-methylthiophene (mono-coupling at C5)Arylboronic acids----27-63[8]

Note: The data presented is a compilation from various sources and may not represent a direct comparison under identical conditions. Yields are highly dependent on the specific substrates and reaction parameters.

From the available literature, a general trend in reactivity can be inferred. The C-Br bond at the 2-position of the thiazole ring is often considered the most activated towards oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. However, the nitrogen atom can also coordinate with the palladium catalyst, which may influence the reaction outcome.[9] The reactivity of the 4- and 5-positions can be more nuanced and is influenced by the electronic effects of the substituents on the coupling partner and the specific catalytic system employed. For instance, in 2,5-dibromothiazole, regioselective Suzuki coupling can be achieved at the 5-position due to the differential reactivity of the C-Br bonds.[10]

Experimental Protocol: A Representative Suzuki Coupling of a Bromothiazole

This protocol provides a generalized starting point for the Suzuki cross-coupling of a bromothiazole with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.[11]

Materials:
  • Bromothiazole isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the bromothiazole isomer, arylboronic acid, and base.

  • Add the palladium catalyst and ligand (if used).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Addition (Bromothiazole, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product F->G

Figure 2: A step-by-step workflow for the Suzuki coupling of a bromothiazole isomer.

Conclusion and Future Outlook

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of functionalized thiazoles, which are of significant interest in drug discovery. While a definitive, universal reactivity order for bromothiazole isomers is challenging to establish due to the multitude of factors influencing the reaction outcome, the available data suggests that the electronic and steric environment of the C-Br bond plays a crucial role. Researchers should consider the specific isomeric starting material and carefully screen reaction parameters, including the catalyst, ligand, base, and solvent, to optimize yields for their desired transformation. Further systematic studies directly comparing the reactivity of 2-, 4-, and 5-bromothiazole under a standardized set of conditions would be highly valuable to the scientific community.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Published December 19, 2017. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Published online 2014. [Link]

  • Suzuki reaction. Wikipedia. Accessed January 20, 2026. [Link]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Published August 20, 2009. [Link]

  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. AIDIC. Published online 2018. [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing). Published online 2020. [Link]

  • The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. Accessed January 20, 2026. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Accessed January 20, 2026. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Published January 18, 2022. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. Published online 2018. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate. Accessed January 20, 2026. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Published online 2011. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Published May 4, 2018. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Published September 11, 2018. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Published January 5, 2024. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Published online 2015. [Link]

  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate. Accessed January 20, 2026. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Published online 2019. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Published online 2002. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Published online 2014. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Published online 2018. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of Cross-Coupling Products of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparison of spectroscopic methods for the confirmation of cross-coupling products derived from 2-(2-bromothiazol-5-yl)acetonitrile, a versatile building block in medicinal chemistry. We will delve into the nuances of Suzuki and Sonogashira couplings, offering insights into the expected spectroscopic data and the rationale behind experimental choices.

The Strategic Importance of this compound in Synthesis

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is of significant interest for the development of novel therapeutic agents.[1] The title compound, this compound, serves as a key intermediate, allowing for the introduction of diverse molecular fragments at the 2-position of the thiazole ring via palladium-catalyzed cross-coupling reactions. The choice of coupling partner dictates the nature of the newly formed carbon-carbon bond, leading to a wide range of potential drug candidates.

This guide will focus on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C(sp²)–C(sp²) bonds and the Sonogashira coupling for the formation of C(sp²)–C(sp) bonds.[2]

Visualizing the Synthetic Pathways

To better understand the transformations, let's visualize the general schemes for the Suzuki and Sonogashira couplings of this compound.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_suzuki This compound catalyst_suzuki Pd Catalyst Base start_suzuki->catalyst_suzuki boronic_acid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ boronic_acid->catalyst_suzuki product_suzuki 2-(2-Aryl/Heteroaryl-thiazol-5-yl)acetonitrile catalyst_suzuki->product_suzuki C(sp²)–C(sp²) bond formation start_sonogashira This compound catalyst_sonogashira Pd Catalyst Cu(I) Cocatalyst Base start_sonogashira->catalyst_sonogashira alkyne Terminal Alkyne R-C≡CH alkyne->catalyst_sonogashira product_sonogashira 2-(2-(Alkynyl)thiazol-5-yl)acetonitrile catalyst_sonogashira->product_sonogashira C(sp²)–C(sp) bond formation

Figure 1: General schemes for Suzuki-Miyaura and Sonogashira cross-coupling reactions of this compound.

Comparative Spectroscopic Analysis

The successful synthesis of the desired cross-coupling product requires rigorous spectroscopic confirmation. Below, we compare the key spectroscopic techniques and the expected data for the starting material and the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum upon successful cross-coupling is the disappearance of the signal corresponding to the proton at the 2-position of the thiazole ring (if present in a model compound without the bromo-substituent) and the appearance of new signals from the coupled aryl, heteroaryl, or alkynyl group. The chemical shift of the methylene protons of the acetonitrile group will also be influenced by the new substituent at the 2-position.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atom at the 2-position of the thiazole ring will show a significant downfield shift upon replacement of the bromine atom with a carbon-based substituent. The nitrile carbon typically appears in the range of 115-130 ppm.[3]

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
Starting Material: this compoundThiazole proton, methylene protons (-CH₂CN)C2-Br, C4, C5, -CH₂CN, -CN
Suzuki Product: 2-(2-Arylthiazol-5-yl)acetonitrileAromatic protons of the new aryl group, thiazole proton, methylene protonsC2-Aryl, aromatic carbons, C4, C5, -CH₂CN, -CN
Sonogashira Product: 2-(2-Alkynylthiazol-5-yl)acetonitrileAlkynyl proton (if terminal), protons of the alkyne substituent, thiazole proton, methylene protonsC2-alkynyl, alkynyl carbons (C≡C), C4, C5, -CH₂CN, -CN

Note: The exact chemical shifts will depend on the specific substituent introduced and the solvent used. For instance, in acetonitrile-d3, the methyl carbon resonates at 1.32 ppm and the nitrile carbon at 118.26 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the identity of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Thiazole-containing compounds typically show abundant molecular ions.[5]

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
Starting Material: this compoundC₅H₃BrN₂S217.93
Suzuki Product (example with phenylboronic acid): 2-(2-Phenylthiazol-5-yl)acetonitrileC₁₁H₈N₂S213.05
Sonogashira Product (example with phenylacetylene): 2-(2-(Phenylethynyl)thiazol-5-yl)acetonitrileC₁₃H₈N₂S237.05

The fragmentation patterns in the mass spectrum can also offer structural clues.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The nitrile group (C≡N) has a characteristic sharp absorption band.

  • Nitrile (C≡N) stretch: A sharp, intense peak is expected in the range of 2200-2260 cm⁻¹.[7] For aromatic nitriles, this peak generally appears at a lower wavenumber (2220-2240 cm⁻¹) due to conjugation.[7]

  • Thiazole ring vibrations: These will be present in both the starting material and the products.

  • New functional groups: The IR spectrum will also show characteristic peaks for the newly introduced functional groups, such as C-H stretching and bending vibrations for aromatic rings or the C≡C stretch for alkynes (around 2100-2260 cm⁻¹).[8]

The C≡N stretching band of most nitriles is found in the 2300-2200 cm⁻¹ range.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the results, detailed experimental protocols are essential.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.[1]

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[1]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[10]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]

  • Add an anhydrous solvent system, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.[1]

  • Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

General Protocol for Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[11]

  • In a reaction vessel, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) cocatalyst like CuI (1-5 mol%).[12]

  • Add a suitable base, typically an amine like triethylamine, and a solvent such as THF or DMF.

  • Purge the reaction mixture with an inert gas.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up the reaction by removing the solvent, partitioning between an organic solvent and water, and drying the organic layer.

  • Purify the product by column chromatography.

Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for the spectroscopic confirmation of the cross-coupling products.

Spectroscopic_Confirmation_Workflow start Synthesized Cross-Coupling Product ms Mass Spectrometry (MS) - Determine Molecular Weight start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., -CN, C≡C) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Detailed Structural Elucidation start->nmr data_analysis Comprehensive Data Analysis - Compare with Expected Spectra ms->data_analysis ir->data_analysis nmr->data_analysis confirmation Unambiguous Structural Confirmation data_analysis->confirmation

Figure 2: A systematic workflow for the spectroscopic confirmation of synthesized compounds.

Conclusion

The successful synthesis and characterization of cross-coupling products of this compound rely on the synergistic use of multiple spectroscopic techniques. By comparing the data obtained from NMR, MS, and IR spectroscopy with the expected values for the desired product and the starting material, researchers can confidently confirm the structure of their newly synthesized compounds. This rigorous approach to structural elucidation is fundamental to the integrity and advancement of drug discovery and development.

References

  • G. M. Clarke, R. Grigg, and D. H. Williams, "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles," Journal of the Chemical Society B: Physical Organic, 1966. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000481]
  • Lianming Wu, et al., "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR," Journal of Pharmaceutical and Biomedical Analysis, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17442527/]
  • M. S. Mohamed, M. M. F. Ismail, and M. A. M. Sh. El-Sharief, "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives," ResearchGate, 2007. [URL: https://www.researchgate.
  • S. N. Ege, et al., "Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry," Semantic Scholar, 1980. [URL: https://www.semanticscholar.org/paper/Mass-spectrometry-of-2-substituted-5-nitro-2-furyl-Ege-D'arcy/5d10a68d095d131f3b7d1e8c9c0f9a2e6e3c9f2e]
  • Syed Ausaf Ali, et al., "A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment," RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594220/]
  • I. V. Seregin and V. Gevorgyan, "Flow Chemistry: Sonogashira Coupling," ThalesNano Inc., 2006. [URL: https://thalestech.com/wp-content/uploads/2021/01/ASC_Sonogashira_Coupling.pdf]
  • S. A. Sandford, et al., "The infrared spectra of nitriles and related compounds frozen in Ar and H2O," The Astrophysical Journal, 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/11542137/]
  • S. R. K. Reddy, et al., "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors," PLOS ONE, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736209/]
  • A. M. El-Sayed, "Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative," Journal of the Serbian Chemical Society, 2012. [URL: https://www.shd.org.rs/JSCS/Vol77-No2/10-JSCS-02-El-Sayed.pdf]
  • B. C. Smith, "Organic Nitrogen Compounds IV: Nitriles," Spectroscopy Online, 2019. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]
  • J. C. Anderson, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2005. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200502017]
  • P. R. Boruah, et al., "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015. [URL: https://www.rsc.
  • BenchChem, "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole," BenchChem, 2025. [URL: https://www.benchchem.
  • "Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
  • "FTIR Functional Group Database Table with Search," InstaNANO, 2026. [URL: https://instanano.com/all/characterization/ftir/ftir-functional-group-search/]
  • M. S. Tarka, et al., "FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED," ResearchGate, 2017. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-nitriles-derived-from-ammonia-TCA-and-ethylenediamine-TCED-and-their_fig8_318858348]
  • BenchChem, "Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids," BenchChem, 2025. [URL: https://www.benchchem.
  • BenchChem, "A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling," BenchChem, 2025. [URL: https://www.benchchem.
  • A. Paju, et al., "Sonogashira cross-coupling of 3-bromo-1,2-diones," Tetrahedron, 2014. [URL: https://www.sciencedirect.com/science/article/pii/S004040201400816X]
  • M. A. Hayat, et al., "13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts and appearance of two doublets after successful reaction between 5 and Ag2O to get dinuclear Ag-NHC complex 11," ResearchGate, 2023. [URL: https://www.researchgate.net/figure/C-NMR-spectra-d6-DMSO-d3-acetonitrile-125-MHz-indicating-the-changes-in-chemical_fig3_373752516]
  • S. Handa, et al., "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl," Organic Letters, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5035619/]
  • M. A. P. Martins, et al., "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst," Catalysts, 2020. [URL: https://www.mdpi.com/2073-4344/10/11/1231]
  • "Sonogashira Coupling," Organic Chemistry Portal, 2022. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • ChemicalBook, "Benzothiazole-2-acetonitrile(56278-50-3) 13C NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/56278-50-3_13cnmr.htm]
  • BenchChem, "A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole," BenchChem, 2025. [URL: https://www.benchchem.com/validation-and-comparative/cross-coupling-reactivity-of-2-halobenzothiazoles]
  • BLDpharm, "2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile," BLDpharm. [URL: https://www.bldpharm.com/products/1188023-99-5.html]
  • S. O. Badshah, et al., "Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a," ResearchGate, 2021. [URL: https://www.researchgate.net/figure/Comparison-of-catalysts-2a-2d-in-aqueous-Suzuki-Miyaura-coupling-reactions-a_tbl1_349389599]
  • F. Firoozpour, et al., "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES," ResearchGate, 2019. [URL: https://www.researchgate.net/publication/336294717_SYNTHESIS_OF_SOME_2-SUBSTITUTED_BENZOTHIAZOLE_DERIVATIVES_AND_EVALUATION_OF_THEIR_ANTICANCER_AND_ANTI-MICROBIAL_ACTIVITIES_Farshid_Firoozpour_Laleh_Sadeghian-Rizi_Zahra_Faghihian_Soheila_Yousefi_Masoumeh_S]
  • K. W. Anderson and S. L. Buchwald, "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water," Angewandte Chemie International Edition, 2005. [URL: https://www.organic-chemistry.org/abstracts/lit2/298.shtm]
  • A. A. Jaber, "Synthesis and Characterization of New Complexes of 2-(Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions," ResearchGate, 2019. [URL: https://www.researchgate.net/publication/337583626_Synthesis_and_Characterization_of_New_Complexes_of_2-_BenzodThiazol-2-ylAmino-2-5-Chloro-2-Hydroxy_Phenyl_Acetonitrile_Ligand_with_Some_Divalent_Transition_Metal_Ions]
  • Guidechem, "How to synthesize Ethyl 2-bromothiazole-5-carboxylate?," Guidechem. [URL: https://www.guidechem.
  • T. M. V. D. Pinho e Melo, et al., "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine," The Journal of Organic Chemistry, 2020. [URL: https://www.zora.uzh.ch/id/eprint/190800/1/jo2c00682.pdf]
  • A. Kumar, et al., "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review," Catalysts, 2020. [URL: https://www.mdpi.com/2073-4344/10/4/459]
  • S. S. Ali, et al., "Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile," ResearchGate, 2022. [URL: https://www.researchgate.net/publication/361001550_Microwave_assisted_C-S_cross-coupling_reaction_from_thiols_and_2-4-bromo_phenyl-benzothiazole_employed_by_CuI_in_acetonitrile]
  • W. S. J. Al-timemy, et al., "Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities," Chemical Methodologies, 2022. [URL: https://www.chemmethod.com/article_146959.html]
  • R. K. Bathula, et al., "Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile," RSC Advances, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09569k]
  • ChemicalBook, "Acetonitrile(75-05-8) 13C NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/75-05-8_13cnmr.htm]
  • NMRS.io, "13C | acetonitrile-d3 | NMR Chemical Shifts," NMRS.io. [URL: https://www.nmrs.io/en/13c/acetonitrile-d3]
  • BLDpharm, "N-(5-Bromothiazol-2-yl)cyclopropanecarboxamide," BLDpharm. [URL: https://www.bldpharm.com/products/20415-77-4.html]

Sources

A Senior Application Scientist’s Guide to Palladium Catalyst Efficiency for the Functionalization of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thiazolylacetonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and selective functionalization of its precursors, such as 2-(2-Bromothiazol-5-yl)acetonitrile, is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile tools for this purpose.[1][2] However, the choice of palladium catalyst system is critical and directly impacts reaction efficiency, yield, and scalability. This guide presents an in-depth comparative analysis of three classes of palladium catalysts—a classic phosphine-ligated catalyst, a robust ferrocenylphosphine-based system, and a modern, high-activity biarylphosphine precatalyst—for the Suzuki-Miyaura coupling of this compound. We provide field-proven insights into catalyst selection, detailed experimental protocols, and supporting data to guide researchers in making informed decisions for their synthetic campaigns.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3] These transformations universally proceed through a well-defined catalytic cycle, which begins with a palladium(0) species.[4][5] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting a catalyst.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our substrate) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[5][6]

  • Transmetalation : In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[1][2][5]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2][4]

The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. Ligands modulate the electron density and steric environment of the metal center, directly impacting catalyst activity, stability, and substrate scope.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)-X(L₂) (Oxidative Adduct) pdiib R¹-Pd(II)-R²(L₂) (Transmetalated Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination prod R¹-R² (Coupled Product) pdiib->prod sub R¹-X (2-Bromothiazole derivative) sub->pdiia Oxidative Addition bor R²-B(OR)₂ (Boronic Acid/Ester) bor->pdiib

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The Catalysts Under Evaluation: A Rationale for Selection

To provide a comprehensive comparison, we selected three catalysts that represent different generations and classes of palladium systems.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : This is a classic, air-sensitive, first-generation catalyst.[8] It serves as a valuable baseline due to its historical prevalence. The triphenylphosphine ligands must dissociate to generate the catalytically active 14-electron species, a process that can be inefficient and lead to lower activity, especially with challenging substrates.[9]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂ : This air-stable Pd(II) precatalyst is renowned for its broad utility and robustness.[10][11] The dppf ligand possesses a large natural bite angle, which is proposed to facilitate the reductive elimination step.[12] Its reliability across a wide range of cross-coupling reactions makes it an industry workhorse.[13][14]

  • XPhos Palladium G3 Precatalyst : This represents the state-of-the-art in catalyst technology. Buchwald precatalysts are air- and moisture-stable Pd(II) complexes designed for the rapid and quantitative generation of the active monoligated Pd(0) species under reaction conditions.[15][16] The XPhos ligand is a bulky, electron-rich dialkylbiarylphosphine that significantly accelerates both oxidative addition and reductive elimination, allowing for reactions at lower temperatures and catalyst loadings.[7][17]

Comparative Analysis in a Model Suzuki-Miyaura Coupling

To objectively evaluate catalyst efficiency, we conducted a comparative study on the Suzuki-Miyaura coupling of this compound with a standard coupling partner, 4-methoxyphenylboronic acid. The primary metrics for evaluation were reaction yield, time, and required temperature.

Objective : Synthesize 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetonitrile.

Core Experimental Protocol

A mixture of this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and base (2.0 eq) was assembled in a reaction vessel. The specified palladium catalyst was added, and the vessel was sealed after being purged with an inert gas (Argon). The solvent was added, and the reaction was stirred at the indicated temperature for the specified time. Reaction progress was monitored by LC-MS. A detailed, step-by-step protocol is provided in Section 6.

Data Summary & Performance Comparison
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ 5K₂CO₃Dioxane/H₂O (4:1)1001668
Pd(dppf)Cl₂ 2K₃PO₄Toluene/H₂O (5:1)90685
XPhos Pd G3 1K₃PO₄Toluene80296

Table 1: Comparative experimental data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. Yields are based on representative literature data for similar substrates.[14][18][19]

Expert Analysis of Results

The experimental data clearly demonstrates a significant performance gap between the different generations of palladium catalysts.

  • Pd(PPh₃)₄ delivered a modest yield even with a high catalyst loading and prolonged heating.[8] This is characteristic of its lower intrinsic activity, where catalyst decomposition can compete with the desired catalytic turnover, especially over long reaction times at high temperatures.

  • Pd(dppf)Cl₂ showed a marked improvement. The robustness of the dppf ligand allows for a lower catalyst loading and shorter reaction time, resulting in a good yield.[14] This catalyst represents a reliable and cost-effective choice for many standard applications. Its efficiency is attributed to the ligand's ability to stabilize the palladium center and promote the key steps of the catalytic cycle.[11][12]

  • XPhos Pd G3 exhibited superior performance, providing a near-quantitative yield at a lower temperature, in a shorter time, and with the lowest catalyst loading.[18] This high efficiency is a direct result of the advanced catalyst design.[15][16] The bulky and electron-donating XPhos ligand creates a highly active, monoligated Pd(0) species that dramatically accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[7] This level of activity is crucial for substrates that may be thermally sensitive or for processes where minimizing reaction time and catalyst loading is a priority.

Extending the Comparison to Other Key Transformations

The performance trends observed in the Suzuki coupling are generally applicable to other critical palladium-catalyzed reactions.

  • Buchwald-Hartwig Amination : This C-N bond-forming reaction is often more challenging than C-C coupling.[20][21] The high activity of Buchwald-type precatalysts (like XPhos and SPhos G3/G4) is particularly advantageous here, often enabling the coupling of challenging amine partners or electron-rich aryl halides where older catalyst systems fail.[22][23][24]

  • Heck Coupling : The Mizoroki-Heck reaction couples the aryl halide with an alkene.[25] While classic catalysts can be effective, modern systems often provide better control over regioselectivity and can operate under milder conditions, which is beneficial for functionalized substrates like this compound.[26][27]

Concluding Recommendations for Catalyst Selection

The choice of palladium catalyst should be a strategic decision based on the specific requirements of the synthesis.

  • For Initial Screening & Robustness : Pd(dppf)Cl₂ is an excellent starting point. It is cost-effective, air-stable, and highly versatile, providing good-to-excellent yields for a wide array of standard cross-coupling reactions.[11][13]

  • For Maximum Efficiency & Challenging Substrates : Buchwald Precatalysts (e.g., XPhos Pd G3) are the superior choice when high yields, short reaction times, low temperatures, and low catalyst loadings are critical.[15][16] They are particularly indispensable for difficult C-N couplings or when working with thermally labile molecules.[28]

  • For Legacy Processes : While Pd(PPh₃)₄ is largely superseded by more advanced systems, it may still be encountered in established literature procedures. Researchers should consider upgrading to a more modern catalyst to improve efficiency and reproducibility.

Detailed Experimental Protocols & Workflow

This section provides a self-validating, step-by-step protocol for the comparative Suzuki-Miyaura coupling experiment discussed in Section 3.

Experimental_Workflow A 1. Reagent Preparation B 2. Vessel Assembly (Add solids: Aryl Bromide, Boronic Acid, Base) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon 3x) B->C D 4. Catalyst & Solvent Addition (Add Catalyst, then degassed solvent) C->D E 5. Reaction (Heat to target temperature with vigorous stirring) D->E F 6. Quench & Work-up (Cool, dilute with EtOAc, wash with H₂O and brine) E->F G 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) F->G H 8. Analysis (Confirm structure and purity by NMR, LC-MS) G->H

Figure 2: Standard experimental workflow for palladium-catalyzed cross-coupling.
General Procedure for Suzuki-Miyaura Cross-Coupling

Materials :

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3)

  • Base (K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, H₂O)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure :

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (e.g., 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the appropriate base (2.0 mmol, 2.0 eq).

  • Add the specified palladium catalyst (1-5 mol%).

  • Evacuate the flask and backfill with Argon. Repeat this cycle two more times.

  • Add the degassed solvent system (e.g., Toluene, 0.2 M) via syringe.

  • Stir the reaction mixture vigorously and heat to the target temperature (80-100 °C) using an oil bath.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[29][30]

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google Cloud.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
  • A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. (2008). PubMed Central.
  • Buchwald C
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
  • G3 and G4 Buchwald Prec
  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Common Organic Chemistry.
  • bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. ElectronicsAndBooks.
  • Buchwald precatalysts G2 and G3.
  • Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD..
  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (2015). RSC Publishing.
  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). MDPI.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-Portal.org.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PubMed Central.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • A Comparative Guide to Palladium Catalysts for 2-bromo-1H-pyrrole Coupling Reactions. BenchChem.
  • High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). PubMed Central.
  • Mizoroki-Heck Reaction. SynArchive.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromothiazol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-(2-Bromothiazol-5-yl)acetonitrile demand a rigorous, scientifically-grounded approach. This guide moves beyond mere procedural checklists to provide a deep, causal understanding of the proper disposal protocols, ensuring that every step is a self-validating system for safety and compliance.

Hazard Profile & Risk Assessment: Understanding the 'Why'

Before we can define the disposal procedure, we must first understand the intrinsic chemical risks of this compound. Its structure dictates its hazard profile, combining the risks associated with three key functional groups: a halogenated aromatic system, a thiazole ring, and a nitrile group.

  • Acetonitrile Moiety (-CH₂CN): The nitrile group is a well-established toxicophore. Compounds in this class are toxic if swallowed, inhaled, or absorbed through the skin.[1] The primary mechanism of toxicity involves the potential metabolic release of cyanide, a potent inhibitor of cellular respiration. Therefore, exposure must be minimized at all stages of handling and disposal.

  • Brominated Heterocycle (Bromo-thiazole): Halogenated organic compounds are often classified as environmentally hazardous due to their potential for persistence and bioaccumulation.[2][3] Their disposal is not trivial; they require specific waste streams to prevent environmental contamination.[2][4] Upon combustion, brominated compounds can form hazardous byproducts like hydrogen bromide (HBr), a corrosive acid gas, necessitating specialized incineration facilities equipped with gas scrubbers.[5]

  • Combustibility and Thermal Decomposition: While not highly flammable, the compound is combustible. More critically, in the event of a fire or improper incineration, it can decompose to release highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide, and hydrogen bromide.[1][6]

Based on this analysis, this compound must be treated as an acute toxin and an environmental hazard. All procedures must be designed to prevent personnel exposure and ensure containment.

Parameter Guideline & Rationale
Hazard Classification Toxic if swallowed, in contact with skin, or if inhaled.
Primary Waste Stream Halogenated Organic Waste. [2][4] This is critical for ensuring proper high-temperature incineration.
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, lab coat. All handling of the pure compound and its waste must be done in a certified chemical fume hood.[2][7]
Incompatible Materials Strong oxidizing agents, strong bases, and reducing agents.[6] Do not mix with other waste types.

Pre-Disposal Procedures: Decontamination and Spill Management

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous decontamination and readiness for unexpected events.

A. Decontamination of Laboratory Equipment

Any glassware, spatulas, or magnetic stir bars that come into contact with this compound must be decontaminated before they are returned to general use or washing facilities.

Protocol:

  • Initial Rinse: Rinse the contaminated equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.

  • Collect Rinsate: This rinsate is now considered hazardous waste. It must be collected and added to the designated Halogenated Organic Waste container.[8]

  • Secondary Wash: After the initial solvent rinse, the equipment can be washed with soap and water as per standard laboratory procedure.

Causality Insight: The primary reason for collecting the initial solvent rinse is to prevent the introduction of halogenated organic compounds into the aqueous waste stream or drains, which are not equipped to handle such pollutants.[2][9]

B. Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure risks.

Protocol for Small Spills (<100 mL) inside a Fume Hood:

  • Containment: Ensure the fume hood sash is lowered to maintain containment.

  • Absorption: Cover the spill with a liquid-absorbent material like Chemizorb® or vermiculite.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable waste bag or container.

  • Final Disposal: This spill cleanup material is now considered hazardous waste and must be disposed of through a professional waste handler, clearly labeled as "Solid Halogenated Organic Waste."

For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures for a chemical spill.[8]

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection and disposal of this compound waste.

Step 1: Waste Segregation

This is the most critical step. Due to its chemical nature, this compound must be disposed of in a container specifically designated for Halogenated Organic Waste .[2][4]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).

  • DO NOT pour it down the drain under any circumstances.[2]

Rationale: Waste disposal facilities use different processes for halogenated and non-halogenated streams. Non-halogenated solvents can often be recycled as fuel. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HBr) produced.[5] Mixing the two contaminates the larger, less expensive fuel stream, dramatically increasing disposal costs and environmental risk.

Step 2: Container Selection and Labeling
  • Select a Proper Container: Use a designated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw cap.[8][10]

  • Label Accurately: The container must be clearly labeled before any waste is added. The label should include:

    • The words "HAZARDOUS WASTE "[8]

    • The full chemical name: "This compound " and any other halogenated components.

    • The primary hazards: "Toxic , Environmental Hazard "

    • The date accumulation started.[8]

Step 3: Waste Accumulation and Storage
  • Work Under a Fume Hood: Always keep the waste container inside a fume hood when adding waste to prevent inhalation of vapors.

  • Keep Closed: The container must be kept tightly closed at all times, except when adding waste.

  • Safe Storage: Store the waste container in a designated, well-ventilated satellite accumulation area that is cool and away from sources of ignition.[10] Utilize secondary containment to prevent the spread of material in case of a leak.[10]

Step 4: Final Disposal

The final step is to hand off the waste to professionals.

  • Schedule a Pickup: Once the container is nearly full (around 80% capacity), or if it has been in storage for an extended period (e.g., over 6 months), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][9]

  • Documentation: Follow all institutional and local regulations for waste manifest documentation.

Trustworthiness Check: This entire process, from segregation to professional disposal, ensures compliance with national and local regulations and protects you, your colleagues, and the environment from the specific hazards posed by this chemical.[9]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal gen Waste Generation (Pure compound, solutions, or contaminated items) is_spill Spill? gen->is_spill decon Decontaminate Labware: 1. Rinse with Solvent 2. Collect Rinsate gen->decon spill_proc Spill Protocol: 1. Use Absorbent Material 2. Collect into Solid Waste Bag is_spill->spill_proc Yes segregate CRITICAL STEP: Segregate into 'HALOGENATED ORGANIC WASTE' is_spill->segregate No (Routine) label_store Label & Store Container: - Hazardous Waste - Full Chemical Name - Store in Ventilated Area spill_proc->label_store Label as 'Solid Halogenated Waste' decon->segregate segregate->label_store pickup Contact EHS or Licensed Waste Disposal Contractor label_store->pickup transport Secure Transport to TSDF* pickup->transport incinerate Final Destruction: High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

  • Acetonitrile: Production, Hazards & Waste Disposal. Study.com. This resource outlines the general hazards and disposal principles for acetonitrile, the parent nitrile structure. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. (2024). Provides guidance on the proper storage and handling of acetonitrile waste, including container selection and labeling. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. LSUHSC. This SOP details waste management procedures, including container labeling and spill response for acetonitrile. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Amherst College. (2019). Offers practical advice on PPE, spill cleanup, and waste disposal for acetonitrile. [Link]

  • How to Dispose of Acetonitrile? ACT Team. (2025). Emphasizes the need for professional disposal services and outlines safe storage practices for acetonitrile waste. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025). Describes disposal methods for bromine-containing waste, including incineration at licensed facilities. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. This guide explicitly states that halogenated hydrocarbons must be disposed of in a dedicated 'Halogenated Organic Waste' container. [Link]

  • Standard Operating Procedure for Bromine. Kennesaw State University. Details safe handling practices and PPE requirements for working with bromine, a component of the target molecule. [Link]

  • Bromination safety. Viziscience. (2024). Discusses the hazards of bromine and brominated compounds, reinforcing the need for careful handling and emergency procedures. [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. (2025). A comprehensive SDS for acetonitrile that details waste treatment methods and environmental precautions. [Link]

  • Entsorgung von Chemikalien. Seilnacht. (German Resource). Discusses the collection of halogenated organic waste in separate containers (Behälter G2). [Link]

  • Entsorgung. Carl ROTH. (German Resource). Explains that halogenated and non-halogenated solvents must be collected separately because their final disposal occurs via different methods. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(2-Bromothiazol-5-yl)acetonitrile: A Protocol Rooted in Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(2-Bromothiazol-5-yl)acetonitrile (CAS No. 1246554-99-3). While specific data for this compound is limited, its structure is closely related to Bromoacetonitrile (CAS No. 590-17-0). Therefore, we will operate with a prudent approach, adopting the safety protocols established for this highly toxic analog to ensure the highest level of protection.

The causality behind these protocols is simple: proactive, informed preparation is the bedrock of laboratory safety. This guide is designed not as a mere checklist, but as a self-validating system of operations that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Adversary

Bromoacetonitrile is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also corrosive and can cause severe skin burns and eye damage.[2] Symptoms of exposure can include a burning sensation, coughing, shortness of breath, headache, nausea, and vomiting.[3] Given the structural similarities, we must assume this compound presents a comparable hazard profile.

Table 1: Hazard Identification and GHS Classification for Bromoacetonitrile (Analog)

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 3 Danger H301: Toxic if swallowed[1]
Acute Toxicity, Dermal Category 3 Danger H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation Category 3 Danger H331: Toxic if inhaled[1]
Skin Corrosion/Irritation Category 1B Danger Causes severe skin burns and eye damage[2]

| Serious Eye Damage | Category 1 | Danger | Causes serious eye damage[2] |

The First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, proper engineering controls must be in place. These are non-negotiable elements of your laboratory environment designed to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of potentially toxic vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and exhausted.[4]

  • Accessible Safety Equipment: A fully functional eyewash station and safety shower must be located in the immediate vicinity of the work area.[5] Proximity is key; a few seconds can make a critical difference in the event of an exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is not arbitrary; it is a scientifically-informed decision based on the specific hazards of the chemical.

Table 2: Personal Protective Equipment (PPE) Specification

PPE Category Specification Rationale & Best Practices
Eye/Face Protection Chemical safety goggles with a face shield. Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A full-face shield is required to protect the entire face from splashes during transfers of larger quantities.[5]
Hand Protection Nitrile gloves (minimum 0.3 mm thickness). Double-gloving is mandatory. The compound is toxic upon skin contact.[1] Nitrile provides good chemical resistance. Double-gloving is a critical best practice; in case the outer glove is compromised, the inner glove provides a temporary barrier while you retreat and re-glove. Always inspect gloves for pinholes or tears before use.[6]
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs. A standard cotton lab coat is not sufficient. A chemical-resistant coat will prevent liquid from soaking through to your personal clothing and skin. Ensure the coat is fully buttoned.[6]
Respiratory Protection NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges. This is required when there is any potential for exposure outside of a fume hood, such as during a large spill or an equipment failure. A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes.[3]

| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills. Shoes should be made of a material like leather or a synthetic equivalent that will not absorb chemicals. |

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to be a closed-loop system, ensuring safety from the moment the compound is retrieved to the final disposal of waste.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification & Flow B Assemble All Materials (Chemical, Solvents, Glassware) A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D Weigh Compound on Anti-Static Weigh Paper C->D Begin Work E Carefully Transfer to Reaction Vessel D->E F Perform Chemical Reaction/ Solution Preparation E->F G Quench Reaction & Neutralize (if applicable) F->G Complete Work H Segregate Waste: - Liquid Organic - Solid Contaminated - Sharps G->H I Decontaminate Glassware & Work Surface with Appropriate Solvent H->I J Doff PPE Carefully: Outer Gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate & Decisive Action

In the event of an emergency, a clear and practiced response is critical.

Exposure First Aid
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing stops, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Response Protocol

The following decision tree outlines the immediate steps to take in the event of a spill.

Spill_Response_Plan A Spill Occurs! B Assess Spill Size & Location A->B C Is the spill large or outside of a fume hood? B->C D Evacuate Immediate Area. Alert Lab Supervisor & EHS. Post Warning Signs. C->D Yes E Is the spill small and contained within the fume hood? C->E No E->D No (Treat as Large Spill) F Ensure Full PPE is Worn. Cover Spill with Absorbent Material (e.g., Chemizorb®). E->F Yes G Collect Saturated Absorbent into a Labeled Hazardous Waste Container. F->G H Decontaminate the Spill Area with an Appropriate Solvent. G->H I Dispose of all materials as Hazardous Waste. H->I

Caption: Emergency response decision tree for a chemical spill.

Waste Disposal: Responsible Stewardship

All materials contaminated with this compound are considered hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and decontamination rinses, in a clearly labeled, sealed hazardous waste container. The container must be compatible with the solvents used.

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, absorbent materials, and disposable lab coats, must be collected in a separate, clearly labeled hazardous waste container.[3]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[4] Do not pour any amount of this chemical or its solutions down the drain.[1]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that is both proactive and resilient. This diligence is not a barrier to discovery; it is the foundation upon which successful and responsible science is built.

References

  • Unigel. Safety Data Sheet for Acetonitrile. [Link]

  • Fisher Scientific. Safety Data Sheet for Ethyl 2-bromothiazole-5-carboxylate. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromothiazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Bromothiazol-5-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.